5-Chloro-2-methylpyridin-4-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-methylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-4-2-6(8)5(7)3-9-4/h2-3H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTAKYMBVGQAQGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50540244 | |
| Record name | 5-Chloro-2-methylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50540244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97944-44-0 | |
| Record name | 5-Chloro-2-methyl-4-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97944-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-methylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50540244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to Chloro-Methyl-Pyridinamine Isomers: Properties, Synthesis, and Applications in Drug Discovery
Abstract
This technical guide provides an in-depth analysis of the chemical properties, synthesis, and applications of chloro-methyl-substituted pyridinamines, a class of heterocyclic compounds pivotal to modern medicinal chemistry. While the initial query specified 5-Chloro-2-methylpyridin-4-amine (CAS 97944-44-0), this document will primarily focus on the more extensively documented and industrially significant isomer, 2-Chloro-5-methylpyridin-4-amine (CAS 79055-62-2). This decision is driven by the wealth of available data and its established role as a key starting material in the synthesis of prominent therapeutic agents. We will explore its physicochemical characteristics, detail a robust synthetic protocol via catalytic hydrogenation, and illuminate its critical function as a building block in the development of drugs such as the non-steroidal mineralocorticoid receptor (MR) antagonist, Finerenone. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a comprehensive understanding of this important synthetic intermediate.
Introduction and Nomenclature
Substituted pyridines are a cornerstone of pharmaceutical and agrochemical research. Their unique electronic properties and ability to engage in hydrogen bonding make them privileged scaffolds in drug design. Within this class, chloro-methyl-pyridinamines are particularly valuable as versatile intermediates.
A point of clarification is essential. The constitutional isomers this compound and 2-Chloro-5-methylpyridin-4-amine, while structurally similar, possess distinct properties and are referenced by different CAS numbers.
-
This compound: CAS 97944-44-0
-
2-Chloro-5-methylpyridin-4-amine: CAS 79055-62-2
Due to its extensive documentation and significant role as a precursor in major pharmaceutical syntheses, this guide will concentrate on 2-Chloro-5-methylpyridin-4-amine .[1][2] Information for the 5-chloro isomer will be provided where available for comparative purposes.
Chemical Structure of 2-Chloro-5-methylpyridin-4-amine:
-
IUPAC Name: 2-chloro-5-methylpyridin-4-amine[3]
-
Synonyms: 4-Amino-2-chloro-5-methylpyridine, 2-chloro-5-methyl-4-pyridinamine[3][4][5]
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in reactions, formulations, and biological systems. The data below has been aggregated from various chemical suppliers and databases.
| Property | 2-Chloro-5-methylpyridin-4-amine | This compound | Source(s) |
| CAS Number | 79055-62-2 | 97944-44-0 | [3][7] |
| Appearance | Solid, powder | Not specified | [4][8][9] |
| Melting Point | 115 °C | 98.0 °C | [7][8][10] |
| Boiling Point | ~310.1 °C (Predicted) | ~252.2 °C (Predicted) | [7][8][10] |
| Density | ~1.26-1.3 g/cm³ (Predicted) | ~1.26 g/cm³ (Predicted) | [5][8][10] |
| Water Solubility | Slightly soluble (5.4 g/L at 25°C, Calculated) | Not specified | [5] |
| pKa | ~5.11 (Predicted, basic amino group) | ~7.67 (Predicted) | [2][7] |
| LogP | 1.67 (Predicted) | Not specified | [6][10] |
| Polar Surface Area | 38.91 Ų | Not specified | [2][3] |
Note: Predicted values are computationally derived and should be confirmed experimentally.
The basicity of the 4-amino group (pKa of the conjugate acid) is a key feature, influencing the compound's solubility in aqueous acidic media and its nucleophilicity in chemical reactions.[2] The predicted pKa values suggest a notable difference in basicity between the two isomers, likely due to the varied electronic influence of the chlorine atom's position relative to the amine.
Synthesis and Reactivity
Primary Synthetic Route
The most prevalent and efficient synthesis of 2-Chloro-5-methylpyridin-4-amine involves the catalytic hydrogenation of 2-chloro-5-methyl-4-nitropyridine 1-oxide.[1][2][8] This method is advantageous as it reduces both the nitro group and the N-oxide in a single, high-yield step.
The choice of catalyst is critical for achieving high conversion and purity. A bimetallic catalyst, such as Platinum and Molybdenum on activated carbon, has been shown to be highly effective.[8] Palladium on carbon is also a viable catalyst.[2] The reaction is typically performed in an alcohol solvent, such as ethanol, under moderate hydrogen pressure.
Caption: General workflow for the synthesis of 2-Chloro-5-methylpyridin-4-amine.
Chemical Reactivity
The reactivity of 2-Chloro-5-methylpyridin-4-amine is governed by its functional groups:
-
4-Amino Group: This primary amine is a nucleophile and can participate in a wide range of reactions, including N-alkylation, acylation, and condensation reactions to form imines.[11] Its basicity allows for salt formation with acids.
-
2-Chloro Group: The chlorine atom is susceptible to nucleophilic aromatic substitution (SₙAr), particularly with strong nucleophiles. This allows for the introduction of various functional groups (e.g., alkoxy, amino) at the 2-position, further expanding its synthetic utility.
-
Pyridine Ring: The ring itself can undergo electrophilic substitution, although it is generally deactivated by the electron-withdrawing nature of the nitrogen atom and the chlorine substituent.
Applications in Medicinal Chemistry and Drug Development
The primary value of 2-Chloro-5-methylpyridin-4-amine lies in its role as a key building block for complex, biologically active molecules.
Intermediate for Finerenone Synthesis
A prominent application is in the synthesis of Finerenone , a non-steroidal, selective mineralocorticoid receptor antagonist approved for the treatment of chronic kidney disease associated with type 2 diabetes. In the patented synthesis, 2-Chloro-5-methylpyridin-4-amine is reacted with potassium hydroxide in methanol under pressure to form a key pyridone intermediate.[1] This transformation highlights the reactivity of the 2-chloro position.
Caption: Role as a key intermediate in the synthesis of Finerenone.
Other Pharmaceutical Applications
The scaffold is also found in the development of other therapeutic agents.
-
GPR119 Agonists: Related pyridone structures have been investigated as G-protein-coupled receptor 119 (GPR119) agonists for the potential treatment of type 2 diabetes.[12]
-
5-HT₁ₐ Receptor Agonists: The substituted methylpyridine motif is present in compounds like Befiradol, a selective 5-HT₁ₐ receptor agonist studied for treating levodopa-induced dyskinesia in Parkinson's disease.[13]
-
General Research: It serves as a versatile starting material for creating libraries of novel compounds for screening against various biological targets.[2][14]
Experimental Protocols
The following protocols are representative examples based on literature procedures and should be adapted and optimized by qualified personnel.
Protocol: Synthesis of 2-Chloro-5-methylpyridin-4-amine[8]
-
Reactor Setup: Charge a glass pressure reactor equipped with a mechanical stirrer with 2-chloro-5-methyl-4-nitropyridine 1-oxide (1.0 eq).
-
Inerting: Purge the reactor with an inert gas, such as argon or nitrogen.
-
Catalyst and Solvent Addition: Add the hydrogenation catalyst (e.g., 0.8% Pt and 0.6% Mo on activated carbon, ~10% by weight of the starting material) and anhydrous ethanol as the solvent.
-
Pressurization: Seal the reactor and pressurize it with hydrogen gas to 3 bar.
-
Reaction: Stir the mixture vigorously at 30°C for approximately 20 hours. Monitor the reaction progress by a suitable method (e.g., HPLC, TLC).
-
Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with inert gas.
-
Filtration: Filter the reaction mixture through a pad of kieselguhr or celite to remove the catalyst. Wash the filter cake with additional ethanol.
-
Concentration: Combine the filtrates and concentrate the solution under reduced pressure to yield the crude product. The product can be further purified by recrystallization if necessary.
Protocol: Characterization
-
¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural information. In DMSO-d₆, the expected signals are: a singlet for the methyl protons (~1.96 ppm, 3H), a broad singlet for the amine protons (~6.16 ppm, 2H), and two singlets for the aromatic protons on the pyridine ring (~6.50 ppm and ~7.68 ppm, 1H each).[8]
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) in positive mode will show the protonated molecular ion [M+H]⁺ at m/z ≈ 143.[8] The isotopic pattern characteristic of a chlorine-containing compound (a ~3:1 ratio for the M and M+2 peaks) will also be observable.
-
Infrared (IR) Spectroscopy: An IR spectrum would show characteristic N-H stretching bands for the primary amine group (typically in the 3300-3500 cm⁻¹ region) and C=C/C=N stretching bands for the pyridine ring.
Safety and Handling
Hazard Identification: 2-Chloro-5-methylpyridin-4-amine is classified as hazardous.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[3][9][10]
-
Signal Word: Warning.[9]
Handling and Storage:
-
Engineering Controls: Use only in a chemical fume hood to minimize inhalation exposure.[10]
-
Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.[10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is recommended to store under an inert atmosphere (nitrogen or argon) at 2–8 °C to maintain stability.[7][8]
Conclusion
2-Chloro-5-methylpyridin-4-amine is a high-value chemical intermediate with well-defined physicochemical properties and established synthetic routes. Its strategic importance is underscored by its role as a key precursor in the manufacture of Finerenone, a modern therapeutic agent. The compound's versatile reactivity, stemming from its amino, chloro, and pyridine functionalities, ensures its continued relevance in the discovery and development of new pharmaceuticals and agrochemicals. A thorough understanding of its synthesis, reactivity, and handling is crucial for scientists leveraging this scaffold to build the next generation of complex molecules.
References
-
2-Chloro-5-methylpyridin-4-amine | C6H7ClN2 | CID 12643706 - PubChem. National Center for Biotechnology Information. [Link]
-
2-chloro-5-methylpyridin-4-amine | CAS#:79055-62-2 | Chemsrc. Chemsrc. [Link]
-
2-Amino-5-chloro-4-methylpyridine - SpectraBase. Wiley Science Solutions. [Link]
- Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) - Google Patents.
-
Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. De Gruyter. [Link]
-
3-Hydroxy-5-(mercaptomethyl)-2-methyl-4-pyridinemethanol - CAS Common Chemistry. CAS. [Link]
-
Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed. National Library of Medicine. [Link]
-
12243-46-8 - LookChem. LookChem. [Link]
-
Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections - PMC - PubMed Central. National Library of Medicine. [Link]
-
Befiradol - Wikipedia. Wikipedia. [Link]
-
2-Chloro-5-methyl-pyridin-4-amine - PharmaCompass.com. PharmaCompass. [Link]
-
pKa values bases - Chair of Analytical Chemistry. University of Tartu. [Link]
-
1603-41-4 CAS | 2-AMINO-5-METHYLPYRIDINE | Amines & Amine Salts | Article No. 01048. Loba Chemie. [Link]
Sources
- 1. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
- 2. Buy 2-Chloro-5-methylpyridin-4-amine | 79055-62-2 [smolecule.com]
- 3. 2-Chloro-5-methylpyridin-4-amine | C6H7ClN2 | CID 12643706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloro-5-methylpyridin-4-amine | CymitQuimica [cymitquimica.com]
- 5. CAS # 79055-62-2, 4-Amino-2-chloro-5-methylpyridine, 2-Chloro-5-methyl-4-pyridinamine - chemBlink [chemblink.com]
- 6. chemscene.com [chemscene.com]
- 7. 97944-44-0 CAS MSDS (5-CHLORO-2-METHYL-PYRIDIN-4-YLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. 2-chloro-5-methylpyridin-4-amine | 79055-62-2 [chemicalbook.com]
- 9. 2-Chloro-5-methylpyridin-4-amine | 79055-62-2 [sigmaaldrich.com]
- 10. 2-chloro-5-methylpyridin-4-amine | CAS#:79055-62-2 | Chemsrc [chemsrc.com]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Befiradol - Wikipedia [en.wikipedia.org]
- 14. Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections - PMC [pmc.ncbi.nlm.nih.gov]
5-Chloro-2-methylpyridin-4-amine CAS number 79055-62-2
An In-depth Technical Guide to 5-Chloro-2-methylpyridin-4-amine (CAS No. 79055-62-2)
Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 79055-62-2), a key heterocyclic building block in modern medicinal chemistry. The document details its physicochemical properties, principal synthesis methodologies, characteristic chemical reactivity, and significant applications, with a particular focus on its role as a critical intermediate in the synthesis of Finerenone. Protocols for synthesis and subsequent reactions are provided, alongside essential safety and handling information. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development.
Introduction and Core Compound Profile
This compound is a substituted aminopyridine that has garnered significant interest as a versatile intermediate in the synthesis of complex pharmaceutical agents.[1] Its structure, featuring a pyridine ring functionalized with chloro, methyl, and amino groups, provides multiple reactive sites, making it a valuable synthon for constructing more elaborate molecular architectures. The aminopyridine scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous bioactive molecules and approved drugs.[2][3]
The primary significance of this compound lies in its role as a precursor in the manufacturing of Finerenone, a non-steroidal, selective mineralocorticoid receptor (MR) antagonist used for treating chronic kidney disease associated with type 2 diabetes.[4] This guide will elucidate the critical aspects of its chemistry, from synthesis to application, providing a robust technical foundation for its use in a research and development setting.
Physicochemical and Spectroscopic Data
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. The key properties of this compound are summarized below.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 79055-62-2 | [5][6][7] |
| Molecular Formula | C₆H₇ClN₂ | [5][6][7] |
| Molecular Weight | 142.59 g/mol | [5][7] |
| IUPAC Name | 2-chloro-5-methylpyridin-4-amine | [5] |
| Synonyms | 4-Amino-2-chloro-5-methylpyridine, 2-Chloro-5-methyl-4-pyridinamine | [5][8][9] |
| Appearance | White to yellowish crystalline powder or solid | [1] |
| Melting Point | 115 °C | [10] |
| Boiling Point | 310.1 ± 37.0 °C at 760 mmHg | [10] |
| Solubility | Slightly soluble in water; soluble in ethanol, DMF, and dichloromethane.[1] | [1] |
| pKa | (Predicted) | N/A |
| LogP | 1.67 | [10] |
Spectroscopic Profile
Spectroscopic data is crucial for structural confirmation and purity assessment. Reported data for this compound includes:
-
Mass Spectrometry (MS) : The positive electron ionization (EI+) mass spectrum shows a molecular ion peak [M+H]⁺ at m/z = 143, confirming the molecular weight of the compound.[11]
-
¹H-NMR Spectroscopy : The proton NMR spectrum provides key structural information.[11]
-
Solvent : DMSO-d₆
-
δ = 1.96 ppm (s, 3H) : This singlet corresponds to the three protons of the methyl group (CH₃) at the C5 position.
-
δ = 6.16 ppm (br s, 2H) : The broad singlet is characteristic of the two protons of the primary amine group (NH₂) at the C4 position.
-
δ = 6.50 ppm (s, 1H) : This singlet represents the aromatic proton at the C3 position.
-
δ = 7.68 ppm (s, 1H) : This singlet corresponds to the aromatic proton at the C6 position.
-
Synthesis and Manufacturing
The most prominent and industrially relevant synthesis of this compound involves the catalytic hydrogenation of a nitropyridine precursor. This method is efficient and scalable, making it suitable for pharmaceutical manufacturing.
Primary Synthetic Pathway: Catalytic Hydrogenation
The synthesis starts from 2-chloro-5-methyl-4-nitropyridine 1-oxide. The process involves the reduction of both the nitro group and the N-oxide functionality.[4][11] The choice of a bimetallic catalyst, such as Platinum and Molybdenum on a carbon support, is critical for achieving high conversion and selectivity. Molybdenum likely acts as a promoter, enhancing the activity and stability of the primary platinum catalyst.
Caption: Synthesis of this compound via catalytic hydrogenation.
Detailed Experimental Protocol
The following protocol is adapted from patent literature describing the synthesis.[11]
Materials and Equipment:
-
Glass pressure reactor with a stirrer
-
Argon or Nitrogen source for inerting
-
Hydrogen gas source
-
2-chloro-5-methyl-4-nitropyridine 1-oxide
-
Hydrogenation catalyst (e.g., 0.8% Pt and 0.6% Mo on activated carbon)
-
Ethanol
-
Kieselguhr (diatomaceous earth)
Procedure:
-
Reactor Charging : Under an argon atmosphere, charge the pressure reactor with 29 g (153.8 mmol) of 2-chloro-5-methyl-4-nitropyridine 1-oxide.
-
Catalyst and Solvent Addition : Add 2.9 g of the Pt/Mo on activated carbon catalyst and 320 mL of ethanol.
-
Inerting : Seal the reactor and inert the system by pressurizing with argon to 3 bar and venting, repeating this cycle three times. This step is crucial to remove oxygen, which can poison the catalyst and create an explosion hazard with hydrogen.
-
Hydrogenation : Pressurize the reactor with hydrogen to 3 bar. Maintain the reaction temperature at 30°C and stir for 20 hours. Monitor the reaction progress (e.g., by HPLC) until conversion exceeds 98%.
-
Work-up : After the reaction is complete, vent the hydrogen and inert the reactor with argon.
-
Filtration : Filter the reaction mixture through a pad of kieselguhr (approx. 10 g) to remove the solid catalyst.
-
Isolation : Concentrate the filtrate to dryness under reduced pressure to yield the crude product. The product can be used directly or purified further if necessary.
Yield and Purity:
Chemical Reactivity and Key Applications
The utility of this compound stems from the distinct reactivity of its functional groups. The amino group is a potent nucleophile and directing group, while the chloro substituent at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr), a common reaction for halopyridines.[12][13][14]
Application in the Synthesis of Finerenone
The most notable application is its use as a starting material for an intermediate of Finerenone.[4] In this multi-step synthesis, the amine is converted into a pyridone via a reaction with potassium hydroxide in methanol under pressure.
Caption: Pathway from this compound to Finerenone.
Protocol for Conversion to Pyridone Intermediate
This protocol is derived from a patent describing the synthesis of the Finerenone intermediate.[4]
Materials and Equipment:
-
Autoclave or suitable pressure reactor
-
This compound
-
Potassium hydroxide (KOH)
-
Methanol
Procedure:
-
Reactor Charging : Charge the autoclave with this compound, potassium hydroxide, and methanol.
-
Reaction : Seal the reactor and heat to the specified elevated temperature. The high pressure and temperature facilitate the nucleophilic substitution of the chloride by hydroxide (from KOH), followed by tautomerization to the more stable pyridone form.
-
Work-up and Isolation : After the reaction is complete, cool the reactor. The product, 4-amino-5-methyl-1H-pyridin-2(1H)-one, is then isolated and purified. This intermediate is subsequently used in further steps to construct the final Finerenone molecule.[4]
Safety, Handling, and Storage
Proper handling of this compound is essential due to its potential hazards. All procedures should be conducted in a well-ventilated fume hood by trained personnel.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Source(s) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [5] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [5][15] |
| Serious Eye Damage/Irritation | Category 1 / 2 | H318/H319: Causes serious eye damage / irritation | [5][15] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [5] |
| STOT, Single Exposure | Category 3 | H335: May cause respiratory irritation | [5][15] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls : Use in a chemical fume hood to ensure adequate ventilation and minimize inhalation exposure.[16] Eyewash stations and safety showers must be readily accessible.[16][17]
-
Eye/Face Protection : Wear chemical safety goggles or a face shield conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[16][17]
-
Skin Protection : Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[15][16]
-
Respiratory Protection : If ventilation is inadequate or exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a suitable filter for organic vapors and particulates.[16]
-
Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[15][16]
First Aid Measures
-
If Swallowed : Rinse mouth. Call a POISON CENTER or doctor immediately.[15]
-
If on Skin : Remove all contaminated clothing immediately. Wash off with plenty of soap and water. Seek medical attention if irritation persists.[15][16]
-
If Inhaled : Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[16]
-
If in Eyes : Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical attention.[16][17]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[17][18]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[17]
-
Store under an inert atmosphere for long-term stability.[18]
Conclusion
This compound (CAS No. 79055-62-2) is a fundamentally important building block in pharmaceutical synthesis. Its well-defined synthesis via catalytic hydrogenation and its predictable reactivity make it an ideal precursor for complex targets. Its critical role in the production of Finerenone highlights its value to the pharmaceutical industry. A comprehensive understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, is paramount for its effective and safe utilization in research and manufacturing.
References
-
Synthesis of Heavily Substituted 2-Aminopyridines by Displacement of a 6-Methylsulfinyl Group. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. PubMed. Available at: [Link]
-
Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors. PubMed. Available at: [Link]
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PubMed Central. Available at: [Link]
-
2-Chloropyridine. Wikipedia. Available at: [Link]
-
Chloropyridine: Common isomorphs, synthesis, reactions and applications. Chempanda. Available at: [Link]
-
Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PubMed Central. Available at: [Link]
-
The reaction of 4‐chloropyridine with some amines. Semantic Scholar. Available at: [Link]
-
Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. Thieme Connect. Available at: [Link]
-
2-Chloro-5-methylpyridin-4-amine. PubChem. Available at: [Link]
-
2-Amino-5-chloro-4-methylpyridine Spectra. SpectraBase. Available at: [Link]
-
2-chloro-5-methylpyridin-4-amine. Chemsrc. Available at: [Link]
-
2-Amino-4-methylpyridine Safety Data Sheet. Jubilant Ingrevia. Available at: [Link]
-
CAS 79055-62-2. PharmaCompass. Available at: [Link]
- Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).Google Patents.
-
Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. Heterocyclic Communications. Available at: [Link]
-
Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
4-Pyridinamine, 2-chloro-5-methyl- Introduction. ChemBK. Available at: [Link]
-
2-Chloro-5-methyl-pyridin-4-amine. PharmaCompass. Available at: [Link]
-
Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. ACS Medicinal Chemistry Letters. Available at: [Link]
-
2-Amino-5-methylpyridine. PubChem. Available at: [Link]
-
Benzenamine, 5-chloro-2-methyl-. NIST WebBook. Available at: [Link]
-
2-(5-Chloro-2-fluorophenyl)-5-methylpyridin-4-amine. Chemsrc. Available at: [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
- 5. 2-Chloro-5-methylpyridin-4-amine | C6H7ClN2 | CID 12643706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Chloro-5-methylpyridin-4-amine | CymitQuimica [cymitquimica.com]
- 7. chemscene.com [chemscene.com]
- 8. 2-Chloro-5-methyl-pyridin-4-amine;4-Amino-2-chloro-5-methylpyridine - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 9. 2-chloro-5-methylpyridin-4-amine cas 79055-62-2 [minglangchem.com]
- 10. 2-chloro-5-methylpyridin-4-amine | CAS#:79055-62-2 | Chemsrc [chemsrc.com]
- 11. 2-chloro-5-methylpyridin-4-amine | 79055-62-2 [chemicalbook.com]
- 12. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 15. jubilantingrevia.com [jubilantingrevia.com]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.com [fishersci.com]
- 18. 79055-62-2|2-Chloro-5-methylpyridin-4-amine|BLD Pharm [bldpharm.com]
5-Chloro-2-methylpyridin-4-amine molecular structure
An In-Depth Technical Guide to the Molecular Structure of 5-Chloro-2-methylpyridin-4-amine
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and properties of this compound (CAS No. 97944-44-0). As a substituted aminopyridine, this compound represents a valuable building block for drug discovery and chemical synthesis. However, it is frequently confused with its more widely documented isomer, 2-chloro-5-methylpyridin-4-amine. This document serves to consolidate the available data for the 5-chloro isomer, offering a clear reference for researchers and drug development professionals. We will detail its structural identifiers, physicochemical properties, theoretical spectroscopic profile, and potential applications, providing a foundational understanding for its use in a research context.
Introduction: Establishing a Unique Chemical Identity
Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core of numerous approved therapeutic agents. Their utility stems from the pyridine ring's unique electronic properties, its ability to engage in hydrogen bonding, and the diverse structural variations achievable through substitution. This compound is one such heterocyclic building block, offering a specific arrangement of functional groups—an amine, a chloro substituent, and a methyl group—that can be leveraged for targeted molecular design.
A critical point of clarification is the precise placement of these substituents. The compound of focus in this guide, This compound , is structurally distinct from its isomer, 2-chloro-5-methylpyridin-4-amine (CAS 79055-62-2) . The vast majority of readily available literature and spectral data pertains to the latter. This guide will focus exclusively on the former (CAS 97944-44-0) to provide a clear and unambiguous resource for scientists working with this specific molecule.
Molecular Structure and Physicochemical Properties
The foundational step in utilizing any chemical compound is a thorough understanding of its structure and physical characteristics. The arrangement of atoms in this compound dictates its reactivity, solubility, and potential for intermolecular interactions.
Figure 1: 2D molecular structure of this compound.
The key structural and physicochemical data for this compound are summarized in the table below. It is important to note that while the melting point is an experimentally determined value, other properties such as boiling point and pKa are computationally predicted due to a lack of published experimental data.[1]
| Identifier | Value | Source |
| CAS Number | 97944-44-0 | , [1] |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₆H₇ClN₂ | , [1] |
| Molecular Weight | 142.59 g/mol | |
| SMILES | CC1=CC(=C(N)C=N1)Cl | |
| Melting Point | 98.0 °C | [1] |
| Boiling Point (Predicted) | 252.2 ± 35.0 °C | [1] |
| Density (Predicted) | 1.260 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 7.67 ± 0.42 | [1] |
Theoretical Spectroscopic Profile
Experimental spectroscopic data (NMR, IR, MS) for this compound is not widely available in peer-reviewed literature or public databases. Therefore, this section provides a theoretical profile based on computational predictions and fundamental principles of spectroscopy to guide researchers in confirming the structure of synthesized or purchased material.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
¹H NMR: The proton NMR spectrum is expected to show four distinct signals:
-
Aromatic Protons: Two singlets in the aromatic region (typically δ 6.0-8.5 ppm). One proton is at position 3 and the other at position 6. Their exact chemical shifts will be influenced by the electronic effects of the adjacent substituents.
-
Amine Protons: A broad singlet corresponding to the two protons of the -NH₂ group. The chemical shift of this peak can vary significantly (typically δ 4.0-6.0 ppm) depending on the solvent, concentration, and temperature, due to hydrogen bonding.
-
Methyl Protons: A sharp singlet integrating to three protons, typically in the upfield region (δ 2.0-2.5 ppm), corresponding to the -CH₃ group at position 2.
¹³C NMR: The carbon NMR spectrum is predicted to display six unique signals, one for each carbon atom in the molecule, as there is no molecular symmetry. The approximate chemical shifts would be:
-
Four signals in the aromatic region (δ 100-160 ppm) for the pyridine ring carbons. The carbons attached to the nitrogen, chlorine, and amino groups (C2, C4, C5, C6) will have distinct and characteristic shifts.
-
One signal for the methyl carbon (-CH₃), expected in the upfield region (δ 15-25 ppm).
Synthesis and Reactivity Considerations
While a specific, validated protocol for the synthesis of this compound is not published, a plausible synthetic route can be conceptualized based on established pyridine chemistry. Such a route would likely involve the construction of a polysubstituted pyridine ring, followed by functional group interconversions.
Figure 2: A conceptual workflow for the synthesis of this compound.
Reactivity Insights: The molecule's reactivity is governed by its functional groups:
-
Amino Group: The primary amine at C4 is a potent nucleophile and can undergo reactions such as acylation, alkylation, and diazotization. It also acts as a base.
-
Chloro Group: The chlorine at C5 is on an electron-rich ring (activated by the amino group) but is generally less reactive towards nucleophilic aromatic substitution than chloro-substituents at the 2- or 4-positions of a standard pyridine ring. Substitution may be possible under forcing conditions or through metal-catalyzed cross-coupling reactions.
-
Pyridine Nitrogen: The ring nitrogen is basic and can be protonated or alkylated to form pyridinium salts.
Applications in Research and Drug Development
This compound serves as a versatile building block for constructing more complex molecules. Its specific substitution pattern makes it a candidate for structure-activity relationship (SAR) studies in medicinal chemistry. By incorporating this moiety, researchers can probe the importance of the chloro, methyl, and amino groups at their respective positions for biological activity.
While this exact molecule is not a known drug, structurally related chloropyridine and aminopyridine cores are prevalent in pharmaceuticals. For instance, the discovery of GPR119 agonists for diabetes treatment involved the use of a 5-chloropyridone core, demonstrating the utility of such scaffolds in designing potent and selective clinical candidates.[2] The title compound can be used in similar discovery programs to explore new chemical space and develop novel therapeutics.
Conclusion
This compound (CAS 97944-44-0) is a distinct chemical entity with a defined molecular structure. This guide has sought to provide a clear and technically grounded overview of its identity, distinguishing it from its isomers. While a lack of extensive published experimental data necessitates a reliance on some predicted properties, the information consolidated here—from its fundamental physicochemical characteristics to its theoretical spectroscopic signature and potential applications—provides a solid foundation for researchers. As a commercially available building block, this compound holds potential for the synthesis of novel compounds in the fields of medicinal chemistry and materials science.
References
-
Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
Sources
An In-depth Technical Guide to 2-Chloro-5-methylpyridin-4-amine: Synthesis, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic use of heterocyclic building blocks is paramount to the successful discovery and development of novel therapeutics. Among these, substituted pyridines represent a class of compounds with immense synthetic versatility and a proven track record in bioactive molecules. This technical guide focuses on a specific, high-value pyridine derivative: 2-chloro-5-methylpyridin-4-amine. While the user query referenced 5-Chloro-2-methylpyridin-4-amine, extensive database validation confirms the correct IUPAC nomenclature to be 2-chloro-5-methylpyridin-4-amine [1]. This document will serve as a comprehensive resource for researchers, providing in-depth information on its nomenclature, physicochemical properties, synthesis, and critical role as a key intermediate in the synthesis of advanced pharmaceutical agents.
Nomenclature and Identification
Correctly identifying a chemical entity is the foundation of sound scientific research. The compound of interest is unambiguously identified by the following nomenclature and registry number.
-
IUPAC Name: 2-chloro-5-methylpyridin-4-amine[1]
-
CAS Number: 79055-62-2
-
Molecular Formula: C₆H₇ClN₂
-
Synonyms:
-
4-Amino-2-chloro-5-methylpyridine
-
2-Chloro-5-methyl-4-pyridinamine
-
(2-Chloro-5-methylpyridin-4-yl)amine
-
4-Pyridinamine, 2-chloro-5-methyl-
-
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is essential for its handling, reaction optimization, and formulation. The key properties of 2-chloro-5-methylpyridin-4-amine are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 142.59 g/mol | [1][2] |
| Appearance | White to yellowish crystalline powder | [3] |
| Melting Point | 169-171 °C | [3] |
| Boiling Point | 115 °C | |
| Solubility | Slightly soluble in water; soluble in ethanol, dimethylformamide, and dichloromethane | [3] |
| InChI Key | CJGKOPNIXJWHKF-UHFFFAOYSA-N | [1] |
Synthesis and Reactivity
The synthesis of 2-chloro-5-methylpyridin-4-amine is a critical process for its application in multi-step drug synthesis. The most cited and industrially relevant method involves the catalytic hydrogenation of 2-chloro-5-methyl-4-nitropyridine 1-oxide[2][4].
Synthetic Pathway: A Mechanistic Overview
The chosen synthetic route is elegant in its efficiency, simultaneously reducing both the nitro group and the N-oxide functionality. The causality behind this choice lies in the high conversion rates and the minimization of side reactions, such as the hydro-dechlorination of the pyridine ring, which is a common challenge in the reduction of chloro-substituted pyridines[4]. The use of a platinum-molybdenum catalyst appears to be key in achieving this high selectivity[2].
Caption: Role of the compound in Finerenone synthesis.
Broader Context: The Versatility of Aminopyridines
The utility of 2-chloro-5-methylpyridin-4-amine is representative of the broader importance of the aminopyridine class in drug discovery.[5] The pyridine nitrogen can act as a hydrogen bond acceptor, while the amino group can serve as a hydrogen bond donor, allowing for diverse interactions with biological targets. Furthermore, the pyridine ring is a bioisostere for other aromatic systems and can be readily functionalized to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. The diverse biological activities of aminopyridine derivatives underscore their potential as scaffolds for the development of new drugs targeting a wide array of diseases.[6]
Conclusion
2-Chloro-5-methylpyridin-4-amine is a synthetically valuable building block with a critical role in modern pharmaceutical development. Its well-defined synthesis, specific reactivity, and crucial function as a key intermediate for the MR antagonist Finerenone highlight its importance for researchers in medicinal chemistry and process development. A comprehensive understanding of its properties and synthesis, as detailed in this guide, is essential for leveraging its full potential in the creation of next-generation therapeutics.
References
-
Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines . PubMed. [Link]
- WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h) - Google Patents.
-
Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review . ResearchGate. [Link]
-
Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) . RSC Publishing. [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines . MDPI. [Link]
-
Synthesis and biological screening of substituted 2-aminocyano pyridines . ResearchGate. [Link]
-
WO2020178175 - SYNTHESIS OF 4-AMINO-5-METHYL-1H-PYRIDIN-2(1H) - WIPO Patentscope . WIPO Patentscope. [Link]
- CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).
-
2-Chloro-5-methyl-pyridin-4-amine;4-Amino-2-chloro-5-methylpyridine . PharmaCompass. [Link]
-
2-Chloro-5-methylpyridin-4-amine | C6H7ClN2 | CID 12643706 . PubChem. [Link]
- US20170008846A1 - Process for making 2-chloro-5-methylpyridine.
-
2-chloro-5-methylpyridin-4-amine | CAS#:79055-62-2 . Chemsrc. [Link]
-
2-chloro-5-methylpyridin-4-amine (Finerenone Intermediates) API Manufacturers | GMP-Certified Suppliers . Pharmaoffer.com. [Link]
- US4612377A - Preparation of 2-chloro-5-methylpyridine.
-
Finerenone Intermediates CAS NO 21962-45-8 . Volsenchem. [Link]
-
79055-62-2 . ChemBK. [Link]
-
Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines . ResearchGate. [Link]
Sources
- 1. 2-Chloro-5-methylpyridin-4-amine | C6H7ClN2 | CID 12643706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-chloro-5-methylpyridin-4-amine | 79055-62-2 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
An In-depth Technical Guide to 2-chloro-5-methyl-4-pyridinamine: Core Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-chloro-5-methyl-4-pyridinamine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique structural arrangement, featuring a chlorine atom at the 2-position, a methyl group at the 5-position, and an amino group at the 4-position of the pyridine ring, renders it a versatile building block for the synthesis of a diverse range of biologically active molecules. This guide provides a comprehensive overview of its core physical and chemical properties, detailed synthetic and purification protocols, and its pivotal role as a key intermediate in the synthesis of advanced pharmaceutical agents, most notably the non-steroidal mineralocorticoid receptor (MR) antagonist, finerenone.[1][2] Understanding the nuanced characteristics of this compound is crucial for its effective utilization in complex synthetic pathways and the development of novel therapeutics.
Physicochemical Properties
The fundamental physical and chemical properties of 2-chloro-5-methyl-4-pyridinamine are summarized in the table below. These parameters are critical for predicting its behavior in various solvent systems, reaction conditions, and for developing appropriate analytical methods.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₇ClN₂ | [3] |
| Molecular Weight | 142.59 g/mol | [3] |
| CAS Number | 79055-62-2 | [3] |
| Appearance | Off-white to yellowish crystalline powder | [4] |
| Melting Point | 115 °C | [3] |
| Boiling Point (Predicted) | 310.1 ± 37.0 °C | [3] |
| Density (Predicted) | 1.260 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 5.11 ± 0.42 | [3] |
| Solubility | Slightly soluble in water; soluble in ethanol, dimethylformamide, and dichloromethane.[4] |
graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [style=solid];C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; N1 [label="N"]; Cl [label="Cl"]; N2 [label="NH₂"]; C6 [label="CH₃"]; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; N1 -- C1; C1 -- Cl [len=1.5]; C3 -- N2 [len=1.5]; C4 -- C6 [len=1.5]; {rank=same; C2; C3;} {rank=same; C5; C1;}
}
Caption: 2D Structure of 2-chloro-5-methyl-4-pyridinamine
Spectroscopic Profile
A thorough spectroscopic analysis is essential for the unambiguous identification and purity assessment of 2-chloro-5-methyl-4-pyridinamine.
-
¹H NMR (300 MHz, DMSO-d₆): The proton NMR spectrum is characterized by distinct signals corresponding to the aromatic protons and the methyl and amino groups. A typical spectrum would show a singlet for the methyl protons (δ ≈ 1.96 ppm, 3H), a broad singlet for the amino protons (δ ≈ 6.16 ppm, 2H), and two singlets for the aromatic protons (δ ≈ 6.50 ppm, 1H and δ ≈ 7.68 ppm, 1H).[3]
-
Mass Spectrometry (EI+): The mass spectrum typically shows a molecular ion peak [M+H]⁺ at m/z = 143.[3]
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the methyl and aromatic groups (around 2900-3100 cm⁻¹), C=C and C=N stretching of the pyridine ring (around 1400-1600 cm⁻¹), and C-Cl stretching (around 600-800 cm⁻¹).
Synthesis and Purification
The most common and efficient synthesis of 2-chloro-5-methyl-4-pyridinamine involves the catalytic hydrogenation of 2-chloro-5-methyl-4-nitropyridine 1-oxide.[3]
Caption: Synthesis of 2-chloro-5-methyl-4-pyridinamine.
Reaction Mechanism and Causality
The synthesis proceeds via a catalytic hydrogenation. The platinum/molybdenum on activated carbon catalyst is crucial for this transformation. Platinum is a highly effective hydrogenation catalyst, while molybdenum can act as a promoter, enhancing the catalyst's activity and selectivity. The reaction involves the reduction of both the nitro group and the N-oxide. A potential side reaction is the hydrodechlorination of the starting material or product, which is minimized by the choice of catalyst and reaction conditions.[5]
Experimental Protocol: Synthesis
Materials:
-
2-chloro-5-methyl-4-nitropyridine 1-oxide
-
0.8% Pt and 0.6% Mo on activated carbon catalyst
-
Ethanol
-
Argon
-
Hydrogen
-
Kieselguhr (diatomaceous earth)
Procedure:
-
Under an argon atmosphere, charge a glass pressure reactor with 2-chloro-5-methyl-4-nitropyridine 1-oxide (1.0 eq) and the Pt/Mo on activated carbon catalyst (typically 10% w/w of the starting material).[3]
-
Add ethanol as the solvent (approximately 10 mL per gram of starting material).[3]
-
Seal the reactor and purge it three times with argon, followed by pressurizing with hydrogen to 3 bar.[3]
-
Maintain the reaction mixture at 30°C with vigorous stirring for approximately 20 hours, or until the reaction is complete as monitored by a suitable analytical technique (e.g., HPLC or TLC).[3]
-
Upon completion, inert the reactor with argon and filter the reaction mixture through a pad of kieselguhr to remove the catalyst.[3]
-
Concentrate the filtrate under reduced pressure to yield the crude product.[3]
Experimental Protocol: Purification by Recrystallization
Rationale: Recrystallization is an effective method for purifying solid organic compounds. The choice of solvent is critical; the desired compound should be highly soluble at elevated temperatures and sparingly soluble at lower temperatures, while impurities should either be insoluble at high temperatures or remain in solution upon cooling. For 2-chloro-5-methyl-4-pyridinamine, a mixed solvent system such as ethanol/water or a single solvent like isopropanol could be effective.
Procedure:
-
Dissolve the crude 2-chloro-5-methyl-4-pyridinamine in a minimum amount of hot ethanol.
-
If colored impurities are present, a small amount of activated carbon can be added, and the solution briefly heated before hot filtration to remove the carbon.
-
To the hot filtrate, slowly add water dropwise until the solution becomes faintly turbid.
-
Reheat the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
Chemical Reactivity and Applications in Drug Discovery
The chemical reactivity of 2-chloro-5-methyl-4-pyridinamine is primarily dictated by the interplay of the electron-donating amino group and the electron-withdrawing chloro substituent on the pyridine ring. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, making it a valuable handle for introducing various functional groups.[6]
This reactivity has been effectively exploited in the synthesis of finerenone, a potent and selective non-steroidal MR antagonist.[2] In this synthesis, 2-chloro-5-methyl-4-pyridinamine serves as a key building block.
Caption: Role in the synthesis of Finerenone.
The amino group can also participate in various reactions, such as diazotization, allowing for further functionalization of the pyridine ring.[4] The versatility of this molecule makes it an attractive starting material for the synthesis of a wide array of other potential bioactive compounds.
Safety and Handling
2-chloro-5-methyl-4-pyridinamine is a chemical that should be handled with appropriate safety precautions. It is classified as harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and eye irritation.[3] Therefore, it is essential to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. All work should be conducted in a well-ventilated fume hood.
References
-
Chemoselective hydrogenation of nitroarenes and deoxygenation of pyridine N-oxides with H2 catalyzed by MoO2Cl2. (n.d.). ElectronicsAndBooks. Retrieved January 5, 2026, from [Link]
- CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) - Google Patents. (n.d.).
- CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine - Google Patents. (n.d.).
-
2-Chloro-5-methyl-4-pyridinamine - ChemBK. (2024, April 9). Retrieved January 5, 2026, from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved January 5, 2026, from [Link]
- WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h) - Google Patents. (n.d.).
-
2-Amino-5-chloro-4-methylpyridine - SpectraBase. (n.d.). Retrieved January 5, 2026, from [Link]
-
13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). (n.d.). Human Metabolome Database. Retrieved January 5, 2026, from [Link]
-
Catalytic Dehalogenation of Halogenated Pyridine Donors under DOW-Phenol Conditions | Request PDF. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. (2024, January 3). Organic & Biomolecular Chemistry. [Link]
-
13C NMR Chemical Shifts. (n.d.). Oregon State University. Retrieved January 5, 2026, from [Link]
-
13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 5, 2026, from [Link]
-
13-C NMR Chemical Shift Table.pdf. (n.d.). Retrieved January 5, 2026, from [Link]
-
2-Chloro-5-methylpyridin-4-amine | C6H7ClN2 | CID 12643706. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]
-
2-Chloro-5-methylpyrimidin-4-amine | C5H6ClN3 | CID 4302175. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]
-
Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. (n.d.). Journal of the American Chemical Society. Retrieved January 5, 2026, from [Link]
-
2-Pyridinamine, 4-methyl-. (n.d.). NIST WebBook. Retrieved January 5, 2026, from [Link]
-
The Versatility of Pyridine Derivatives: Focusing on 2-Chloro-5-methylpyridine. (2025, December 28). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 5, 2026, from [Link]
-
Photoinduced Site-Selective C-H Functionalization by Pyridine N-oxide Based HAT Catalysts. (n.d.). ChemRxiv. Retrieved January 5, 2026, from [Link]
-
2-Chloro-5-methylpyridin-4-amine. (n.d.). Amerigo Scientific. Retrieved January 5, 2026, from [Link]
-
Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. (2002). Heterocyclic Communications, 8(3). [Link]
- US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents. (n.d.).
-
Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. (n.d.). PMC. Retrieved January 5, 2026, from [Link]
- US20170008846A1 - Process for making 2-chloro-5-methylpyridine - Google Patents. (n.d.).
-
Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. (n.d.). PMC. Retrieved January 5, 2026, from [Link]
-
Selective dehydrogenation of small and large molecules by a chloroiridium catalyst. (2022, September 23). PMC. Retrieved January 5, 2026, from [Link]
-
Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
Sources
- 1. spectrabase.com [spectrabase.com]
- 2. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
- 3. 2-chloro-5-methylpyridin-4-amine | 79055-62-2 [chemicalbook.com]
- 4. CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine - Google Patents [patents.google.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Solubility of 5-Chloro-2-methylpyridin-4-amine for Pharmaceutical Research
This guide provides a comprehensive overview of the solubility characteristics of 5-Chloro-2-methylpyridin-4-amine, a critical parameter for its potential application in drug development. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical methodologies for determining and understanding its solubility profile.
Introduction to this compound
This compound is a substituted aminopyridine derivative. Aminopyridines are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] They serve as important scaffolds in the synthesis of novel therapeutic agents.[2][3] The solubility of an active pharmaceutical ingredient (API) is a fundamental physicochemical property that profoundly influences its bioavailability and, consequently, its therapeutic efficacy.[4][5] A thorough understanding of the solubility of this compound is therefore a prerequisite for its advancement in the drug discovery and development pipeline.[6]
Key Physicochemical Properties:
While comprehensive experimental data for this compound is not extensively published, some key properties can be found in chemical databases.
| Property | Value | Source |
| CAS Number | 97944-44-0 | [7] |
| Molecular Formula | C₆H₇ClN₂ | [7] |
| Molecular Weight | 142.59 g/mol | [7] |
| Melting Point | 98.0 °C | [7] |
| pKa (Predicted) | 7.67 ± 0.42 | [7] |
The predicted pKa suggests that this compound is a weak base. This is a critical piece of information as it implies that its solubility will be highly dependent on the pH of the surrounding medium.[8]
Theoretical Framework of Solubility
The solubility of a compound is its ability to dissolve in a solvent to form a homogeneous solution.[4] For a weakly basic compound like this compound, the solubility is governed by several factors, most notably the pH of the solvent. The relationship between pH, pKa, and the solubility of an ionizable compound is a cornerstone of pharmaceutical science.
The Henderson-Hasselbalch Equation and its Implication on Solubility
The ionization of a weak base (B) in an acidic solution can be represented as:
B + H⁺ ⇌ BH⁺
The Henderson-Hasselbalch equation for a weak base is:
pH = pKa + log([B]/[BH⁺])
where [B] is the concentration of the neutral base and [BH⁺] is the concentration of its conjugate acid.
At a pH below the pKa, the compound will exist predominantly in its protonated, ionized form (BH⁺). Generally, the ionized form of a drug is more soluble in aqueous solutions than its neutral form. Therefore, the solubility of this compound is expected to increase in acidic conditions.[8]
The Impact of Solvent Polarity
The general principle of "like dissolves like" is a useful qualitative guide for predicting solubility.[5] Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. Given the presence of an amino group and a nitrogen atom in the pyridine ring, this compound possesses polar characteristics. It is therefore expected to have some degree of solubility in polar solvents. A related isomer, 2-chloro-5-methyl-4-pyridinamine, is reported to be soluble in organic solvents like ethanol, dimethylformamide, and dichloromethane.[9]
Experimental Determination of Solubility
A precise and reproducible determination of solubility is crucial. The following section outlines a robust, self-validating protocol for determining the thermodynamic solubility of this compound.
The Shake-Flask Method: A Gold Standard
The shake-flask method, originally proposed by Higuchi and Connors, remains the most reliable technique for determining thermodynamic solubility.[10] It involves allowing an excess of the solid compound to equilibrate with the solvent until a saturated solution is formed.
Experimental Workflow for Thermodynamic Solubility Determination
Figure 1: A schematic workflow for the shake-flask solubility determination method.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline at various pH values, ethanol, DMSO). The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.[5]
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24 to 48 hours) to ensure the system reaches equilibrium.
-
Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute the clear filtrate with an appropriate solvent. Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Calculate the original concentration in the saturated solution by factoring in the dilution. This concentration represents the thermodynamic solubility of the compound in that specific solvent at that temperature.
Determining the pH-Solubility Profile
Given the basic nature of this compound, its aqueous solubility is expected to be pH-dependent. To establish the pH-solubility profile, the shake-flask method should be performed using a series of buffers across a physiologically relevant pH range (e.g., pH 2 to pH 10).
Logical Relationship of pH, Ionization, and Solubility
Figure 2: The relationship between pH, the ionization state of a basic compound, and its resulting aqueous solubility.
Factors Influencing Solubility and their Mitigation
Several factors can influence the solubility of a drug candidate and should be considered during its development.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form of this compound being used in solubility studies.
-
Temperature: The dissolution of most solids is an endothermic process, meaning solubility tends to increase with temperature.[4] Solubility studies should be conducted at physiologically relevant temperatures (e.g., 37 °C) in addition to room temperature.
-
Common Ion Effect: The presence of a common ion in the solution can suppress the dissolution of an ionic solid. This should be considered when formulating this compound in solutions containing other salts.
Should this compound exhibit poor aqueous solubility, various formulation strategies can be employed to enhance it, such as salt formation, the use of co-solvents, or nano-milling to increase the surface area for dissolution.[4]
Conclusion
While specific, publicly available solubility data for this compound is limited, this guide provides a robust framework for its determination and interpretation. As a weakly basic compound, its solubility is predicted to be highly pH-dependent, a critical consideration for its formulation and in vivo performance. The experimental protocols outlined herein, particularly the shake-flask method, will enable researchers to generate the high-quality, reproducible data necessary to advance the development of this compound as a potential therapeutic agent. A thorough understanding of its solubility profile is an indispensable step in unlocking its full therapeutic potential.
References
- Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC. (2022-02-28). PubMed Central.
- Experiment 27 - Amines and Amides. Jay C. McLaughlin.
- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2025-08-07). ResearchGate.
- Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors. PubMed.
- 4 Factors Affecting Solubility of Drugs. (2021-07-05). Ascendia Pharmaceutical Solutions.
- Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC. NIH.
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Cengage Learning.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Unknown Source.
- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC. (2022-02-28). PubMed Central.
- HANDBOOK OF - SOLUBILITY DATA for PHARMACEUTICALS. CRC Press.
- Buy 2-Chloro-5-methylpyridin-4-amine | 79055-62-2. (2023-08-15). Smolecule.
- 2-Chloro-5-methylpyridin-4-amine | 79055-62-2. Sigma-Aldrich.
- Handbook of Solubility Data for Pharmaceuticals. ResearchGate.
- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013-02-15). PharmaTutor.
- Drug solubility: why testing early matters in HTS. (2023-04-06). BMG LABTECH.
- 97944-44-0(5-CHLORO-2-METHYL-PYRIDIN-4-YLAMINE) Product Description. ChemicalBook.
- 2-Chloro-5-methylpyridin-4-amine | C6H7ClN2 | CID 12643706. PubChem.
- Amines and Amides: Properties Lab Manual. Studylib.
- The Analysisof an Amine Mixture: An Introductory Analysis Experiment. Journal of Chemical Education.
- 79055-62-2 - Introduction. (2024-04-09). ChemBK.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. api.pageplace.de [api.pageplace.de]
- 6. bmglabtech.com [bmglabtech.com]
- 7. 97944-44-0 CAS MSDS (5-CHLORO-2-METHYL-PYRIDIN-4-YLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. pharmatutor.org [pharmatutor.org]
- 9. chembk.com [chembk.com]
- 10. researchgate.net [researchgate.net]
A Guide to the Spectroscopic Characterization of 5-Chloro-2-methylpyridin-4-amine
Introduction: Elucidating the Molecular Blueprint
In the landscape of pharmaceutical research and drug development, substituted pyridines represent a cornerstone of heterocyclic chemistry. Among them, 5-Chloro-2-methylpyridin-4-amine (CAS No. 97944-44-0) is a vital building block, valued for its role in the synthesis of complex, biologically active molecules.[1] Its precise molecular structure—a pyridine ring functionalized with an amine, a methyl group, and a chlorine atom—imparts specific electronic and steric properties that are crucial for its reactivity and subsequent application.
The unambiguous confirmation of this structure is not merely an academic exercise; it is a fundamental prerequisite for its use in any synthetic protocol, ensuring reproducibility, purity, and the ultimate safety and efficacy of the final product. This technical guide provides an in-depth analysis of the core spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
This document moves beyond a simple recitation of data. As a Senior Application Scientist, the objective is to illuminate the why behind the what—explaining the rationale for experimental choices, interpreting the resulting data through the lens of established chemical principles, and providing a framework for robust, self-validating analytical workflows.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Proton and Carbon Skeleton
NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—we can map the connectivity and chemical environment of every atom in the molecular framework.
Experimental Protocol: ¹H and ¹³C NMR Acquisition
A rigorous and well-documented methodology is the bedrock of reliable spectral data.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound solid sample.
-
Transfer the sample into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Chloroform-d (CDCl₃). Rationale: DMSO-d₆ is often preferred for amines due to its ability to form hydrogen bonds, which can sharpen the N-H proton signals. It also has a wide chemical shift window and excellent solvating power.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
-
-
Instrument Setup & Data Acquisition:
-
The spectra should be acquired on a 400 MHz (or higher) NMR spectrometer to ensure adequate signal dispersion.
-
For ¹H NMR: Acquire data with a 90° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
-
For ¹³C NMR: Utilize a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay (5 seconds) are typically required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
-
¹H NMR Spectral Interpretation
The ¹H NMR spectrum provides a precise count of the different types of protons and their neighboring environments. For this compound (C₆H₇ClN₂), we expect to observe four distinct signals.
Table 1: Predicted ¹H NMR Spectral Data
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| -NH₂ | ~5.0 - 6.5 (variable) | Broad Singlet (br s) | 2H | The chemical shift is highly dependent on solvent and concentration. The protons are exchangeable, leading to a broad signal.[2] |
| -CH₃ | ~2.3 - 2.5 | Singlet (s) | 3H | Located adjacent to the ring nitrogen, this methyl group is deshielded and appears as a sharp singlet due to the absence of adjacent protons.[3] |
| H-3 | ~6.4 - 6.6 | Singlet (s) | 1H | This aromatic proton is shielded by the adjacent electron-donating amino group at C4. |
| H-6 | ~7.8 - 8.0 | Singlet (s) | 1H | This aromatic proton is deshielded by the adjacent electron-withdrawing ring nitrogen and appears further downfield.[4] |
¹³C NMR Spectral Interpretation
The proton-decoupled ¹³C NMR spectrum reveals six unique carbon environments, corresponding to the six carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Spectral Data
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| -CH₃ | ~20 - 25 | Standard aliphatic methyl carbon chemical shift. |
| C-3 | ~108 - 112 | Shielded by the strong electron-donating effect of the adjacent amino group. |
| C-5 | ~115 - 120 | The carbon atom bearing the chlorine substituent. |
| C-6 | ~147 - 150 | Aromatic carbon adjacent to the ring nitrogen, resulting in a downfield shift. |
| C-4 | ~150 - 155 | Attached to the electron-donating amino group, which strongly deshields this carbon. |
| C-2 | ~155 - 160 | Attached to both the ring nitrogen and the methyl group, leading to the most downfield shift among the ring carbons.[4] |
Part 2: Infrared (IR) Spectroscopy - Identifying Functional Groups
IR spectroscopy measures the vibrations of bonds within a molecule. It is an exceptionally fast and reliable method for identifying the presence of key functional groups.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
The ATR method is ideal for solid powders, requiring minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan: Perform a background scan to capture the spectrum of the ambient environment (air), which will be automatically subtracted from the sample spectrum.
-
Sample Analysis: Place a small amount of the this compound powder onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Initiate the sample scan. Typically, 16-32 scans are co-added to produce a high-quality spectrum in the range of 4000-400 cm⁻¹.
IR Spectral Interpretation
The IR spectrum provides a characteristic fingerprint of the molecule, with specific absorption bands corresponding to different bond vibrations.
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group Confirmation |
| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Medium-Strong | Confirms the presence of a primary amine (-NH₂). Two distinct peaks are expected.[5] |
| 3100 - 3000 | C-H Aromatic Stretch | Medium-Weak | Indicates C-H bonds on the pyridine ring. |
| 2980 - 2850 | C-H Aliphatic Stretch | Medium-Weak | Corresponds to the methyl (-CH₃) group. |
| 1650 - 1580 | N-H Bend (Scissoring) | Strong | A characteristic vibration for primary amines.[5][6] |
| 1600 - 1450 | C=C and C=N Ring Stretch | Medium-Strong | Confirms the aromatic pyridine backbone. |
| 1335 - 1250 | C-N Aromatic Stretch | Strong | Indicates the bond between the amino group and the aromatic ring.[6] |
| 800 - 600 | C-Cl Stretch | Medium-Strong | Found in the fingerprint region, confirming the chloro-substituent. |
Part 3: Mass Spectrometry (MS) - Determining Mass and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through analysis of its fragmentation pattern upon ionization.
Experimental Protocol: Electron Ionization (EI)-MS
EI is a classic, high-energy ionization technique that produces a rich fragmentation spectrum, which is excellent for structural elucidation.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by GC-MS if the compound is sufficiently volatile and thermally stable.
-
Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
MS Spectral Interpretation
The mass spectrum provides two key pieces of information: the molecular weight from the molecular ion peak and structural information from the fragment ions.
-
Molecular Weight: 142.59 g/mol [7]
-
Nitrogen Rule: The molecule contains two nitrogen atoms (an even number). Therefore, the molecular ion should have an even nominal mass, which is consistent with the calculated mass of 142 Da (for C₆H₇³⁵ClN₂).[3]
Key Features of the Mass Spectrum:
-
Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), the molecular ion will appear as two peaks: M⁺ at m/z 142 and M+2 at m/z 144, with an intensity ratio of approximately 3:1. This is a definitive signature for a monochlorinated compound.
-
Fragmentation: The high energy of EI-MS induces predictable bond cleavages.
Table 4: Predicted Major Mass Fragments
| m/z (for ³⁵Cl) | Ion Formula | Fragment Lost | Significance |
| 142 | [C₆H₇ClN₂]⁺˙ | - | Molecular Ion (M⁺) |
| 127 | [C₅H₄ClN₂]⁺ | •CH₃ | Loss of the methyl radical from the parent ion. |
| 115 | [C₅H₆ClN]⁺˙ | HCN | Loss of hydrogen cyanide, a characteristic fragmentation of pyridine rings.[8] |
| 107 | [C₆H₇N₂]⁺ | •Cl | Loss of the chlorine radical, a common fragmentation for chlorinated compounds. |
Conclusion
The collective data from NMR, IR, and MS provide a comprehensive and mutually reinforcing characterization of this compound. ¹H and ¹³C NMR definitively map the carbon-hydrogen framework, IR spectroscopy confirms the presence of the critical amine and aromatic functional groups, and mass spectrometry verifies the molecular weight, elemental composition (Cl), and plausible structural motifs through fragmentation. This multi-technique approach ensures an unambiguous structural assignment, providing the foundational confidence required for the compound's application in research and development.
References
- Zaidi, N. A., Al-Katti, J. M., & Saeed, F. H. (n.d.). Mass Spectra of some substituted 2-Chloro-pyridones. Journal of the Iraqi Chemical Society.
-
De Ly, B., et al. (2020). Synthesis and NMR Spectral Analysis of Amine Heterocycles. Journal of Chemical Education. Available at: [Link]
-
WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Available at: [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Available at: [Link]
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]
-
ResearchGate. (2015). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Available at: [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. Available at: [Link]
-
SpectraBase. (n.d.). 2-Amino-5-chloro-4-methylpyridine. Available at: [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Available at: [Link]
-
Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]
-
Taylor & Francis Online. (2020). Synthesis, Characterization, Optical, Electrochemical, and Theoretical Studies of Substituted Terpyridines. Available at: [Link]
-
ElectronicsAndBooks. (n.d.). NMR SPECTRA OF AROMATIC AMINES AND AMIDES-I. Available at: [Link]
-
Fiveable. (n.d.). Spectroscopy of Amines | Organic Chemistry Class Notes. Available at: [Link]
-
Royal Society of Chemistry. (2014). Synthesis and characterization of new Pd(ii) and Pt(ii) complexes with 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands. Dalton Transactions. Available at: [Link]
-
Human Metabolome Database. (n.d.). 2-Methylpyridine 13C NMR Spectrum. Available at: [Link]
-
NIST WebBook. (n.d.). Pyridine, 2-chloro-. Available at: [Link]
-
PubChem. (n.d.). 2-Chloro-5-methylpyridin-4-amine. Available at: [Link]
-
Ali, T. E., et al. (2015). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Organic Chemistry. Available at: [Link]
-
Semantic Scholar. (2016). Deconvolution of Soft Ionization Mass Spectra of Chlorinated Paraffins To Resolve Congener Groups. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
Sources
- 1. 97944-44-0 CAS MSDS (5-CHLORO-2-METHYL-PYRIDIN-4-YLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. fiveable.me [fiveable.me]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. wikieducator.org [wikieducator.org]
- 7. 2-Chloro-5-methylpyridin-4-amine | C6H7ClN2 | CID 12643706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. jcsp.org.pk [jcsp.org.pk]
The Ascendant Scaffold: Unraveling the Biological Activity of 5-Chloro-2-methylpyridin-4-amine Derivatives
An In-depth Technical Guide:
A Technical Guide for Researchers and Drug Development Professionals
Foreword
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear, demonstrating a remarkable capacity to interact with a multitude of biological targets. These "privileged scaffolds" serve as foundational blueprints for drug discovery. The 5-chloro-2-methylpyridin-4-amine core is a prime example of such a scaffold, emerging as a versatile and potent platform for the development of targeted therapeutics, particularly in oncology. This guide provides a deep, technically-focused exploration of the biological activities of its derivatives, synthesizing mechanistic insights with practical, field-proven experimental methodologies to empower researchers in this dynamic field.
The this compound Core: A Structural and Functional Analysis
The pyridine ring, a nitrogen-containing heterocycle, is a cornerstone of modern pharmaceuticals due to its presence in both natural and synthetic molecules with a wide range of biological activities.[1] The specific substitution pattern of the this compound scaffold imparts a unique set of physicochemical properties that are highly conducive to potent and selective enzyme inhibition.
-
The 4-amino Group: Serves as a critical hydrogen bond donor, anchoring the molecule within the ATP-binding pocket of many kinases.
-
The 2-methyl Group: Provides steric bulk and can be oriented to improve binding affinity and selectivity.
-
The 5-chloro Group: Acts as a key substituent that can form halogen bonds and modulate the electronic properties of the pyridine ring, often enhancing potency.
This precise arrangement of functional groups has proven exceptionally effective for targeting protein kinases, a class of enzymes frequently dysregulated in human diseases.
Primary Mechanism of Action: Potent Kinase Inhibition
Derivatives built upon the this compound scaffold have been extensively characterized as inhibitors of protein kinases. Their primary mechanism involves competitive binding at the enzyme's ATP pocket, preventing the phosphorylation of downstream substrates and thereby interrupting aberrant signaling cascades.
A Focus Target: Mer Tyrosine Kinase (MerTK)
A prominent and therapeutically significant target for this class of compounds is Mer-tyrosine kinase (MerTK). MerTK is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, which are crucial regulators of cell survival, proliferation, and immune response.[2][3]
In numerous cancers, MerTK is overexpressed and its activation is associated with a poor prognosis, metastasis, and drug resistance.[4] It plays a dual role in malignancy:
-
Promoting Tumor Cell Survival: Activation of MerTK by its ligand, Gas6, triggers downstream signaling through pathways like PI3K/Akt, promoting cancer cell proliferation and survival.[4]
-
Immune Suppression: MerTK is critical for efferocytosis (the clearance of apoptotic cells) by macrophages. In the tumor microenvironment, this process leads to the release of anti-inflammatory cytokines, suppressing the anti-tumor immune response.
Inhibiting MerTK with this compound derivatives can therefore deliver a two-pronged attack: directly halting tumor cell growth and reversing immune suppression to enable an effective anti-tumor response.[2][3]
Diagram: MerTK Signaling and Inhibition Pathway
Caption: Mechanism of MerTK inhibition by a this compound derivative.
Methodologies for Biological Characterization
A rigorous, multi-tiered approach is essential to validate the biological activity of novel derivatives. This involves a logical progression from biochemical assays to cell-based models.
Workflow for Assessing Kinase Inhibitors
The causality behind this experimental workflow is to first establish direct target engagement and potency in a clean biochemical system before assessing the compound's effects in the more complex environment of a living cell.
Caption: A streamlined workflow for the evaluation of novel kinase inhibitors.
Protocol: In Vitro Kinase Binding Assay (TR-FRET)
This assay quantifies the ability of a compound to displace a fluorescent tracer from the kinase ATP-binding site, providing a direct measure of binding affinity.
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the proximity of two fluorophores. A Europium (Eu)-labeled antibody binds to the kinase, and an Alexa Fluor-labeled tracer binds to the ATP site. When in close proximity, excitation of the Eu donor causes emission from the Alexa Fluor acceptor. A test compound that binds to the ATP site will displace the tracer, disrupting FRET and decreasing the signal.
Step-by-Step Methodology:
-
Compound Preparation: Create a 10-point, 3-fold serial dilution of the test derivative in 100% DMSO, starting at a high concentration (e.g., 1 mM).
-
Reagent Preparation: Prepare working solutions of the target kinase (e.g., recombinant MerTK), Eu-labeled antibody, and fluorescent tracer in a kinase assay buffer.
-
Assay Plate Setup (384-well):
-
Add 5 µL of kinase/antibody solution to each well.
-
Add 50 nL of the compound dilution series or DMSO (for positive and negative controls).
-
Incubate for 60 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Tracer Addition: Add 5 µL of the fluorescent tracer solution to all wells.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring emissions at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the emission ratio (665/620). Plot the ratio against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value (the concentration at which 50% of binding is inhibited).
Protocol: Cell Proliferation Assay (MTT)
This assay assesses the compound's ability to inhibit the growth of cancer cells that are dependent on the target kinase.
Principle: The MTT reagent is a yellow tetrazolium salt that is reduced by metabolically active cells into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed a cancer cell line known to overexpress the target kinase (e.g., A549 for MerTK) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Add various concentrations of the test derivative (typically in a 10-point dilution series) to the cells. Include wells with vehicle (DMSO) only as a negative control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the culture medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated controls. Plot the percentage of growth inhibition against the log of the compound concentration to calculate the GI50 value (the concentration causing 50% growth inhibition).
Structure-Activity Relationships (SAR)
Systematic modification of the this compound scaffold is essential for optimizing potency, selectivity, and drug-like properties. The analysis of these modifications constitutes the structure-activity relationship (SAR).[1][5]
Table 1: Representative SAR for this compound Derivatives Targeting a Kinase
| Derivative ID | R1 Group (at Pyridine Position X) | R2 Group (at Amino Position Y) | Kinase IC50 (nM) | Cellular GI50 (nM) |
| LEAD-01 | -H | -Phenyl | 210 | 1500 |
| LEAD-02 | -F | -Phenyl | 95 | 850 |
| LEAD-03 | -H | -Cyclopropyl-amide | 45 | 320 |
| LEAD-04 | -F | -Cyclopropyl-amide | 8 | 55 |
This is illustrative data to demonstrate SAR principles.
Analysis of SAR Trends:
-
Fluorination: The addition of a fluorine atom at the R1 position (LEAD-02 vs. LEAD-01) improves both biochemical potency and cellular efficacy, likely due to favorable electronic interactions.
-
Amide Moiety: Replacing a simple phenyl ring with a more complex cyclopropyl-amide group at R2 (LEAD-03 vs. LEAD-01) significantly enhances potency, suggesting this group forms additional beneficial interactions within the binding pocket.
-
Synergistic Effects: Combining both optimal modifications (LEAD-04) results in a highly potent compound, demonstrating a synergistic effect between the two substitutions. This rational, iterative approach is fundamental to modern drug discovery.
Future Perspectives and Therapeutic Promise
Derivatives of this compound represent a highly promising class of therapeutic agents, particularly in oncology. Their demonstrated ability to potently inhibit key cancer drivers like MerTK positions them as valuable candidates for further development.[3]
Key Areas for Future Research:
-
Kinome Selectivity: Profiling lead compounds against a broad panel of kinases is critical to ensure selectivity and minimize potential off-target toxicities.
-
In Vivo Efficacy: Promising compounds must be advanced into preclinical xenograft models to demonstrate anti-tumor activity in a living system.[6]
-
Combination Strategies: Exploring the synergy of these kinase inhibitors with other therapeutic modalities, such as immune checkpoint inhibitors or standard chemotherapy, could unlock new treatment paradigms.
-
Pharmacokinetic Optimization: Further chemical modification to improve oral bioavailability, metabolic stability, and other ADME (Absorption, Distribution, Metabolism, Excretion) properties is a crucial step toward clinical viability.[7]
By continuing to build upon this versatile and potent scaffold, the scientific community is well-positioned to develop next-generation targeted therapies that can significantly improve patient outcomes.
References
-
Sathe, B. D., Jaiswal, S., Kumar, D., & Rathod, S. V. (2024). Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][2][8][9]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. ChemistrySelect. Available at: [Link]
- Bayer Ag. (2021). Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H). Google Patents.
-
Coronado-Velazquez, D., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. Available at: [Link]
-
Li, M.-C., et al. (2024). Structure-Based Design of Potent and Selective MerTK Inhibitors by Modulating the Conformation of αC Helix. Journal of Medicinal Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-5-methylpyridin-4-amine. PubChem. Available at: [Link]
-
Dash, B., et al. (2023). Development of new N-(4-((7-chloro-5-methylpyrrolo[2,1-f][2][8][9]triazin-4-yl)oxy)-3-fluorophenyl)benzenesulfonamide analogues: Exploring anticancer potential via MerTK inhibition. ResearchGate. Available at: [Link]
-
Hennessy, E. J., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry. Available at: [Link]
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry. Available at: [Link]
-
Sathe, B. D., et al. (2024). Design and Development of Novel Hybrids Based on Pyrrolo[2,1-f][2][8][9]Triazine and 1-(Methylpiperidin-4-yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. PMC. Available at: [Link]
-
Gonzalez-Montes, L., et al. (2023). Anticancer Activity of Metallodrugs and Metallizing Host Defense Peptides—Current Developments in Structure-Activity Relationship. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Structure–activity relationships. Scientific Diagram. Available at: [Link]
-
Mohana, K. N., & Mallesha, L. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. Bulgarian Chemical Communications. Available at: [Link]
-
Zhang, Y., et al. (2019). 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development. European Journal of Medicinal Chemistry. Available at: [Link]
-
Nagashree, S., et al. (2015). In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. Journal of Pharmacy Research. Available at: [Link]
Sources
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1,2,4]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
- 9. Structure-Based Design of Potent and Selective MerTK Inhibitors by Modulating the Conformation of αC Helix - PMC [pmc.ncbi.nlm.nih.gov]
5-Chloro-2-methylpyridin-4-amine safety and handling guidelines
An In-Depth Technical Guide to the Safe Handling of 5-Chloro-2-methylpyridin-4-amine
Introduction
This compound and its structural isomers are heterocyclic aromatic amines. These compounds serve as crucial building blocks and intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] Their structure, featuring a pyridine ring substituted with amine, chloro, and methyl groups, imparts specific reactivity that is valuable in drug development. However, this same chemical nature necessitates a thorough understanding of their potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safety and handling procedures for this compound, designed for researchers, chemists, and laboratory professionals. The principles and protocols outlined here are derived from authoritative safety data sheets and established laboratory safety practices for pyridine derivatives.
Hazard Identification and Classification
The foundational step in safe handling is a complete understanding of the compound's intrinsic hazards. This compound is classified as a hazardous substance. While specific data for this exact isomer (CAS 97944-44-0) is limited, the safety profile is well-represented by the closely related and more extensively documented isomer, 2-chloro-5-methylpyridin-4-amine (CAS 79055-62-2). The GHS classifications signal that this compound is harmful if ingested, inhaled, or comes into contact with skin, and can cause significant irritation to the skin, eyes, and respiratory system.[2][3][4]
GHS Hazard Statements
The Globally Harmonized System (GHS) provides a universal framework for hazard communication. The classifications for this chemical class are summarized below.
| Hazard Code | Hazard Statement | Classification | Signal Word |
| H302 | Harmful if swallowed | Acute toxicity, Oral (Category 4) | Warning |
| H312 | Harmful in contact with skin | Acute toxicity, Dermal (Category 4) | Warning |
| H332 | Harmful if inhaled | Acute toxicity, Inhalation (Category 4) | Warning |
| H315 | Causes skin irritation | Skin Corrosion/Irritation (Category 2) | Warning |
| H319 | Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2) | Warning |
| H335 | May cause respiratory irritation | Specific target organ toxicity (single exposure) | Warning |
| Data sourced from multiple safety data sheets for closely related isomers.[2][3][4] |
Physical and Chemical Properties
Understanding the physical state and properties is crucial for anticipating its behavior in the laboratory environment.
| Property | Value | Source |
| CAS Number | 97944-44-0 | [5] |
| Molecular Formula | C₆H₇ClN₂ | [5] |
| Molecular Weight | 142.59 g/mol | [5] |
| Physical Form | Solid | [3] |
| Melting Point | 98.0 °C | [5] |
| Boiling Point | 252.2±35.0 °C (Predicted) | [5] |
| Storage Temperature | 2-8°C (protect from light) | [5] |
Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential, combining engineering controls with appropriate PPE. The primary goal is to prevent any contact between the chemical and the user.
Engineering Controls
-
Fume Hood: All handling of this compound, including weighing and preparing solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[6][7]
-
Ventilation: The laboratory must be well-ventilated to ensure that any fugitive emissions are diluted and removed.[8][9]
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation where the chemical is handled.[2][10]
Personal Protective Equipment (PPE)
The selection of PPE is the final barrier between the researcher and the chemical. It is non-negotiable when handling this compound.[8]
| Protection Type | Specific Recommendation | Rationale and Source |
| Eye/Face Protection | Chemical splash goggles and/or a face shield. | Required to prevent eye contact, which can cause serious irritation. Conforms to OSHA 29 CFR 1910.133 or European Standard EN166.[2][11] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). | Protects against skin contact, which can be harmful and cause irritation. Latex gloves are not recommended.[6][8] |
| Skin/Body Protection | A lab coat, long pants, and closed-toe shoes. | Prevents accidental skin contact. Contaminated clothing must be removed immediately and washed before reuse.[7][11] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator with appropriate particulate filters. | Required if working outside of a fume hood or if dust generation is unavoidable. Conforms to OSHA 29 CFR 1910.134 or European Standard EN 149.[2] |
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures minimizes the risk of exposure and accidental release.
Handling
-
Wash hands and any exposed skin thoroughly after handling.[2]
-
Do not eat, drink, or smoke in areas where the chemical is used or stored.[11][12]
-
Avoid breathing dust, fumes, or vapors.[2]
-
Keep containers tightly closed when not in use.[6]
-
Grounding and bonding of containers and receiving equipment may be necessary to prevent static discharge, which could be an ignition source for dust.[9]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][9] The recommended storage temperature is refrigerated at 2-8°C, with protection from light.[5]
-
Store away from incompatible materials, particularly strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[7][10] Contact with these can lead to vigorous or exothermic reactions.
-
Ensure storage containers are clearly labeled with the chemical name and all relevant GHS hazard pictograms and statements.[6]
Emergency and First-Aid Procedures
Immediate and appropriate action is critical in the event of an exposure or spill. All personnel must be familiar with these protocols before working with the chemical.
First-Aid Measures
The following diagram outlines the immediate steps to be taken for different routes of exposure.
Caption: Emergency First-Aid Protocol for Exposure.
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[2][13] Seek medical attention.[11]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do so.[11] Continue rinsing and seek immediate medical attention.[12]
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[2] If breathing is difficult or stops, provide artificial respiration.[10] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[14] Rinse the mouth thoroughly with water.[12] Call a POISON CENTER or physician immediately.[2]
Accidental Release and Spill Response
A pre-planned response is crucial for safely managing spills. The procedure depends on the scale of the spill.[15]
Spill Response Workflow
Caption: Decision workflow for chemical spill response.
Minor Spill Cleanup Protocol (<20 mL of hazardous chemical)[16]
-
Alert Personnel: Immediately alert others in the vicinity.[16]
-
Wear PPE: Don appropriate personal protective equipment, including gloves, goggles, a lab coat, and a respirator if needed.[13]
-
Containment: Prevent the powder from becoming airborne.[17] Cover the spill with an inert absorbent material like sand, vermiculite, or cat litter.[11][13] Work from the outside of the spill inward to prevent spreading.[16]
-
Collection: Carefully sweep the absorbed material into a suitable, sealable container for disposal.[7]
-
Decontamination: Clean the spill area with soap and water.[15]
-
Disposal: Label the container as "Hazardous Waste: Spill Debris" and dispose of it according to institutional and local regulations.[16]
Major Spill Response Protocol (>20 mL of hazardous chemical)[16]
-
Evacuate: Evacuate the immediate area and alert all nearby personnel.[15][16]
-
Isolate: If safe to do so, close the door to the affected area to contain vapors.[13]
-
Call for Help: Notify your supervisor and contact your institution's Environmental Health and Safety (EHS) office or local emergency services.[17]
-
Do Not Intervene: Never attempt to clean up a major spill by yourself.[18]
-
Assist Responders: Provide emergency personnel with the Safety Data Sheet (SDS) and any other relevant information about the spilled chemical.
Disposal Considerations
Disposal of this compound and any contaminated materials must be handled as hazardous waste.
-
Dispose of contents and containers in accordance with all local, regional, and national regulations.[2][11]
-
Do not allow the material to enter drains or water courses.[7]
-
All spill cleanup materials and contaminated PPE should be collected in a sealed, labeled container for disposal by a licensed hazardous waste management company.[16]
Conclusion
This compound is a valuable chemical intermediate whose safe use is predicated on a robust understanding of its hazards and a disciplined application of safety protocols. By integrating engineering controls, consistent use of appropriate PPE, and adherence to established handling, storage, and emergency procedures, researchers can effectively mitigate the risks associated with this compound. This guide serves as a technical foundation for creating a safe and compliant laboratory environment for the advancement of chemical and pharmaceutical research.
References
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
-
Penta Chemicals. (2024, November 26). Safety Data Sheet: Pyridine. [Link]
-
Chemsrc. (2025, August 22). 2-chloro-5-methylpyridin-4-amine | CAS#:79055-62-2. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. [Link]
-
Environmental Health & Safety Office. (2025). EHSO Manual 2025-2026: Spill Control/Emergency Response. [Link]
-
PubChem. (n.d.). 2-Chloro-5-methylpyridin-4-amine. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]
-
Florida State University Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. [Link]
-
Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide. [Link]
-
Ajman University. (n.d.). Procedure for Chemical Spills. [Link]
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. fishersci.com [fishersci.com]
- 3. 2-Chloro-5-methylpyridin-4-amine | 79055-62-2 [sigmaaldrich.com]
- 4. 2-Chloro-5-methylpyridin-4-amine | C6H7ClN2 | CID 12643706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 97944-44-0 CAS MSDS (5-CHLORO-2-METHYL-PYRIDIN-4-YLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. 2-chloro-5-methylpyridin-4-amine | CAS#:79055-62-2 | Chemsrc [chemsrc.com]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. fishersci.com [fishersci.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. jubilantingrevia.com [jubilantingrevia.com]
- 13. safety.fsu.edu [safety.fsu.edu]
- 14. thermofishersci.in [thermofishersci.in]
- 15. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 16. ehs.princeton.edu [ehs.princeton.edu]
- 17. chemkleancorp.com [chemkleancorp.com]
- 18. Procedure for Chemical Spills | Emergency Response Procedure | Emergencies and Incidents [ajman.ac.ae]
A Technical Guide to the GHS Hazard Classification of 2-chloro-5-methylpyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-chloro-5-methylpyridin-4-amine (CAS No: 79055-62-2) is a substituted pyridine derivative utilized in medicinal chemistry and drug discovery as a key building block. A thorough understanding of its hazard profile, as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), is paramount for ensuring laboratory safety and regulatory compliance. This guide provides a detailed analysis of its GHS classification, revealing it to be a hazardous substance warranting careful handling. The primary hazards identified include acute toxicity (oral, dermal, inhalation), skin irritation, serious eye damage, and respiratory irritation. This document synthesizes data from multiple authoritative sources to provide a consolidated and actionable safety profile for professionals working with this compound.
Introduction: The Imperative of GHS in Research
In the fast-paced environment of drug development, the synthesis and handling of novel chemical entities are daily activities. 2-chloro-5-methylpyridin-4-amine, a halogenated aminopyridine, represents a class of compounds frequently used as scaffolds or intermediates in the synthesis of pharmacologically active molecules. Its utility, however, is paired with a distinct hazard profile that necessitates rigorous safety protocols.
The GHS provides a universal framework for communicating these hazards. For a senior application scientist, GHS is not merely a set of regulations but a predictive tool. By understanding the classification of a starting material like 2-chloro-5-methylpyridin-4-amine, we can anticipate potential risks in multi-step syntheses, inform the design of safer handling procedures, and ensure the well-being of laboratory personnel. This guide moves beyond simple data reporting to explain the causality behind the assigned hazard classifications, grounding them in the principles of toxicology and chemical reactivity.
GHS Hazard Identification and Classification
The GHS classification for 2-chloro-5-methylpyridin-4-amine is derived from aggregated data submitted to regulatory inventories and information provided by chemical suppliers. While some notifications to the ECHA C&L Inventory indicate the chemical does not meet GHS hazard criteria, a significant portion of reports classify it with multiple hazards.[1] For the purposes of ensuring the highest level of safety in a research setting, it is imperative to adopt the more conservative, comprehensive classification.
Summary of GHS Classification
The following table summarizes the consensus GHS classification for 2-chloro-5-methylpyridin-4-amine based on available data.
| Parameter | Classification |
| GHS Pictograms | |
| Signal Word | Warning [2][3] (Note: Some sources indicate "Danger" due to Eye Damage potential[1]) |
| Hazard Classes | Acute Toxicity, Oral (Category 4)[1][4] Acute Toxicity, Dermal (Category 4)[1][4] Acute Toxicity, Inhalation (Category 4)[1] Skin Corrosion/Irritation (Category 2)[1][4] Serious Eye Damage/Eye Irritation (Category 1 or 2A)[1][5] Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation[1][5] |
| Hazard Statements | H302: Harmful if swallowed.[1][4] H312: Harmful in contact with skin.[1][4] H332: Harmful if inhaled.[1] H315: Causes skin irritation.[1][4][5] H318/H319: Causes serious eye damage/irritation.[1][5] H335: May cause respiratory irritation.[1][5] |
| Precautionary Statements | Prevention: P260, P261, P264, P270, P271, P280[2][4][5] Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P332+P313[3][4] Storage: P403+P233[3] Disposal: P501[4] |
Detailed Hazard Analysis
The classification of this compound is driven by its chemical structure: a chlorinated pyridine ring coupled with an amine group. This combination of functionalities is known to impart toxicological activity.
-
Skin Irritation (Category 2): The H315 "Causes skin irritation" classification suggests the compound can cause reversible inflammatory damage to the skin upon direct contact.[1][4][5] Amines can be basic and reactive, leading to irritation. The presence of the chloro- group can also enhance reactivity. Proper experimental protocol dictates the mandatory use of chemically resistant gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[6]
-
Serious Eye Damage/Irritation (Category 1/2A): There is strong evidence for severe eye effects, with classifications ranging from "Causes serious eye irritation" (H319) to "Causes serious eye damage" (H318).[1][5] The H318 classification is the more severe, implying a risk of irreversible damage or blindness. This is a critical consideration in any laboratory setting. The mechanism is likely due to the compound's basicity and reactivity, which can rapidly damage the delicate tissues of the cornea. This hazard mandates the use of chemical safety goggles as a minimum level of PPE. [6]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): The H335 "May cause respiratory irritation" classification points to the compound's potential to irritate the respiratory tract upon inhalation of its dust or powder form.[1][5] This is a common feature of many fine organic powders. All weighing and transfer operations involving this solid should be conducted within a chemical fume hood to prevent inhalation.[6]
Conceptual Workflow for GHS Classification
To ensure a protocol is a self-validating system, one must understand the logical flow of hazard determination. The following diagram illustrates the decision-making process a toxicologist or safety professional would follow to assign the GHS classifications to a compound like 2-chloro-5-methylpyridin-4-amine, based on a hierarchy of data evaluation.
Caption: Conceptual workflow for GHS hazard classification of a chemical substance.
Safe Handling and Experimental Protocols
The GHS classification directly informs the necessary safety protocols for handling 2-chloro-5-methylpyridin-4-amine.
4.1 Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield may be required for larger quantities or when there is a significant risk of splashing.
-
Skin Protection: Wear a laboratory coat and chemically resistant gloves (e.g., nitrile rubber). Wash hands thoroughly after handling, even if gloves were worn.[6] Contaminated clothing should be removed and washed before reuse.[6]
-
Respiratory Protection: For all procedures involving the handling of the solid powder, work within a certified chemical fume hood.[6] If a fume hood is not available and there is a risk of inhalation, a NIOSH/MSHA approved respirator with an appropriate organic vapor/particulate filter is necessary.
4.2 Engineering Controls
-
Operations should be conducted in a well-ventilated area, preferably a chemical fume hood, to keep airborne concentrations low.
-
An eyewash station and a safety shower must be readily accessible in the immediate work area.[7]
4.3 Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][8]
-
Disposal: Dispose of waste contents and containers to an approved waste disposal plant in accordance with local, regional, and national regulations.[4][8] Do not allow the material to enter drains or water courses.[6]
Conclusion
The GHS classification of 2-chloro-5-methylpyridin-4-amine identifies it as a multi-hazard substance that poses significant risks if not handled correctly. The classifications of Acute Toxicity (Category 4), Skin Irritation (Category 2), Serious Eye Damage (Category 1), and Respiratory Irritation (STOT SE 3) are well-supported by aggregated data. For research and drug development professionals, this classification is not a barrier but a critical guide to safe and effective science. By integrating this knowledge into experimental design and daily laboratory practice—through rigorous use of engineering controls, appropriate PPE, and proper handling techniques—the risks associated with this valuable chemical intermediate can be effectively managed.
References
-
PubChem. (n.d.). 2-Chloro-5-methylpyridin-4-amine | C6H7ClN2. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]
-
Chemsrc. (2025, August 22). 2-chloro-5-methylpyridin-4-amine | CAS#:79055-62-2. Chemsrc. Retrieved January 5, 2026, from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyridoxine Hydrochloride, 99% (Titr.). Cole-Parmer. Retrieved January 5, 2026, from [Link]
-
EDQM. (n.d.). Pyridoxine hydrochloride. European Directorate for the Quality of Medicines & HealthCare. Retrieved January 5, 2026, from [Link]
Sources
- 1. 2-Chloro-5-methylpyridin-4-amine | C6H7ClN2 | CID 12643706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloro-5-methylpyridin-4-amine | 79055-62-2 [sigmaaldrich.com]
- 3. 18368-64-4|2-Chloro-5-methylpyridine|BLD Pharm [bldpharm.com]
- 4. echemi.com [echemi.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. 2-chloro-5-methylpyridin-4-amine | CAS#:79055-62-2 | Chemsrc [chemsrc.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
The Aminopyridine Core: A Journey from Chemical Curiosity to Targeted Neurological Therapies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unassuming Hero of Neuropharmacology
The substituted aminopyridine scaffold, a seemingly simple heterocyclic amine, has carved a significant niche in the landscape of neuroscience and therapeutic drug development. Its journey from a chemical reagent to a cornerstone of treatment for specific neurological disorders is a testament to the power of observation, mechanistic understanding, and iterative drug design. This technical guide delves into the discovery, history, and scientific underpinnings of substituted aminopyridines, providing a comprehensive resource for professionals in the field. We will explore the key chemical milestones, the evolution of our understanding of their mechanism of action, and the clinical translation of these fascinating molecules.
The Dawn of Aminopyridines: Early Syntheses and Nascent Biological Investigations
The story of aminopyridines begins in the early 20th century with the advent of synthetic methodologies to functionalize the pyridine ring. One of the most pivotal discoveries was the Chichibabin reaction, first reported by Aleksei Chichibabin in 1914.[1] This reaction provided a direct method for the amination of pyridine and its derivatives using sodium amide, opening the door to the synthesis of a wide array of aminopyridine compounds.[1][2]
Initially, these compounds were primarily of interest from a chemical synthesis perspective. However, as the field of pharmacology grew, so did the investigation into the biological effects of these novel structures. Early studies on 4-aminopyridine (4-AP) in the mid-20th century began to reveal its potent effects on the nervous system, though its precise mechanism of action was not yet understood.
The Evolution of a Therapeutic Mainstay: From 4-AP to Second-Generation Compounds
The therapeutic potential of substituted aminopyridines truly began to be realized with the investigation of 4-aminopyridine (now known generically as dalfampridine) and its close relative, 3,4-diaminopyridine (amifampridine). These compounds demonstrated a remarkable ability to enhance neurotransmission, leading to their exploration in a variety of neurological conditions characterized by impaired signal conduction.
| Compound | Key Discovery/Development | Primary Therapeutic Application |
| 4-Aminopyridine (Dalfampridine) | Identified as a potassium channel blocker. | Improving walking in patients with Multiple Sclerosis.[3] |
| 3,4-Diaminopyridine (Amifampridine) | Found to increase acetylcholine release at the neuromuscular junction. | Treatment of Lambert-Eaton myasthenic syndrome (LEMS). |
| Second-Generation Analogs | Modifications to the aminopyridine core to improve selectivity, potency, and pharmacokinetic properties. | Investigational for various neurological and non-neurological disorders. |
The development of an extended-release formulation of dalfampridine was a critical step in its clinical success, as it helped to maintain therapeutic plasma concentrations while minimizing side effects.[4] This formulation work highlights the importance of not only the active pharmaceutical ingredient but also its delivery system in optimizing therapeutic outcomes.[5][6][7]
Mechanism of Action: Unlocking the Gate on Neuronal Communication
The therapeutic effects of substituted aminopyridines are primarily attributed to their action as blockers of voltage-gated potassium (K+) channels.[8][9][10] In demyelinated neurons, as seen in multiple sclerosis, the exposure of these potassium channels leads to a leakage of potassium ions, which short-circuits the action potential and impairs nerve impulse conduction.
By blocking these channels, aminopyridines prolong the duration of the action potential, allowing for a greater influx of calcium ions at the nerve terminal. This, in turn, enhances the release of neurotransmitters and restores, to some extent, the propagation of the nerve signal.[11] The primary targets for 4-aminopyridine are believed to be members of the Kv1 family of voltage-gated potassium channels.[12][13][14][15]
Caption: Mechanism of action of substituted aminopyridines in demyelinated axons.
Structure-Activity Relationships: Fine-Tuning the Molecular Key
The potency and selectivity of substituted aminopyridines as potassium channel blockers are highly dependent on their chemical structure. Studies have shown that substitutions on the pyridine ring can significantly alter the affinity of the molecule for different subtypes of potassium channels. For example, the position and nature of the substituent can influence the pKa of the amino group, which is crucial for the interaction with the channel pore. Research has demonstrated that small modifications at the 3-position of 4-aminopyridine can modulate its potency, with a methyl group increasing it and methoxy or trifluoromethyl groups decreasing it.[12][13]
Experimental Protocols: Synthesizing the Core Scaffold
The following section provides a representative, generalized experimental protocol for the synthesis of a key substituted aminopyridine, 4-aminopyridine, based on historical and contemporary methods.
Synthesis of 4-Aminopyridine via the Chichibabin Reaction
This protocol is a generalized representation of the classical Chichibabin reaction for the synthesis of 2-aminopyridine, which can be adapted for other aminopyridines with modifications to the starting materials and reaction conditions.
Caption: A generalized workflow for the Chichibabin amination of pyridine.
Step-by-Step Methodology:
-
Reaction Setup: A dry, three-necked round-bottom flask is equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer. The system is flushed with nitrogen to ensure an inert atmosphere.[16]
-
Reagent Addition: Freshly powdered sodium amide (1.2 equivalents) is added to the flask, followed by anhydrous toluene.[16]
-
Substrate Addition: Pyridine (1.0 equivalent) is added dropwise to the stirred suspension.[16]
-
Reaction: The mixture is heated to reflux (approximately 110-130°C) and maintained at this temperature for several hours. The reaction progress is monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC).[1]
-
Workup: After the reaction is complete, the mixture is cooled to room temperature. The reaction is cautiously quenched by the slow, dropwise addition of water, followed by a saturated solution of ammonium chloride.[16]
-
Extraction and Purification: The product is extracted from the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield 2-aminopyridine.[16]
Note on Synthesis of 4-Aminopyridine: While the Chichibabin reaction is historically significant, modern, higher-yielding syntheses of 4-aminopyridine often start from 4-cyanopyridine or 4-nitropyridine-N-oxide.[17][18] A common laboratory preparation involves the reduction of 4-nitropyridine-N-oxide.[17]
Clinical Impact and Therapeutic Applications: A Tale of Two Molecules
The clinical utility of substituted aminopyridines is best exemplified by the successful application of dalfampridine and amifampridine in treating specific patient populations.
Dalfampridine in Multiple Sclerosis
Dalfampridine (Ampyra®) is approved for the symptomatic treatment of walking impairment in patients with multiple sclerosis.[19] Clinical trials have demonstrated that dalfampridine can significantly improve walking speed in a subset of patients.[20][21]
| Clinical Trial Endpoint | Dalfampridine | Placebo | p-value |
| Timed 25-Foot Walk (T25FW) Responders | 35-43% | 8-9% | <0.001 |
| Average Improvement in Walking Speed in Responders | ~25% | - | - |
Data compiled from multiple Phase 3 clinical trials.[20][21]
Amifampridine in Lambert-Eaton Myasthenic Syndrome (LEMS)
Amifampridine (Firdapse®) is indicated for the treatment of Lambert-Eaton myasthenic syndrome, a rare autoimmune disorder that impairs communication between nerves and muscles. Clinical studies have shown that amifampridine can improve muscle strength and autonomic function in patients with LEMS.
| Clinical Trial Endpoint | Amifampridine | Placebo |
| Change in Quantitative Myasthenia Gravis (QMG) score | Significant Improvement | Minimal Change |
| Change in Compound Muscle Action Potential (CMAP) amplitude | Significant Improvement | Minimal Change |
Qualitative summary of findings from clinical trials.
Conclusion and Future Directions
The journey of substituted aminopyridines from their initial synthesis to their current role as targeted neurological therapies is a compelling narrative of scientific progress. The foundational work on their synthesis, coupled with a deepening understanding of their mechanism of action as potassium channel blockers, has paved the way for life-changing treatments for patients with debilitating neurological conditions.
The future of substituted aminopyridine research lies in the development of more selective and potent analogs. By targeting specific subtypes of potassium channels, it may be possible to enhance therapeutic efficacy while minimizing off-target effects. Furthermore, the exploration of novel delivery systems and formulations will continue to be a crucial area of research to optimize the pharmacokinetic and pharmacodynamic properties of these valuable compounds. The unassuming aminopyridine core, once a simple building block, continues to hold immense promise for the future of neuropharmacology.
References
-
Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. Journal of General Physiology. Available at: [Link]
-
Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. PubMed. Available at: [Link]
-
Targeting Voltage-Gated Potassium Channels in Breast Cancer: Mechanistic Insights into 4-Aminopyridine-Induced Cell Death. MDPI. Available at: [Link]
-
Gating-dependent mechanism of 4-aminopyridine block in two related potassium channels. PubMed. Available at: [Link]
-
Structure-activity relationship studies of three novel 4-aminopyridine K + channel blockers. ResearchGate. Available at: [Link]
-
Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers. PubMed. Available at: [Link]
-
Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. ResearchGate. Available at: [Link]
-
Development of dalfampridine, a novel pharmacologic approach for treating walking impairment in multiple sclerosis. PubMed. Available at: [Link]
-
Chichibabin reaction. Grokipedia. Available at: [Link]
-
Chichibabin Reaction. Slideshare. Available at: [Link]
-
SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar. Available at: [Link]
- Synthetic method of 3, 4-diaminopyridine. Google Patents.
-
Formulation and Evaluation of Delayed Release Coated Tablet of Dalfampridine for the Treatment of Multiple Sclerosis. Asian Journal of Pharmaceutical Research and Development. Available at: [Link]
-
Dalfampridine extended release tablets: 1 year of postmarketing safety experience in the US. Taylor & Francis Online. Available at: [Link]
-
Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. DR-NTU. Available at: [Link]
-
Formulation and Evaluation of Delayed Release Coated Tablet of Dalfampridine for the Treatment of Multiple Sclerosis. Asian Journal of Pharmaceutical Research and Development. Available at: [Link]
-
Formulation And In Vitro Evaluation Of Dalfampridine Sustained Release Tablets By Using Various Polymers. ijamscr. Available at: [Link]
-
The Chichibabin amination reaction. Scientific Update. Available at: [Link]
-
Dalfampridine: Review Analysis on Multiple Sclerosis and Parkinson's disease related to Waking Disability. OMICS International. Available at: [Link]
-
Molecular Mechanisms of K+ Channel Blockade: 4-aminopyridine Interaction With a Cloned Cardiac Transient K+ (Kv1.4) Channel. PubMed. Available at: [Link]
-
HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. Available at: [Link]
- 4-aminopyridine preparation method. Google Patents.
-
Aminopyridine block of Kv1.1 potassium channels expressed in mammalian cells and Xenopus oocytes. PubMed. Available at: [Link]
-
HPLC Methods for analysis of 2-Aminopyridine. HELIX Chromatography. Available at: [Link]
-
4-AMINOPYRIDINE (FOR SYNTHESIS) (PARA-AMINO PYRIDINE). Suvchem. Available at: [Link]
-
Synthesis and characterization of some new twin drugs having substituted pyridines. ResearchGate. Available at: [Link]
-
Structural Basis for Voltage Gating and Dalfampridine Binding in the Shaker Potassium Channel. bioRxiv. Available at: [Link]
-
Dalfampridine: Review of its Efficacy in Improving Gait in Patients with Multiple Sclerosis. ResearchGate. Available at: [Link]
-
Facile synthesis of functionalized 4-aminopyridines. Royal Society of Chemistry. Available at: [Link]
-
Dalfampridine: Review on its recent development for symptomatic improvement in patients with multiple sclerosis. ScienceDirect. Available at: [Link]
-
PV2143. OSHA. Available at: [Link]
-
Synthesis, characterization, and Hirshfeld surface analysis of coordination compounds composed of two different aminopyridines, isothiocyanate ligand molecules, and two different transition metal atoms. PubMed Central. Available at: [Link]
-
Dalfampridine: Review on its recent development for symptomatic improvement in patients with multiple sclerosis. Arabian Journal of Chemistry. Available at: [Link]
-
Preparation of 3,4-diaminopyridine microparticles by solvent-evaporation methods. PubMed. Available at: [Link]
-
A Phase 3 Trial of Extended Release Oral Dalfampridine in Multiple Sclerosis. PubMed. Available at: [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. scientificupdate.com [scientificupdate.com]
- 3. Development of dalfampridine, a novel pharmacologic approach for treating walking impairment in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dalfampridine extended release tablets: 1 year of postmarketing safety experience in the US - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation and Evaluation of Delayed Release Coated Tablet of Dalfampridine for the Treatment of Multiple Sclerosis | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 6. ajprd.com [ajprd.com]
- 7. Formulation And In Vitro Evaluation Of Dalfampridine Sustained Release Tablets By Using Various Polymers | International Journal of Allied Medical Sciences and Clinical Research [ijamscr.com]
- 8. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gating-dependent mechanism of 4-aminopyridine block in two related potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular mechanisms of K+ channel blockade: 4-aminopyridine interaction with a cloned cardiac transient K+ (Kv1.4) channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Aminopyridine block of Kv1.1 potassium channels expressed in mammalian cells and Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. CN1807415A - 4-aminopyridine preparation method - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. Dalfampridine: Review on its recent development for symptomatic improvement in patients with multiple sclerosis - Arabian Journal of Chemistry [arabjchem.org]
- 21. A phase 3 trial of extended release oral dalfampridine in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Guide to the Synthesis of 2-Chloro-5-methylpyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Key Pharmaceutical Building Block
In the landscape of modern drug discovery and development, the synthesis of heterocyclic amines is of paramount importance. These structures form the core of numerous pharmacologically active molecules. Among them, 2-Chloro-5-methylpyridin-4-amine (CAS: 79055-62-2) has emerged as a critical intermediate, most notably in the synthesis of Finerenone, a non-steroidal, selective mineralocorticoid receptor (MR) antagonist approved for the treatment of chronic kidney disease associated with type 2 diabetes.[1][2][3]
The efficient and scalable synthesis of this pyridine derivative is a key step in the overall production of Finerenone and related compounds. This application note provides a detailed guide to the synthesis of 2-Chloro-5-methylpyridin-4-amine from its nitropyridine oxide precursor, 2-Chloro-5-methyl-4-nitropyridine 1-oxide (CAS: 60323-96-8). We will explore two robust reduction methodologies: catalytic hydrogenation and a classic metal/acid reduction, providing detailed protocols for both. This guide is designed to offer researchers the technical insights and practical steps needed to successfully perform this crucial transformation.
Reaction Overview: The Reductive Pathway
The synthesis hinges on the simultaneous reduction of two distinct functional groups on the pyridine ring: the N-oxide and the 4-nitro group. The starting material, 2-Chloro-5-methyl-4-nitropyridine 1-oxide, is a highly functionalized and reactive intermediate.[1] The N-oxide group activates the ring, facilitating the initial nitration at the 4-position, but both the N-oxide and the nitro group must be reduced to yield the desired 4-amino product.
The overall transformation is as follows:
A depiction of the chemical reaction would be placed here.
Figure 1: Overall reaction for the synthesis of 2-Chloro-5-methylpyridin-4-amine.
Two primary, field-proven methods for achieving this are:
-
Catalytic Hydrogenation: A clean, efficient, and highly scalable method that uses a heterogeneous catalyst (typically platinum-based) and molecular hydrogen (H₂) to reduce both functional groups in a single step. This is the preferred industrial method.[4][5][6]
-
Metal/Acid Reduction (Bechamp-type): A classic and highly accessible method employing an easily oxidized metal, such as iron (Fe), in an acidic medium. This approach is robust and avoids the need for specialized high-pressure hydrogenation equipment.[7][8][9]
The choice between these methods often depends on the available equipment, scale of the reaction, and specific safety infrastructure.
Experimental Workflows & Mechanisms
Causality of Method Selection
-
Catalytic Hydrogenation is chosen for its high efficiency, excellent atom economy, and cleaner reaction profile. The catalyst can often be recovered and reused, and the primary byproduct is water. The process is well-suited for large-scale production where investment in high-pressure reactors is justified.[10] The simultaneous reduction of both the N-oxide and the nitro group is a key advantage.[4]
-
Iron/Acid Reduction is selected for its operational simplicity and cost-effectiveness at a lab scale. It circumvents the hazards and equipment requirements of high-pressure hydrogenation. The mechanism involves a series of single-electron transfers from the metal surface, progressively reducing the nitro group through nitroso and hydroxylamine intermediates to the amine.[9] The acidic environment protonates intermediates and facilitates the reaction.
Visualization of the Synthetic Process
The following diagrams illustrate the logical flow of the synthesis and the key chemical transformations involved.
Caption: High-level workflow for the synthesis.
Sources
- 1. 2-Chloro-5-methyl-4-nitropyridine N-oxide | 60323-96-8 | Benchchem [benchchem.com]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. Synthesis of Finerenone [cjph.com.cn]
- 4. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
- 5. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
- 6. 2-chloro-5-methylpyridin-4-amine | 79055-62-2 [chemicalbook.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Stoichiometric Zn or Fe Metal Reduction - Wordpress [reagents.acsgcipr.org]
- 9. orgosolver.com [orgosolver.com]
- 10. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE [vedantu.com]
Application Notes and Protocol: Selective Hydrogenation of 2-Chloro-5-methyl-4-nitropyridine
Introduction
The selective reduction of a nitro group in the presence of a halogen substituent on an aromatic ring is a pivotal transformation in the synthesis of pharmaceuticals and agrochemicals. 2-Chloro-5-methyl-4-aminopyridine, the product of the hydrogenation of 2-chloro-5-methyl-4-nitropyridine, serves as a crucial building block for more complex molecules. The primary challenge in this synthesis is the prevention of hydrodehalogenation, a common side reaction where the chloro group is reductively cleaved. This document provides a detailed protocol for the catalytic hydrogenation of 2-chloro-5-methyl-4-nitropyridine, with a strong emphasis on the experimental parameters that ensure the selective reduction of the nitro group while preserving the chloro substituent. This guide is intended for researchers, scientists, and drug development professionals.
Reaction Principle and Causality
The catalytic hydrogenation of a nitro group to an amine involves the transfer of hydrogen atoms to the nitro group on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C).[1][2] The nitro group is highly susceptible to reduction, proceeding through nitroso and hydroxylamine intermediates to the final amine.[3] However, the carbon-chlorine bond on the pyridine ring is also susceptible to hydrogenolysis, particularly on a highly active catalyst surface.
The selectivity of this reaction is a delicate balance of several factors:
-
Catalyst Choice and Activity: While standard 10% Pd/C is commonly used, its high activity can promote dehalogenation.[4] Catalyst poisons or modifiers, such as diphenylsulfide, can be introduced to temper the catalyst's activity and enhance chemoselectivity.[4] Furthermore, the electronic properties of the metal catalyst can be modulated to favor the desired reaction; for instance, electron-enriched palladium nanoparticles have been shown to suppress dehalogenation.[5]
-
Hydrogen Source and Pressure: The reaction can be performed using hydrogen gas (H₂) or through transfer hydrogenation with donors like hydrazine hydrate or ammonium formate.[6] Lower hydrogen pressures are generally preferred to minimize dehalogenation.
-
Solvent: Protic solvents such as ethanol and methanol are often used and can accelerate the reaction rate.[7] Dichloromethane is another viable, non-flammable option.[8] The choice of solvent can influence catalyst activity and selectivity.
-
Temperature: The reaction is typically conducted at or slightly above room temperature. Elevated temperatures can increase the rate of both the desired reaction and the undesired dehalogenation.
Materials and Equipment
| Materials | Equipment |
| 2-chloro-5-methyl-4-nitropyridine | Two- or three-necked round-bottom flask |
| 10% Palladium on carbon (Pd/C) | Magnetic stirrer and stir bar |
| Methanol or Ethanol (ACS grade, deoxygenated) | Hydrogen gas cylinder with regulator or Hydrogen balloon setup |
| Nitrogen or Argon gas (high purity) | Vacuum/inert gas manifold (Schlenk line) |
| Celite® 545 or equivalent filter aid | Buchner funnel and filter flask |
| Deuterated solvent for NMR analysis (e.g., CDCl₃, DMSO-d₆) | High-Performance Liquid Chromatography (HPLC) system |
| Solvents for chromatography (e.g., ethyl acetate, hexanes) | Gas Chromatography-Mass Spectrometry (GC-MS) system |
| Nuclear Magnetic Resonance (NMR) spectrometer | |
| Blast shield |
Safety Precautions
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[9] All operations involving hydrogen must be conducted in a well-ventilated fume hood, away from ignition sources.[10]
-
Palladium on Carbon (Pd/C): Pd/C is a pyrophoric catalyst, especially after use when it is saturated with hydrogen and in the presence of flammable solvents.[9] It can ignite upon contact with air. Never allow the catalyst to dry completely during filtration. The used catalyst should be quenched with water and disposed of in a dedicated, clearly labeled waste container.[9]
-
Pressure: When using a pressurized reaction vessel (bomb reactor), ensure it is rated for the intended pressure and use a blast shield.[10][11]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
Experimental Workflow Diagram
Caption: Workflow for the hydrogenation of 2-chloro-5-methyl-4-nitropyridine.
Detailed Step-by-Step Protocol
This protocol describes the hydrogenation using a hydrogen balloon setup. For higher pressures, a suitable bomb reactor should be used following the manufacturer's instructions.[11]
1. Reaction Setup: a. Place a magnetic stir bar into a two- or three-necked round-bottom flask of appropriate size. b. Flame-dry the flask under vacuum and allow it to cool to room temperature under a nitrogen or argon atmosphere. c. Under a positive flow of inert gas, add 10% Pd/C (5-10 mol% by weight relative to the substrate).[12] d. Add a small amount of the reaction solvent (e.g., methanol) to wet the catalyst.[10] e. Dissolve 2-chloro-5-methyl-4-nitropyridine (1.0 equivalent) in the reaction solvent (e.g., methanol, ethanol) and add it to the flask via a syringe or cannula.
2. Hydrogenation: a. Seal the flask with septa. b. Connect the flask to a vacuum/inert gas manifold. c. While stirring, carefully evacuate the flask until the solvent begins to bubble gently, then backfill with inert gas. Repeat this cycle 3-5 times to ensure an inert atmosphere.[9] d. Replace the inert gas inlet with a balloon filled with hydrogen gas. e. Evacuate the flask one final time and then backfill with hydrogen from the balloon. Repeat this hydrogen purge cycle 2-3 times.[9] f. Leave the reaction stirring vigorously under a positive pressure of hydrogen (from the balloon) at room temperature. Vigorous stirring is crucial for efficient gas-liquid mixing.[7]
3. Reaction Monitoring: a. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). b. To take an aliquot for analysis, first, replace the hydrogen atmosphere with an inert gas.[9] c. The reaction is complete when the starting material is no longer detectable.
4. Work-up: a. Once the reaction is complete, carefully replace the hydrogen atmosphere with an inert gas.[11] b. Prepare a short plug of Celite in a Buchner funnel. c. Filter the reaction mixture through the Celite plug to remove the Pd/C catalyst.[11] d. Wash the Celite plug with a small amount of the reaction solvent. Crucially, do not allow the Celite plug with the catalyst to go dry, as it can ignite. [10][11] e. Immediately after filtration, quench the catalyst on the Celite with water and transfer the slurry to a dedicated, labeled waste container for pyrophoric materials.[9] f. Concentrate the filtrate under reduced pressure to obtain the crude product.
5. Purification and Analysis: a. Purify the crude product by column chromatography on silica gel or by recrystallization, if necessary. b. Characterize the final product, 2-chloro-5-methyl-4-aminopyridine, by NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Optimization for Selectivity
To minimize the undesired dehalogenation, consider the following optimizations:
| Parameter | Standard Condition | Optimization for Selectivity | Rationale |
| Catalyst | 10% Pd/C | 5% Pd/C, or Pd/C with a catalyst modifier (e.g., diphenylsulfide) | Lower palladium loading or a "poisoned" catalyst can reduce the rate of hydrogenolysis of the C-Cl bond.[4] |
| Hydrogen Pressure | 1 atm (balloon) | 1 atm or slightly above | Higher pressures can increase the rate of dehalogenation. |
| Temperature | Room Temperature | Room Temperature or below | Lower temperatures decrease the rate of all reactions, but can disproportionately affect the undesired side reaction. |
| Solvent | Methanol / Ethanol | Ethyl Acetate, Dichloromethane | Aprotic solvents may sometimes offer better selectivity by altering the catalyst-substrate interaction. |
| Additives | None | A small amount of a weak base (e.g., triethylamine) | The HCl generated from any minor dehalogenation can be neutralized, which in some cases can prevent further catalyst-mediated dehalogenation. |
Troubleshooting
-
Incomplete Reaction:
-
Ensure the catalyst is active.
-
Check for leaks in the hydrogen delivery system.
-
Increase stirring speed for better gas dispersion.
-
Consider a fresh batch of solvent, as impurities can poison the catalyst.
-
-
Significant Dehalogenation:
-
Implement the optimization strategies listed in the table above.
-
Stop the reaction as soon as the starting material is consumed to avoid over-reduction.
-
Consider alternative catalysts, such as platinum on carbon (Pt/C) or specialized bimetallic catalysts.[13]
-
Conclusion
The selective hydrogenation of 2-chloro-5-methyl-4-nitropyridine is a critical transformation that requires careful control of reaction conditions to achieve high yields of the desired 2-chloro-5-methyl-4-aminopyridine while minimizing the formation of the dehalogenated byproduct. By understanding the principles of catalytic hydrogenation and systematically optimizing parameters such as catalyst type, solvent, and hydrogen pressure, researchers can successfully perform this challenging yet valuable synthesis. Adherence to strict safety protocols is paramount when working with hydrogen and pyrophoric catalysts.
References
- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors.
- Palladium-Catalyzed Hydrogenations in Dichloromethane.
- Hydrogenation (atmospheric pressure) with Pd/C.
- Standard Operating Procedures - Richmond Sarpong.
- Hydrogenation SOP.
- Catalytic Dehalogenation of Halogenated Pyridine Donors under DOW-Phenol Conditions. ResearchGate.
- Application Notes and Protocols for Catalytic Reactions of 2-Chloro-3-methyl-5-nitropyridine. Benchchem.
- Establishment of Integrated Analysis Method for Probing and Reconstructing Hydrogenation Mechanism of a Model Reaction. MDPI.
- Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Chemistry Portal.
- Application Notes: Palladium on Carbon (Pd/C) for Catalytic Hydrogenation in Synthesis. Benchchem.
- Catalytic Hydrogenation of Alkenes With Pd/C (And Friends). Master Organic Chemistry.
- Mild Electrophilic Halogenation of Chloropyridines Using CCl4 or C2Cl6 under Basic Phase Transfer Conditions. ResearchGate.
- Failed Hydrogenation using H2 gas and Pd/C catalyst. Reddit.
- Hydrogenation Methods. Google Books.
- Chemoselective Reduction catalysts. FUJIFILM Wako Chemicals.
- Selective Hydrogenation of p-Chloronitrobenzene on Nanosized PdNiB Catalysts. ResearchGate.
- Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. National Institutes of Health.
- Electron-Enriched Pd Nanoparticles for Selective Hydrogenation of Halonitrobenzenes to Haloanilines. MDPI.
- A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO2 catalyst. SpringerLink.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Chemoselective Reduction catalysts | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 3. Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]
- 5. Electron-Enriched Pd Nanoparticles for Selective Hydrogenation of Halonitrobenzenes to Haloanilines [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 8. repository.arizona.edu [repository.arizona.edu]
- 9. chem.uci.edu [chem.uci.edu]
- 10. sarponggroup.com [sarponggroup.com]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: The Strategic Use of 5-Chloro-2-methylpyridin-4-amine in the Synthesis of Pyrazole Carboxamide Fungicides
Introduction: The Versatility of a Pyridine Building Block in Modern Agrochemicals
5-Chloro-2-methylpyridin-4-amine is a key heterocyclic intermediate increasingly utilized in the synthesis of advanced agrochemicals. Its unique substitution pattern—a chlorine atom at the 2-position, a methyl group at the 5-position, and an amine at the 4-position—provides a versatile scaffold for the construction of complex, biologically active molecules. This guide provides an in-depth exploration of its application in the synthesis of pyrazole carboxamide fungicides, a class of agrochemicals renowned for their efficacy in controlling a broad spectrum of fungal pathogens. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data and workflows to empower researchers in this field.
Physicochemical and Safety Data of this compound
A thorough understanding of the starting material is paramount for successful and safe synthesis. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 79055-62-2 | [1][2][3] |
| Molecular Formula | C₆H₇ClN₂ | [1][2][3] |
| Molecular Weight | 142.59 g/mol | [1][3] |
| Appearance | Solid | |
| Melting Point | 115 °C | [2] |
| Boiling Point | 115 °C (decomposition) | |
| Purity | ≥97% | [3] |
Safety Information: this compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.[2][4]
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[1][4]
-
Precautionary Statements: Wear protective gloves, clothing, eye, and face protection. Use only outdoors or in a well-ventilated area. Wash skin thoroughly after handling.[4]
-
First Aid Measures: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off immediately with soap and plenty of water. If inhaled, move to fresh air. If swallowed, rinse mouth. Seek immediate medical attention in all cases of exposure.[2][4]
Core Application: Synthesis of N-(Pyridinyl)pyrazole Carboxamide Fungicides
The primary application of this compound in agrochemical synthesis is as the amine component in the formation of N-(pyridinyl)pyrazole carboxamides. This class of compounds has demonstrated significant fungicidal activity.[5] The general synthesis involves the coupling of a pyrazole acid chloride with this compound.
Reaction Causality and Mechanistic Insight
The reaction proceeds via a nucleophilic acyl substitution. The amine group of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the pyrazole acid chloride. The subsequent loss of a chloride ion and a proton (facilitated by a base) results in the formation of a stable amide bond, yielding the final N-(pyridinyl)pyrazole carboxamide. The choice of a base is critical to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Triethylamine is a common choice due to its suitable basicity and the fact that its hydrochloride salt is often easily removed during workup.
The following diagram illustrates the generalized workflow for this synthesis.
Caption: Generalized workflow for the synthesis of N-(pyridinyl)pyrazole carboxamides.
Experimental Protocol: Representative Synthesis of a N-(5-chloro-2-methylpyridin-4-yl)pyrazole Carboxamide
This protocol is a representative example based on established methodologies for the synthesis of N-(substituted pyridinyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamides.[5]
Objective: To synthesize a representative N-(5-chloro-2-methylpyridin-4-yl)pyrazole carboxamide via amide coupling.
Materials:
-
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride
-
This compound
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane. Stir the solution at room temperature until all solids have dissolved.
-
Addition of Acid Chloride: In a separate flask, prepare a solution of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride (1.05 eq) in anhydrous dichloromethane.
-
Reaction: Slowly add the pyrazole acid chloride solution to the stirred solution of the amine and triethylamine at 0 °C (ice bath). Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting amine.
-
Workup - Quenching and Extraction: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure N-(5-chloro-2-methylpyridin-4-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide.
Self-Validation:
-
TLC Monitoring: The progress of the reaction should be monitored by TLC, observing the disappearance of the starting amine spot and the appearance of a new product spot.
-
Spectroscopic Analysis: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify the formation of the amide bond and the integrity of the molecular structure.
Logical Relationship Diagram: From Intermediate to Final Product
The following diagram illustrates the logical progression from the key intermediates to the final fungicidal product.
Caption: Logical pathway from precursors to the target agrochemical.
Conclusion and Future Perspectives
This compound stands out as a valuable and strategically important intermediate in the synthesis of novel agrochemicals, particularly pyrazole carboxamide fungicides. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis of new and potentially more effective fungicidal agents. The inherent reactivity of the amine group, coupled with the specific electronic and steric properties conferred by the chloro and methyl substituents on the pyridine ring, offers a rich landscape for further derivatization and optimization of biological activity. Future research will likely focus on leveraging this versatile building block to create next-generation fungicides with improved efficacy, broader spectrum of activity, and enhanced environmental profiles.
References
- Thermo Fisher Scientific. (2024). Safety Data Sheet: 5-Amino-2-chloro-4-methylpyridine. Retrieved from a publicly available version of the SDS.
-
Chemsrc. (n.d.). 2-(5-Chloro-2-fluorophenyl)-5-methylpyridin-4-amine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12643706, 2-Chloro-5-methylpyridin-4-amine. Retrieved from [Link]
-
Chemsrc. (n.d.). 2-chloro-5-methylpyridin-4-amine. Retrieved from [Link]
- Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from a publicly available version of the journal article.
- Google Patents. (n.d.). CN112174891A - Preparation method of penflufen metabolite.
-
Molbase. (n.d.). Synthesis of 5-chloro-1-(4-methoxyphenyl)-N-methyl-1H-pyrazole-4-carboxamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. PubMed. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Retrieved from [Link]
-
MDPI. (2016). Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives. Retrieved from [Link]
- Atmiya University. (n.d.). Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Retrieved from a publicly available research chapter.
-
National Center for Biotechnology Information. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. Retrieved from [Link]
-
Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]
- ResearchGate. (2015). 5-Chloropyrazole-4-carboxaldehydes as Synthon in Heterocyclic Synthesis. Retrieved from a publicly available version of the journal article.
-
National Center for Biotechnology Information. (2021). 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. PubMed. Retrieved from [Link]
- Google Patents. (n.d.). CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).
-
National Center for Biotechnology Information. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Retrieved from [Link]
- Google Patents. (n.d.). US4612377A - Preparation of 2-chloro-5-methylpyridine.
Sources
- 1. 2-Chloro-5-methylpyridin-4-amine | C6H7ClN2 | CID 12643706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-chloro-5-methylpyridin-4-amine | CAS#:79055-62-2 | Chemsrc [chemsrc.com]
- 3. chemscene.com [chemscene.com]
- 4. fishersci.com [fishersci.com]
- 5. Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives [mdpi.com]
Application Notes & Protocols: The Strategic Role of 5-Chloro-2-methylpyridin-4-amine in Modern Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Privileged Scaffold
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of heterocyclic scaffolds, substituted pyridines hold a privileged status due to their ability to engage in a wide array of biological interactions and their synthetic tractability. This guide focuses on 5-Chloro-2-methylpyridin-4-amine , a key intermediate whose structural features—a reactive chlorine atom, a nucleophilic amine, and a strategically placed methyl group—make it a highly versatile and valuable scaffold in medicinal chemistry.
This document serves as an in-depth technical guide, moving beyond simple data recitation to explain the causality behind its applications. We will explore its synthesis, delve into its pivotal role in the creation of targeted therapies such as kinase inhibitors, and provide detailed, field-proven protocols for its use.
Physicochemical Profile and Handling
A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application in the laboratory. This compound is a solid compound under ambient conditions, and its key characteristics are summarized below.
| Property | Value | Source |
| CAS Number | 79055-62-2 | [1][2][3] |
| Molecular Formula | C₆H₇ClN₂ | [1][3] |
| Molecular Weight | 142.58 g/mol | [1] |
| Appearance | Solid | [4][5] |
| Purity | Typically ≥97% | [3][4] |
| IUPAC Name | 2-chloro-5-methylpyridin-4-amine | [1] |
| Storage | 4°C, protect from light | [3] |
Safety & Handling: This compound should be handled with standard laboratory precautions. According to aggregated GHS data, it may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[1][4] Always consult the specific Safety Data Sheet (SDS) from the supplier before use and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Synthesis of this compound: A Standard Protocol
The most common and efficient synthesis of this compound involves the catalytic hydrogenation of its nitro precursor, 2-chloro-5-methyl-4-nitropyridine 1-oxide. This reduction is a critical step, converting the nitro group into the synthetically versatile primary amine.
Protocol 1: Synthesis via Catalytic Hydrogenation
Objective: To synthesize this compound from 2-chloro-5-methyl-4-nitro-1-oxidopyridin-1-ium.
Principle: This protocol employs a platinum-molybdenum catalyst on activated carbon to facilitate the reduction of the nitro group to an amine under a hydrogen atmosphere. The N-oxide is also reduced in this process. Molybdenum is often used as a promoter to enhance the activity and selectivity of the platinum catalyst.
Materials & Reagents:
-
2-chloro-5-methyl-4-nitro-1-oxidopyridin-1-ium
-
Hydrogenation catalyst (e.g., 0.8% Pt, 0.6% Mo on activated carbon)[6]
-
Ethanol (anhydrous)
-
Argon or Nitrogen gas
-
Hydrogen gas
-
Glass pressure reactor with stirrer
-
Filtration apparatus (e.g., Buchner funnel with kieselguhr or Celite)
-
Rotary evaporator
Step-by-Step Methodology:
-
Reactor Setup: Charge a glass pressure reactor with 2-chloro-5-methyl-4-nitro-1-oxidopyridin-1-ium (1.0 eq).
-
Catalyst Addition: Under an inert atmosphere (Argon), add the Pt/Mo on activated carbon catalyst (typically 5-10% by weight of the starting material).
-
Solvent Addition: Add anhydrous ethanol to the reactor (approx. 10-15 mL per gram of starting material).[6]
-
Inerting: Seal the reactor and inert the system by pressurizing with Argon to 3 bar and then venting. Repeat this cycle three times to ensure the removal of all oxygen.[6]
-
Hydrogenation: Pressurize the reactor with hydrogen gas to 3 bar.[6]
-
Reaction: Stir the mixture vigorously at 30°C. Monitor the reaction progress by HPLC or TLC. The reaction is typically complete within 20 hours, indicated by the consumption of the starting material.[6]
-
Reaction Quench: Once the reaction is complete, vent the hydrogen gas carefully and purge the reactor with Argon.
-
Work-up: Filter the reaction mixture through a pad of kieselguhr to remove the catalyst. Wash the filter cake with a small amount of ethanol.
-
Isolation: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product.[6]
-
Characterization: Confirm the identity and purity of the product.
Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Core Applications in Drug Discovery
The true value of this compound lies in its role as a versatile intermediate for high-value therapeutic targets. Its structure allows for modification at the C4-amino group and substitution of the C2-chloro atom, providing a vector for molecular elaboration.
Scaffold for Kinase Inhibitors
The pyridine ring is a classic bioisostere for the purine ring of ATP, making it an ideal scaffold for inhibitors that target the ATP-binding pocket of protein kinases. The 4-amino group often serves as a key hydrogen bond donor, while the 2-chloro position provides a convenient handle for introducing larger substituents that can access deeper regions of the binding site.
-
ALK/EGFR Dual Inhibition: In the development of treatments for non-small cell lung cancer (NSCLC), dual inhibitors of Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR) are highly sought after. Derivatives of this compound have been utilized as core fragments in the design of such dual inhibitors, capable of overcoming various drug-resistant mutations.[7]
-
c-Src/Abl Kinase Inhibition: This scaffold is also integral to the synthesis of dual inhibitors targeting c-Src and Abl kinases, which are implicated in cancer progression. For example, it forms part of the quinazoline core of potent inhibitors like AZD0530, which has undergone clinical evaluation.[8]
Caption: Interaction model of a pyridine scaffold in a kinase active site.
Intermediate for Mineralocorticoid Receptor (MR) Antagonists
Beyond oncology, this compound is a crucial intermediate in the synthesis of Finerenone , a non-steroidal, selective mineralocorticoid receptor antagonist. Finerenone is used to treat chronic kidney disease associated with type 2 diabetes. The synthesis involves the conversion of this compound to a pyridone derivative, demonstrating a different mode of synthetic utility.[9][10]
Precursor for GPR119 Agonists
The scaffold has also been employed in the discovery of agonists for G-protein-coupled receptor 119 (GPR119), a target for type 2 diabetes. The clinical candidate BMS-903452, a pyridone-containing GPR119 agonist, was developed from a class of compounds where the core structure is derived from related chloropyridines.[11][12] This highlights the adaptability of the scaffold for targets outside the kinase family.
Protocol 2: Application in a Key Synthetic Transformation
To illustrate its practical utility, this section provides a protocol for the conversion of this compound into the key pyridone intermediate used in the synthesis of Finerenone.
Objective: To synthesize 4-amino-5-methyl-1H-pyridin-2(1H)-one from this compound.
Principle: This reaction is a nucleophilic aromatic substitution where a hydroxide ion (from KOH) displaces the chloride at the C2 position of the pyridine ring. The reaction is conducted in methanol at high temperature and pressure in an autoclave to achieve the desired transformation to the pyridone tautomer.
Materials & Reagents:
-
This compound (1.0 eq)
-
Potassium Hydroxide (KOH) (2.0-3.0 eq)
-
Methanol
-
Autoclave or pressure reactor
-
Standard glassware for work-up
-
Acid (e.g., HCl) for neutralization
-
Filtration apparatus
Step-by-Step Methodology:
-
Reactor Charging: In a suitable autoclave, combine this compound, potassium hydroxide, and methanol.[9][10]
-
Sealing and Heating: Seal the autoclave and heat the reaction mixture to a high temperature, typically between 160°C and 200°C (a common temperature cited is 180°C).[9] The pressure will build due to the heated solvent.
-
Reaction Time: Maintain the reaction at temperature for several hours until completion, as monitored by HPLC.
-
Cooling and Depressurization: Allow the reactor to cool to room temperature and carefully vent any residual pressure.
-
Work-up: Transfer the reaction mixture to a beaker. Carefully neutralize the basic solution with an appropriate acid (e.g., aqueous HCl) to precipitate the product.
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 4-amino-5-methyl-1H-pyridin-2(1H)-one.
-
Purity Check: The final product can be analyzed for purity (typically >99%) by HPLC.[9]
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of a key Finerenone intermediate.
Conclusion
This compound has firmly established itself as a high-impact building block in medicinal chemistry. Its utility is not confined to a single target class but spans a range of therapeutic areas, from oncology kinase inhibitors to metabolic disease modulators and cardiovascular drugs. The synthetic accessibility of the compound, combined with the multiple reactive sites it offers for diversification, ensures its continued relevance in the design and synthesis of next-generation pharmaceuticals. The protocols and applications detailed herein provide a robust framework for researchers to leverage the full potential of this privileged scaffold in their drug discovery endeavors.
References
-
5-chloro-N-{1-[(4-chlorophenyl)methyl]piperidin-4-yl}-N-methylpyrimidin-2-amine Overview. WorldOfChemicals. Available at: [Link]
- Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2(1H)-one. Google Patents (CN113474332A).
-
Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. PubMed. Available at: [Link]
- Process for making 3-amino-2-chloro-4-methylpyridine. Google Patents (US6399781B1).
- Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h). Google Patents (WO2020178175A1).
-
Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119. ACS Publications. Available at: [Link]
-
2-Chloro-5-methylpyridin-4-amine Compound Summary. PubChem. Available at: [Link]
-
Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor... PubMed. Available at: [Link]
-
N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. PubMed. Available at: [Link]
- 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound. Google Patents (CN103193704A).
Sources
- 1. 2-Chloro-5-methylpyridin-4-amine | C6H7ClN2 | CID 12643706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 79055-62-2|2-Chloro-5-methylpyridin-4-amine|BLD Pharm [bldpharm.com]
- 3. chemscene.com [chemscene.com]
- 4. 2-Chloro-5-methylpyridin-4-amine | 79055-62-2 [sigmaaldrich.com]
- 5. 2-Chloro-5-methylpyridin-4-amine | CymitQuimica [cymitquimica.com]
- 6. 2-chloro-5-methylpyridin-4-amine | 79055-62-2 [chemicalbook.com]
- 7. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
- 10. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
- 11. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Suzuki-Miyaura cross-coupling reactions with aminopyridines
An In-Depth Guide to Suzuki-Miyaura Cross-Coupling Reactions with Aminopyridines
Authored by: A Senior Application Scientist
Introduction: The Convergence of Versatility and Challenge
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of synthetic organic chemistry, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1] Its impact on drug discovery is immeasurable, enabling the construction of complex biaryl and heteroaryl structures that form the core of countless pharmaceutical agents.[2][3] Among the most valuable of these structures are those containing the aminopyridine scaffold, a privileged motif in medicinal chemistry due to its hydrogen bonding capabilities and favorable pharmacokinetic properties.
However, the union of the powerful Suzuki-Miyaura reaction with aminopyridine substrates is not without its distinct challenges. The inherent basicity and coordinating ability of the pyridine nitrogen, often termed the "2-pyridyl problem," can lead to catalyst inhibition and deactivation, stalling the reaction.[4] Furthermore, the presence of an amino group can introduce additional complexities. This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the mechanistic nuances, field-proven optimization strategies, and detailed protocols necessary to successfully navigate the Suzuki-Miyaura coupling of aminopyridines.
The Engine of C-C Bond Formation: The Catalytic Cycle
At its heart, the Suzuki-Miyaura reaction is a symphony of three fundamental steps orchestrated by a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states.[5][6] Understanding this cycle is paramount to troubleshooting and optimizing reactions.
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-halogen bond (C-X) of the aminopyridine halide. This step, often the rate-limiting one, forms a square-planar Pd(II) complex.[6][7] The reactivity of the halide is crucial, with the bond strength order being C-I < C-Br < C-Cl, making chlorides the most challenging substrates.[4]
-
Transmetalation : This step involves the transfer of the organic group from the boron reagent to the palladium center. For this to occur, the boronic acid must first be activated by a base, forming a more nucleophilic "ate" complex (boronate).[8] The halide on the palladium complex is replaced by the organic moiety from the boronate, regenerating the halide salt.[9][10]
-
Reductive Elimination : In the final step, the two organic groups on the Pd(II) complex couple and are expelled, forming the desired C-C bond of the product. This process simultaneously regenerates the catalytically active Pd(0) species, allowing it to re-enter the cycle.[5][6]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Overcoming the Aminopyridine Challenge
The success of a Suzuki-Miyaura reaction with aminopyridines hinges on mitigating their inherent tendency to interfere with the palladium catalyst.
-
Catalyst Inhibition : The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center. This coordination can stabilize the catalyst in an off-cycle state, effectively poisoning it and preventing it from participating in the catalytic cycle.[4] This is especially problematic for 2-substituted pyridines.
-
Substrate Reactivity : Chloro-substituted aminopyridines are often preferred starting materials due to their lower cost, but the strength of the C-Cl bond makes the initial oxidative addition step significantly more difficult than for their bromo or iodo counterparts.[4] This necessitates a more active catalytic system.
-
Side Reactions : Several side reactions can compete with the desired cross-coupling, reducing the yield. These include:
-
Protodeboronation : The boronic acid reacts with a proton source (often water or solvent) to replace the boron group with hydrogen, rendering it inactive.[4]
-
Dehalogenation : The starting aminopyridine halide is reduced, replacing the halogen with a hydrogen atom.[4][11]
-
Homocoupling : Two molecules of the boronic acid couple together, forming a symmetric biaryl byproduct. This is often promoted by the presence of oxygen.[4]
-
A Curated Toolkit: Selecting the Right Reagents
Careful selection of the catalyst, ligand, base, and solvent is critical for overcoming the challenges posed by aminopyridine substrates.
Catalyst & Ligand: The Power Couple
For challenging substrates like aminopyridines, the choice of ligand is arguably the most important factor. Traditional ligands like triphenylphosphine (PPh₃) are often insufficient. The solution lies in using electron-rich and sterically bulky phosphine ligands .
-
Mechanism of Action : Bulky ligands promote the crucial reductive elimination step and discourage the formation of inactive catalyst dimers.[6] Their electron-donating nature increases the electron density on the palladium center, which facilitates the difficult oxidative addition of aryl chlorides.[6]
-
Recommended Ligands : The Buchwald biarylphosphine ligands are the gold standard for this chemistry. Ligands like SPhos, XPhos, and RuPhos have proven exceptionally effective in coupling aminopyridines, even unreactive chloro-derivatives, with high efficiency.[3] These ligands create a highly active, yet stable, catalytic species that is not easily inhibited by the basic nitrogen of the substrate.[3]
-
Palladium Source : Common palladium precatalysts include Pd₂(dba)₃ and Pd(OAc)₂. These are typically used in combination with the phosphine ligand to generate the active Pd(0) species in situ.
The Base: The Unsung Hero
The base plays the critical role of activating the boronic acid for transmetalation.[4][8] The choice of base can dramatically influence reaction rate and yield.
-
Common Choices : Inorganic bases are most common. Potassium carbonate (K₂CO₃) is a standard choice, but for less reactive substrates, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often required to achieve good conversion.[4][12]
-
Solubility and Strength : K₃PO₄ and Cs₂CO₃ are often superior due to their higher solubility in common organic solvents (when a water co-solvent is used) and their ability to accelerate the reaction.[13]
Solvent System: The Reaction Environment
The solvent must solubilize the reagents and stabilize the catalytic intermediates.
-
Aprotic Solvents : Anhydrous, aprotic polar solvents are standard. 1,4-Dioxane, Toluene, and Tetrahydrofuran (THF) are the most frequently used.[4]
-
The Role of Water : A small amount of water is often added as a co-solvent.[14] This is crucial for dissolving the inorganic base, which is necessary for the activation of the boronic acid. A typical ratio is 4:1 or 5:1 organic solvent to water.[1][15] It is essential to use degassed solvents to prevent oxygen from oxidizing and deactivating the Pd(0) catalyst.[11]
Experimental Protocol: A Step-by-Step Guide
This section provides a robust, general protocol for the Suzuki-Miyaura coupling of a challenging chloro-aminopyridine substrate.
Workflow Overview
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Detailed Procedure: Coupling of 3-Amino-2-chloropyridine with Phenylboronic Acid
-
Reagents & Equipment :
-
3-Amino-2-chloropyridine
-
Phenylboronic acid
-
Potassium phosphate (K₃PO₄)
-
Pd₂(dba)₃ (Palladium precatalyst)
-
SPhos (Ligand)
-
Anhydrous 1,4-dioxane (degassed)
-
Deionized water (degassed)
-
Oven-dried Schlenk flask or sealed vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
-
Step-by-Step Method :
-
Preparation : To an oven-dried Schlenk flask, add 3-amino-2-chloropyridine (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and finely ground K₃PO₄ (2.0 mmol, 2.0 equiv).[11]
-
Catalyst Addition : In a separate vial, briefly mix the Pd₂(dba)₃ (0.02 mmol, 2 mol % Pd) and SPhos (0.045 mmol, 4.5 mol %) and add this solid mixture to the Schlenk flask.
-
Inert Atmosphere : Seal the flask, and then evacuate and backfill it with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[15]
-
Solvent Addition : Using a syringe, add degassed 1,4-dioxane (4 mL) followed by degassed water (1 mL).[15]
-
Reaction : Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring : Monitor the reaction's progress by periodically taking a small aliquot and analyzing it by TLC or LC-MS until the starting material is consumed.
-
Work-up : Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).[16]
-
Drying and Concentration : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[15][16]
-
Purification : Purify the resulting crude residue by flash column chromatography on silica gel to obtain the pure product.
-
Data & Troubleshooting
Typical Reaction Parameters
| Parameter | Chloro-Aminopyridine | Bromo-Aminopyridine | Justification |
| Pd Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Pd₂(dba)₃ or Pd(PPh₃)₄ | C-Cl bond activation requires a more active catalyst system.[4] |
| Ligand | SPhos, XPhos | SPhos, PPh₃ | Bulky, electron-rich ligands are essential for activating chlorides.[3] |
| Catalyst Loading | 1-3 mol % | 1-5 mol % | Higher activity of modern ligands allows for lower catalyst loadings. |
| Base | K₃PO₄, Cs₂CO₃ | K₂CO₃, K₃PO₄ | Stronger bases are needed to facilitate the more difficult coupling.[4] |
| Solvent | Dioxane/H₂O, Toluene/H₂O | Dioxane/H₂O, THF/H₂O | Anhydrous, aprotic solvents are standard.[4] |
| Temperature | 90-110 °C | 80-100 °C | Higher temperatures are often required to drive the C-Cl oxidative addition.[4] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Catalyst deactivation (oxygen).2. Insufficiently active catalyst/ligand system.3. Base is too weak or insoluble. | 1. Ensure all solvents are properly degassed and the reaction is run under a strict inert atmosphere.2. Switch to a more active ligand (e.g., SPhos). Increase reaction temperature.[4]3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[4] |
| Dehalogenation | 1. High reaction temperature.2. Presence of hydride sources (e.g., certain solvents or bases). | 1. Lower the reaction temperature if possible.2. Ensure solvents are pure. Choose a different base if suspected.[4] |
| Protodeboronation | 1. Excessive water in the reaction.2. Reaction run for too long at high temperature. | 1. Reduce the amount of water in the solvent system. Consider using a boronic ester (e.g., pinacol ester) which is more stable.[4][5]2. Monitor the reaction closely and stop it upon completion. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen.2. Incomplete reduction of a Pd(II) precatalyst. | 1. Rigorously exclude oxygen from the reaction.2. Ensure the ligand-to-palladium ratio is appropriate to favor the formation of the active Pd(0) species. |
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (n.d.). General mechanism of Suzuki–Miyaura cross-coupling. [Link]
-
ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
-
ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]
-
Science. (2024). Aminative Suzuki–Miyaura coupling. [Link]
-
ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]
-
Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Link]
-
NIH National Library of Medicine. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
ResearchGate. (n.d.). High-turnover aminopyridine-based Pd-catalysts for Suzuki–Miyaura reaction in aqueous media. [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
PubMed. (2024). Aminative Suzuki-Miyaura coupling. [Link]
-
NIH National Library of Medicine. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine. [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. [Link]
-
Semantic Scholar. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]
-
ResearchGate. (n.d.). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
-
Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]
-
ResearchGate. (n.d.). Aminative Suzuki–Miyaura Coupling: Tackling Alkyl Nucleophiles and Addressing the Viability of the Electrophile‐First Mechanism. [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Link]
Sources
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. quora.com [quora.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Palladium-Catalyzed Amination of Dichloropyridines: An Application Note and Protocol
Introduction: The Challenge and Opportunity of Aminopyridines
Substituted aminopyridines are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1] The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for forging carbon-nitrogen (C-N) bonds, offering a significant advantage over classical methods that often require harsh conditions and exhibit limited functional group tolerance.[2]
Dichloropyridines represent readily available, cost-effective starting materials for building molecular complexity. However, their use in palladium-catalyzed amination presents distinct challenges. The first is controlling regioselectivity —selectively replacing one chlorine atom in the presence of another. The second is overcoming catalyst inhibition ; the lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, forming inactive species and arresting the catalytic cycle.[3][4]
This guide provides a comprehensive overview of the mechanistic principles, critical reaction parameters, and field-proven protocols for the successful and selective amination of dichloropyridines. We will delve into the causality behind experimental choices, offering researchers the knowledge to not only replicate these methods but also to adapt and troubleshoot them for their specific synthetic targets.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a Pd(0)/Pd(II) couple. Understanding these fundamental steps is crucial for rational optimization and troubleshooting. The generally accepted mechanism involves three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[5][6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine (C-Cl) bond of the dichloropyridine, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired aminopyridine product is expelled from the coordination sphere, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: Fig. 1: Simplified Buchwald-Hartwig Catalytic Cycle
Controlling Regioselectivity in Dichloropyridines
The primary challenge in the mono-amination of dichloropyridines is achieving high regioselectivity. The inherent electronic properties of the pyridine ring render the C2/C6 positions more electrophilic and thus more susceptible to oxidative addition than the C3/C5 or C4 positions.
For instance, in the case of 2,4-dichloropyridine, amination occurs preferentially at the C2 position.[7][8] This selectivity can be exceptionally high, with studies reporting C2:C4 product ratios from 20:1 to greater than 50:1.[7] This outcome is attributed to the greater electrophilicity of the C2 position, which facilitates the initial oxidative addition step. By carefully controlling reaction conditions, particularly temperature and reaction time, it is possible to isolate the C2-aminated, C4-chloro intermediate. This intermediate can then be subjected to a second, often more forcing, C-N coupling or an alternative cross-coupling reaction to build further molecular diversity.[7][8]
Critical Parameters for Success: A Scientist's Guide
A successful amination protocol hinges on the judicious selection of four key components: the palladium source and ligand, the base, and the solvent.
The Palladium Source and Ligand: A Symbiotic Relationship
The choice of ligand is arguably the most critical factor for the amination of heteroaryl chlorides.[1] Due to the coordinating ability of the pyridine nitrogen, which can poison the catalyst, bulky and electron-rich phosphine ligands are required.[3] These ligands serve two primary functions:
-
Stabilization: They stabilize the monomeric Pd(0) species, preventing the formation of inactive palladium clusters (palladium black).[3]
-
Promotion: They accelerate the rate of reductive elimination, which is often the turnover-limiting step.
Commonly employed palladium sources include Pd(OAc)₂ and Pd₂(dba)₃.[9] These are typically combined with the ligand in situ to generate the active catalyst. For improved reproducibility, pre-formed palladium-ligand complexes (precatalysts) are often an excellent choice.[10]
| Ligand Class | Examples | Key Characteristics & Application | Citation |
| Biarylphosphines | XPhos, SPhos, RuPhos, BrettPhos | Highly bulky and electron-rich. The gold standard for challenging substrates like heteroaryl chlorides. Effective at low catalyst loadings. | [1][3] |
| Bidentate Ligands | Xantphos, BINAP, dppf | Offer different bite angles and steric profiles. Xantphos is particularly noted for promoting selective aminations. dppf is effective in amidation reactions. | [7][11][12] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SImes | Strong σ-donors that form very stable Pd-complexes. Can be effective where phosphine ligands fail. | [10] |
The Base: Activating the Nucleophile
The base plays a crucial role in the catalytic cycle by deprotonating the amine nucleophile after it coordinates to the palladium center. The choice of base is a balance between reactivity and substrate tolerance.
-
Strong Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are highly effective and the most common choices, particularly for less nucleophilic amines.[9] However, their high basicity can be incompatible with sensitive functional groups like esters or ketones.[5]
-
Weak Bases: For base-sensitive substrates, weaker inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃ are preferred.[9][13] These reactions may require higher temperatures or longer reaction times to achieve full conversion. The solubility and particle size of these bases can significantly impact reaction rates, so vigorous stirring is essential.[9]
The Solvent: Creating the Optimal Environment
The solvent must be capable of dissolving the reagents while remaining inert to the catalyst and reaction components.
-
Recommended Solvents: Anhydrous, deoxygenated aprotic solvents are standard. Toluene, 1,4-dioxane, THF, and tert-amyl alcohol are excellent choices.[9][12][14]
-
Solvents to Avoid: Chlorinated solvents (e.g., chloroform), acetonitrile, and pyridine should be avoided as they can coordinate to the palladium center and inhibit catalysis.[9]
Experimental Protocol: Selective Mono-amination of 2,4-Dichloropyridine
This protocol provides a general procedure for the selective amination at the C2 position of 2,4-dichloropyridine with an aniline derivative. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques or in a glovebox.[13][14]
Caption: Fig. 2: General Experimental Workflow
Reagents & Equipment:
-
2,4-Dichloropyridine (1.0 equiv)
-
Amine (e.g., Aniline, 1.1-1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Standard glassware for work-up and purification
Procedure:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the palladium precursor, the phosphine ligand, and the sodium tert-butoxide.[13]
-
Evacuation and Backfilling: Seal the flask with a septum, and carefully evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[13]
-
Reagent Addition: Under a positive flow of inert gas, add the 2,4-dichloropyridine. Then, add the anhydrous, degassed solvent (e.g., toluene) via syringe. Finally, add the amine nucleophile via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.[14]
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[14]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.[14]
-
Extraction: Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine. Separate the organic layer.[14]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-chloro-N-arylpyridin-2-amine.[14]
Troubleshooting Guide
Even with robust protocols, challenges can arise. A systematic approach is key to diagnosing and solving common issues.[3][15]
| Problem | Potential Cause(s) | Recommended Solution(s) | Citation |
| Low or No Conversion | Catalyst Deactivation: Presence of oxygen or impurities; coordination of pyridine substrate. | Ensure rigorous inert atmosphere and use of anhydrous/degassed solvents. Increase ligand-to-palladium ratio (e.g., from 2:1 to 4:1). Use a bulkier ligand like XPhos or SPhos. | [3][10][15] |
| Incorrect Base/Ligand Combination: Base may be too weak or ligand inappropriate for the substrate. | For challenging couplings, switch to a stronger base (e.g., NaOtBu). Screen a panel of bulky biarylphosphine ligands. | [1][9] | |
| Formation of Palladium Black | Catalyst Decomposition: Insufficient ligand to stabilize Pd(0) species; reaction temperature is too high. | Increase the ligand-to-palladium ratio. Lower the reaction temperature. Ensure vigorous stirring. | [3] |
| Formation of Side Products | Hydrolysis: Presence of water leading to hydroxylation of the dichloropyridine. | Use anhydrous solvents and reagents. Ensure glassware is thoroughly dried. | [16] |
| Homocoupling of Amine: Can occur under certain conditions. | Optimize reaction temperature and catalyst loading. | [10] | |
| Double Amination: Reaction proceeds past mono-substitution. | Lower the reaction temperature. Monitor the reaction closely and stop it once the starting material is consumed. Use a milder base (e.g., K₂CO₃). | [7] |
Conclusion
The palladium-catalyzed amination of dichloropyridines is a powerful strategy for the synthesis of valuable aminopyridine building blocks. Success hinges on a clear understanding of the reaction mechanism and the critical role of the ligand in preventing catalyst inhibition. By selecting bulky, electron-rich ligands, appropriate bases, and rigorously maintaining an inert atmosphere, researchers can achieve high yields and excellent regioselectivity. The protocols and troubleshooting guide presented here provide a robust framework for professionals in drug discovery and chemical synthesis to effectively utilize this important transformation.
References
-
Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Highly Regioselective Buchwald—Hartwig Amination at C-2 of 2,4-Dichloropyridine Enabling a Novel Approach to 2,4-Bisanilinopyridine (BAPyd) Libraries. (2013). Semantic Scholar. Retrieved January 5, 2026, from [Link]
-
Palladium Catalyzed Amination of Aryl Chlorides. (2019). Wiley Analytical Science. Retrieved January 5, 2026, from [Link]
-
Selective Palladium-Catalyzed Aminations on Dichloropyridines. (2001). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. (2019). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Selective palladium-catalyzed aminations on dichloropyridines. (2001). R Discovery. Retrieved January 5, 2026, from [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (n.d.). National Institutes of Health (NIH). Retrieved January 5, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved January 5, 2026, from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]
-
Palladium-Catalyzed Site-Selective Amidation of Dichloroazines. (2018). ACS Publications. Retrieved January 5, 2026, from [Link]
-
New Insights into the Mechanism of Palladium-Catalyzed Allylic Amination. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
New Ligands for a General Palladium-Catalyzed Amination of Aryl and Heteroaryl Chlorides. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (2024). ACS Publications. Retrieved January 5, 2026, from [Link]
-
Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands. (n.d.). National Institutes of Health (NIH). Retrieved January 5, 2026, from [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. Retrieved January 5, 2026, from [Link]
-
Sustainable ppm level palladium-catalyzed aminations in nanoreactors under mild, aqueous conditions. (2019). National Institutes of Health (NIH). Retrieved January 5, 2026, from [Link]
-
Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. (2022). YouTube. Retrieved January 5, 2026, from [Link]
-
Copper- and palladium-catalyzed amidation reactions for the synthesis of substituted imidazo[4,5-c]pyridines. (n.d.). Semantic Scholar. Retrieved January 5, 2026, from [Link]
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014). ACS Publications. Retrieved January 5, 2026, from [Link]
-
Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053). (2021). YouTube. Retrieved January 5, 2026, from [Link]
Sources
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Highly Regioselective Buchwald—Hartwig Amination at C-2 of 2,4-Dichloropyridine Enabling a Novel Approach to 2,4-Bisanilinopyridine (BAPyd) Libraries. | Semantic Scholar [semanticscholar.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Derivatization of 5-Chloro-2-methylpyridin-4-amine for Drug Discovery
Introduction: The Strategic Value of the Aminopyridine Scaffold
The aminopyridine framework is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics.[1][2] These nitrogen-containing heterocycles are prized for their ability to engage in hydrogen bonding, act as bioisosteres for other aromatic systems, and serve as versatile synthetic handles.[3] Compounds incorporating the aminopyridine moiety can interact with a wide array of enzymes and receptors, leading to diverse pharmacological activities.[3] Notable examples include Crizotinib, a tyrosine kinase inhibitor, and Dalfampridine, a potassium channel blocker, underscoring the scaffold's clinical significance.[3]
5-Chloro-2-methylpyridin-4-amine is a particularly valuable building block for drug discovery programs. It presents two distinct and orthogonal sites for chemical modification: the reactive 2-chloro substituent, ideal for modern cross-coupling reactions, and the nucleophilic 4-amino group, amenable to a range of functionalizations. This dual reactivity allows for the systematic and efficient generation of diverse chemical libraries, enabling a thorough exploration of the structure-activity relationship (SAR) around the core.
This guide provides a detailed technical overview and field-tested protocols for the derivatization of this compound, aimed at researchers, medicinal chemists, and drug development professionals. We will delve into the causality behind experimental choices, offering robust, self-validating protocols for key transformations.
Compound Profile: this compound
A clear understanding of the starting material's properties is fundamental to successful synthesis.
| Property | Data | Source(s) |
| Chemical Structure | CC1=CN=C(C=C1N)Cl | [4] |
| IUPAC Name | 2-chloro-5-methylpyridin-4-amine | [4] |
| CAS Number | 79055-62-2 | [5][6] |
| Molecular Formula | C₆H₇ClN₂ | [7] |
| Molecular Weight | 142.59 g/mol | [7] |
| Physical Form | Solid | [5] |
Core Derivatization Strategies: A Logic-Driven Workflow
The synthetic utility of this compound stems from its capacity for diversification at two primary sites. The following diagram illustrates the main pathways for library generation, which will be detailed in the subsequent sections.
Caption: Key derivatization pathways for this compound.
Protocols for Derivatization
C-C Bond Formation: Suzuki-Miyaura Cross-Coupling
Principle: The Suzuki-Miyaura reaction is a powerful palladium-catalyzed method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.[8] For our scaffold, this reaction is ideal for replacing the chlorine atom at the C2 position with a wide variety of aryl or heteroaryl groups, which is a common strategy for modulating target affinity and selectivity.[9] The reaction proceeds via a catalytic cycle involving oxidative addition of the Pd(0) catalyst to the C-Cl bond, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the product and regenerate the catalyst.[8]
Experimental Protocol: Synthesis of 2-(Aryl)-5-methylpyridin-4-amine
-
Reagent Preparation: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst and ligand. A pre-catalyst can be used, or the active catalyst can be generated in situ.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the mixture to the specified temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-5-methylpyridin-4-amine derivative.
Comparative Data for Suzuki Coupling Conditions
| Catalyst / Ligand | Base | Solvent | Temp (°C) | Typical Substrates | Source(s) |
| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 85-95 | Electron-rich and deficient arylboronic acids | [8][10] |
| Pd₂(dba)₃ / SPhos | K₂CO₃ | Toluene / H₂O | 100 | Heteroarylboronic acids | [11] |
| Pd(dppf)Cl₂ | Na₂CO₃ | DME / H₂O | 90 | Phenyl and substituted phenylboronic acids | [9] |
C-N Bond Formation: Buchwald-Hartwig Amination
Principle: The Buchwald-Hartwig amination is another cornerstone of modern medicinal chemistry, enabling the formation of C-N bonds from aryl halides and amines.[12][13] This reaction allows for the introduction of primary or secondary amines at the C2 position, replacing the chloro group. This is a highly effective strategy for tuning physicochemical properties like solubility and basicity, or for introducing new vectors for hydrogen bonding.[14] The catalytic cycle is similar to the Suzuki coupling but involves coordination and deprotonation of the amine coupling partner.[12] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the final reductive elimination step, which is often rate-limiting.[15]
Experimental Protocol: Synthesis of N²-(Substituted)-5-methylpyridine-2,4-diamine
-
Reagent Preparation: In a glovebox or under an inert atmosphere, add this compound (1.0 eq.), the desired primary or secondary amine (1.2-2.0 eq.), the palladium pre-catalyst, the phosphine ligand, and a strong, non-nucleophilic base to a dry reaction vessel.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane) via syringe.
-
Reaction: Seal the vessel and heat the mixture to the required temperature (typically 90-120 °C) with stirring.
-
Monitoring: Track the reaction's progress via LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purification: Purify the resulting crude material by flash chromatography to yield the target N²-substituted aminopyridine.
Recommended Catalyst Systems for Buchwald-Hartwig Amination
| Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Source(s) |
| Pd₂(dba)₃ (2-5%) | Xantphos (4-10%) | Cs₂CO₃ | Toluene | 110 | [14] |
| Pd(OAc)₂ (2-5%) | X-Phos (4-10%) | K₃PO₄ or KOt-Bu | 1,4-Dioxane | 100-110 | [15] |
| G3-XPhos Precatalyst (2%) | (None needed) | LHMDS | Toluene | 100 | N/A |
Derivatization of the 4-Amino Group: Amide Bond Formation
Principle: The primary amine at the C4 position is a versatile nucleophile. Acylation to form amides is a fundamental transformation in drug discovery. It allows for the introduction of a vast array of side chains, modulating steric bulk, lipophilicity, and hydrogen bonding potential. This can be achieved by reacting the amine with an acyl chloride in the presence of a non-nucleophilic base, or directly with a carboxylic acid using a peptide coupling agent.
Experimental Protocol: Synthesis of N-(5-Chloro-2-methylpyridin-4-yl)acetamide
-
Reagent Preparation: Dissolve this compound (1.0 eq.) in a suitable aprotic solvent (e.g., Dichloromethane or THF) in a round-bottom flask equipped with a stir bar.
-
Base Addition: Add a non-nucleophilic base such as triethylamine or DIPEA (1.5 eq.).
-
Acylation: Cool the solution to 0 °C in an ice bath. Slowly add the acylating agent, such as acetyl chloride (1.1 eq.), dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction by adding water. Extract the product into an organic solvent. Wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic phase over Na₂SO₄ and concentrate.
-
Purification: If necessary, purify the product by recrystallization or flash chromatography.
Applications in Drug Discovery: From Scaffold to Candidate
The derivatization of this compound provides a rapid entry point to novel chemical matter with therapeutic potential. The synthesized libraries can be screened against various biological targets.
Caption: Workflow from scaffold derivatization to biological target engagement.
Derivatives of this scaffold are particularly relevant for:
-
Oncology: As inhibitors of protein kinases, which are often dysregulated in cancer.[3]
-
Neurology: As modulators of ion channels involved in neuronal signaling.[3]
-
Metabolic Diseases: As inhibitors of transporters like MCT4, which are crucial for the metabolism of highly glycolytic cancer cells.[16]
-
Infectious Diseases: The aminopyridine core is found in compounds with demonstrated antimicrobial activity.[17][18]
Conclusion
This compound is a high-value, versatile starting material for drug discovery. Its orthogonal reactive sites at the C2 and C4 positions can be selectively functionalized using robust and well-established synthetic methodologies. The palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions provide powerful tools for C-C and C-N bond formation at the chloro-position, while the 4-amino group offers a reliable point for acylation and other modifications. By applying the principles and protocols outlined in this guide, research organizations can efficiently generate diverse libraries of novel compounds, accelerating the identification of new therapeutic candidates across a range of diseases.
References
- RSC Publishing. (2025, January 8). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Royal Society of Chemistry.
- PMC. (n.d.). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PubMed Central.
- MDPI. (2021, July 1). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. MDPI.
- RSC Publishing. (n.d.). 2-Aminopyridine – an unsung hero in drug discovery. Royal Society of Chemistry.
- Wikipedia. (n.d.).
- Google Patents. (n.d.). CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).
- PubChem. (n.d.). 2-Chloro-5-methylpyridin-4-amine. PubChem.
- Sigma-Aldrich. (n.d.). 2-Chloro-5-methylpyridin-4-amine. Sigma-Aldrich.
- ChemScene. (n.d.). 2-Chloro-5-methylpyridin-4-amine. ChemScene.
- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Beilstein-Institut. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- AChemBlock. (n.d.). 2-chloro-5-methylpyridin-4-amine 95%. AChemBlock.
- BenchChem. (n.d.). Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine with Arylboronic Acids for Drug Discovery. BenchChem.
- BenchChem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
- PMC. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
- ACS Publications. (2016, August 18). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters.
- Bulgarian Chemical Communications. (n.d.). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)
- PubMed. (2021, August 26). Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. Journal of Medicinal Chemistry.
Sources
- 1. article.sciencepg.com [article.sciencepg.com]
- 2. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 4. 2-Chloro-5-methylpyridin-4-amine | C6H7ClN2 | CID 12643706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Chloro-5-methylpyridin-4-amine | 79055-62-2 [sigmaaldrich.com]
- 6. 2-chloro-5-methylpyridin-4-amine 95% | CAS: 79055-62-2 | AChemBlock [achemblock.com]
- 7. chemscene.com [chemscene.com]
- 8. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 16. Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bcc.bas.bg [bcc.bas.bg]
Topic: Analytical Methods for the Characterization of 5-Chloro-2-methylpyridin-4-amine
An Application Note from the Office of the Senior Application Scientist
Abstract
This document provides a comprehensive guide to the analytical methods required for the unambiguous characterization of 5-Chloro-2-methylpyridin-4-amine (CAS No: 97944-44-0), a substituted aminopyridine of significant interest as a building block in pharmaceutical and agrochemical synthesis. We present a multi-technique approach, detailing optimized protocols for spectroscopic and chromatographic analyses. The methodologies are designed to deliver a holistic understanding of the molecule's identity, purity, and key structural features, ensuring data integrity for researchers, quality control analysts, and drug development professionals. The protocols herein are grounded in established analytical principles and include expert commentary on the rationale behind experimental choices to ensure robust and reproducible results.
Introduction
This compound is a heterocyclic aromatic amine. Substituted aminopyridines are a critical class of compounds in medicinal chemistry, forming the scaffold for numerous drugs.[1] Their biological activity is deeply tied to their specific substitution patterns, making unequivocal structural confirmation and purity assessment paramount during the research and development process. Inaccurate characterization can lead to flawed structure-activity relationship (SAR) studies, compromised intellectual property, and potential safety issues.
This application note outlines an integrated analytical workflow employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and High-Performance Liquid Chromatography (HPLC). This orthogonal approach ensures that the compound's identity is confirmed, its structure is fully elucidated, and its purity profile is accurately determined.
Physicochemical Properties
A foundational step in any analytical workflow is the documentation of the compound's basic physical and chemical properties. These data serve as the initial point of reference for identity confirmation.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Synonyms | 4-Amino-5-chloro-2-methylpyridine | [2] |
| CAS Number | 97944-44-0 | [2] |
| Molecular Formula | C₆H₇ClN₂ | [3] |
| Molecular Weight | 142.59 g/mol | [3][4] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 98.0 °C | [2] |
Integrated Analytical Workflow
A systematic approach is crucial for efficient and comprehensive characterization. The following workflow ensures that data from orthogonal techniques are used to build a complete profile of the analyte.
Caption: Integrated workflow for the comprehensive characterization of this compound.
Spectroscopic Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the de novo structural elucidation of organic molecules. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon framework.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Scientist's Note: DMSO-d₆ is selected for its excellent solvating power for polar aminopyridines and because it shifts the residual water peak away from areas of interest. Crucially, it allows for the observation of exchangeable amine (N-H) protons, which might be lost in D₂O.[6]
-
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire data over a spectral width of 0-12 ppm.
-
Employ a 30-degree pulse angle with a relaxation delay of 2 seconds.
-
Collect a minimum of 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire data using a proton-decoupled pulse program (e.g., zgpg30).
-
Set the spectral width to 0-200 ppm.
-
Collect a minimum of 1024 scans, as ¹³C has a low natural abundance.
-
-
Data Processing: Process the raw data (FID) using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO solvent peak at ~2.50 ppm and the ¹³C spectrum to the DMSO-d₆ septet at ~39.52 ppm.
Expected Spectral Data
| ¹H NMR (Predicted, in DMSO-d₆) | δ (ppm) | Multiplicity | Integration | Assignment |
| Methyl Protons | ~2.1-2.3 | Singlet | 3H | -CH₃ |
| Amine Protons | ~6.0-6.5 | Broad Singlet | 2H | -NH₂ |
| Aromatic Proton | ~6.5-6.7 | Singlet | 1H | H-3 |
| Aromatic Proton | ~7.7-7.9 | Singlet | 1H | H-6 |
| ¹³C NMR (Predicted) | δ (ppm) | Assignment |
| Methyl Carbon | ~15-20 | -CH₃ |
| Aromatic CH | ~105-115 | C-3 |
| Aromatic C-Cl | ~140-145 | C-5 |
| Aromatic C-NH₂ | ~150-155 | C-4 |
| Aromatic CH | ~148-152 | C-6 |
| Aromatic C-CH₃ | ~155-160 | C-2 |
Note: The provided ¹H NMR data is based on a structurally similar compound and established principles.[6] Precise values must be determined experimentally.
Mass Spectrometry (MS)
MS provides the exact molecular weight of the compound, serving as a primary method for identity confirmation. Electron Ionization (EI) is a common technique, often paired with Gas Chromatography (GC-MS).
Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in methanol or ethyl acetate.
-
Instrumentation: Use a standard GC-MS system equipped with a capillary column suitable for polar compounds (e.g., DB-5ms or equivalent).
-
GC Method:
-
Injector Temperature: 250 °C.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Scientist's Note: The temperature program is designed to ensure good separation from solvent and potential impurities without causing thermal degradation. Aromatic amines can be analyzed by GC, but HPLC is often a more robust alternative to avoid potential on-column degradation or the need for derivatization.[7]
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Source Temperature: 230 °C.
-
Expected Mass Spectrum Data
| Ion | Expected m/z | Interpretation |
| [M]⁺ | 142/144 | Molecular ion peak, showing the characteristic ~3:1 isotopic pattern for one chlorine atom. |
| [M+H]⁺ | 143/145 | Protonated molecular ion (if using soft ionization like ESI).[6] |
| Fragment Ions | Various | Fragments corresponding to the loss of CH₃, Cl, or HCN can provide further structural confirmation. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrations.
Protocol: Attenuated Total Reflectance (ATR)-FTIR Analysis
-
Sample Preparation: Place a small amount (~1-2 mg) of the solid sample directly onto the ATR crystal. No further preparation is needed.
-
Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450-3250 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) |
| 3000-2850 | C-H Stretch | Methyl (-CH₃) and Aromatic C-H |
| 1650-1600 | N-H Scissoring (Bending) | Primary Amine (-NH₂) |
| 1600-1450 | C=C and C=N Ring Stretching | Pyridine Ring |
| 850-750 | C-Cl Stretch | Aryl-Chloride |
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of pharmaceutical compounds and intermediates. A reversed-phase method with UV detection is highly suitable for this analyte.
Protocol: Reversed-Phase HPLC for Purity Analysis
-
Sample Preparation: Prepare a stock solution of the sample at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water. Dilute to a working concentration of ~0.1 mg/mL.
-
Instrumentation & Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, hold for 2 min, return to 10% B and equilibrate for 3 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |
| Injection Volume | 10 µL |
-
Scientist's Note: A C18 column is a robust choice for retaining this moderately polar compound. The acidic modifier (formic acid) ensures the amine is protonated, leading to sharp, symmetrical peaks. A gradient elution is employed to ensure that any impurities with different polarities are effectively separated and eluted from the column.[7]
-
Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the area percent of the main peak to determine the purity of the sample. The use of a DAD allows for peak tracking and co-elution checks across multiple wavelengths.
Conclusion
The analytical protocols detailed in this application note provide a robust framework for the complete and accurate characterization of this compound. By combining the structural elucidating power of NMR and MS with the functional group information from FTIR and the quantitative purity assessment from HPLC, researchers can have high confidence in the identity and quality of their material. Adherence to these orthogonal methods is a critical component of scientific integrity and is essential for advancing research and development in the chemical and pharmaceutical sciences.
References
- 1. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 97944-44-0 CAS MSDS (5-CHLORO-2-METHYL-PYRIDIN-4-YLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 2-Chloro-5-methylpyridin-4-amine | C6H7ClN2 | CID 12643706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. labproinc.com [labproinc.com]
- 6. 2-chloro-5-methylpyridin-4-amine | 79055-62-2 [chemicalbook.com]
- 7. assets.fishersci.com [assets.fishersci.com]
Application Note: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for Purity Analysis of Pyridine Derivatives
Introduction
Pyridine and its derivatives are fundamental heterocyclic compounds that form the structural core of numerous pharmaceuticals, agrochemicals, and specialty materials.[1] The precise chemical structure and purity of these derivatives are paramount to their efficacy, safety, and overall performance. Regulatory bodies such as the US Food and Drug Administration (FDA) mandate rigorous purity analysis to ensure that drug substances and products meet stringent quality standards.[2][3] High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) have become indispensable analytical techniques for the separation, identification, and quantification of pyridine derivatives and their potential impurities.[4][5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the development and application of robust HPLC and LC-MS methods for the purity analysis of pyridine derivatives. We will delve into the rationale behind methodological choices, present detailed protocols, and discuss the integration of these techniques for comprehensive impurity profiling, all while adhering to the principles of scientific integrity and regulatory compliance.
The Criticality of Purity Analysis for Pyridine Derivatives
Impurities in pyridine-based active pharmaceutical ingredients (APIs) can originate from various sources, including starting materials, synthetic byproducts, degradation products, or residual solvents.[6][7] Even at trace levels, these impurities can impact the safety, stability, and therapeutic effect of the final drug product. Therefore, the development of sensitive and specific analytical methods is crucial for their detection and quantification. The International Conference on Harmonisation (ICH) provides a framework for the validation of analytical procedures, ensuring they are fit for their intended purpose.[2][4]
Part 1: HPLC Methodology for Purity Determination
HPLC is a cornerstone technique for purity analysis due to its high resolution, sensitivity, and reproducibility.[3] The separation in HPLC is based on the differential partitioning of analytes between a stationary phase and a mobile phase.[8]
The Logic of Stationary and Mobile Phase Selection
The choice of stationary and mobile phases is critical for achieving optimal separation of pyridine derivatives from their impurities.
-
Stationary Phase Selection: For the analysis of pyridine derivatives, which are generally polar and basic, reversed-phase chromatography is the most common approach.[9]
-
C18 Columns: Octadecyl (C18) columns are the workhorse for reversed-phase HPLC and are well-suited for separating a wide range of pyridine derivatives and their less polar impurities.[9]
-
Mixed-Mode Columns: For highly polar or hydrophilic pyridine derivatives, mixed-mode columns that combine reversed-phase and ion-exchange characteristics can offer superior retention and selectivity without the need for ion-pairing reagents, which are often incompatible with mass spectrometry.[10][11]
-
-
Mobile Phase Optimization: The mobile phase composition directly influences the retention and elution of analytes.
-
Organic Modifier: Acetonitrile is a common organic modifier due to its low viscosity and UV transparency. Methanol can also be used and may offer different selectivity.
-
Aqueous Phase and pH Control: Pyridine derivatives are basic, with a typical pKa around 5.2-6.0.[10][11] Controlling the pH of the mobile phase is crucial for consistent retention and good peak shape. An acidic mobile phase (e.g., using formic acid or ammonium formate) will protonate the pyridine nitrogen, leading to increased polarity and potentially better interaction with the stationary phase.[10] This also enhances solubility in the aqueous mobile phase.
-
Buffers: Buffers like ammonium acetate or phosphate buffers are used to maintain a stable pH throughout the analysis.[12] For LC-MS compatibility, volatile buffers such as ammonium formate or ammonium acetate are preferred.[13]
-
Detector Selection: More Than Just a Signal
-
UV-Visible (UV-Vis) Detectors: Pyridine and its derivatives typically exhibit strong UV absorbance due to their aromatic nature, making UV-Vis detection a robust and widely applicable choice.[14] A Photodiode Array (PDA) detector is particularly advantageous as it can acquire spectra across a range of wavelengths, aiding in peak purity assessment and identification of co-eluting impurities.[9]
-
Mass Spectrometry (MS) Detectors: When coupled with HPLC, an MS detector provides mass information, which is invaluable for the identification of unknown impurities. This powerful combination is discussed in detail in Part 2.
Workflow for HPLC Method Development
The development of a robust HPLC method is a systematic process.
References
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. pharmtech.com [pharmtech.com]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 5. resolvemass.ca [resolvemass.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. labtech.tn [labtech.tn]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. helixchrom.com [helixchrom.com]
- 11. helixchrom.com [helixchrom.com]
- 12. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hpst.cz [hpst.cz]
- 14. apps.dtic.mil [apps.dtic.mil]
Application Notes & Protocols: Leveraging 5-Chloro-2-methylpyridin-4-amine as a Novel Scaffold for Chemoproteomic Target Identification
Preamble: A Scaffold-Based Approach to Unlocking New Biology
In the landscape of chemical biology and proteomics, the discovery of novel protein-ligand interactions is paramount for elucidating biological pathways and developing new therapeutics.[1][2][3] Small molecules, particularly those with versatile chemical features, serve as powerful tools to probe the proteome. This guide focuses on 5-Chloro-2-methylpyridin-4-amine , a substituted pyridine derivative. While not extensively characterized in proteomics literature, its structure presents a unique opportunity. The primary amine at the 4-position offers a reactive handle for chemical modification, making it an ideal foundational scaffold for the development of bespoke chemical probes.[4]
This document outlines the rationale and detailed protocols for transforming this simple scaffold into a high-utility affinity-based probe and employing it in a state-of-the-art chemoproteomics workflow to identify its cellular binding partners. We will proceed from the strategic design and synthesis of the probe to its application in target discovery using Affinity Purification-Mass Spectrometry (AP-MS).[5][6][7]
Application Note 1: Design and Synthesis of a Biotinylated Affinity Probe from a Pyridine Scaffold
Scientific Rationale
The central strategy in affinity-based proteomics is to use a small molecule "bait" to capture its corresponding protein "prey" from a complex mixture like a cell lysate.[5][7] To achieve this, the bait molecule must be modified to include three key components:
-
Binding Moiety: The core scaffold that mediates the interaction with the target protein(s). In this case, this compound.
-
Affinity Tag: A universally recognized handle for purification. Biotin is the gold standard due to its extraordinarily high affinity for streptavidin.
-
Linker: A chemical spacer that connects the binding moiety to the affinity tag. The linker must be designed to minimize steric hindrance, ensuring that neither the tag nor the binding moiety interferes with the other's function.
The primary amine (-NH2) of this compound is an excellent nucleophile, making it a prime site for conjugation with a linker-biotin construct. We will utilize N-Hydroxysuccinimide (NHS) ester chemistry, a robust and widely used method for acylating primary amines under mild conditions.
Conceptual Synthesis Workflow
The proposed synthesis involves a two-step process: first, the reaction of a commercially available NHS-activated biotin containing a polyethylene glycol (PEG) linker with the primary amine of our scaffold. The PEG linker provides spacing and enhances solubility.
Caption: Conceptual workflow for probe synthesis.
Protocol 1: Synthesis of 'Probe-1', a Biotinylated this compound Derivative
Objective: To covalently attach a biotin-PEG4 linker to the 4-amino group of this compound.
Materials:
-
This compound (Scaffold)
-
EZ-Link™ NHS-PEG4-Biotin (or equivalent)
-
Anhydrous, amine-free Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Mass Spectrometer (e.g., Q-TOF) for product verification
Methodology:
-
Reactant Preparation:
-
Dissolve 10 mg of this compound (approx. 70 µmol) in 1 mL of anhydrous DMF in a small, dry glass vial.
-
In a separate vial, dissolve 1.2 molar equivalents of NHS-PEG4-Biotin (approx. 48 mg, 84 µmol) in 1 mL of anhydrous DMF.
-
-
Reaction Setup:
-
To the scaffold solution, add 2.5 molar equivalents of TEA (approx. 24 µL, 175 µmol). This basic catalyst will deprotonate the primary amine, increasing its nucleophilicity.
-
Stir the scaffold solution gently for 5 minutes at room temperature.
-
-
Conjugation:
-
Add the NHS-PEG4-Biotin solution dropwise to the stirring scaffold solution.
-
Seal the vial under an inert atmosphere (e.g., Argon or Nitrogen) and allow the reaction to proceed for 4-6 hours at room temperature with gentle stirring.
-
-
Reaction Quenching (Optional but Recommended):
-
Add a small amount of a primary amine-containing reagent (e.g., 50 µL of 1M Tris buffer, pH 8.0) to quench any unreacted NHS-ester. Let it stir for an additional 30 minutes.
-
-
Purification:
-
Directly inject the reaction mixture onto a preparative reverse-phase HPLC column (e.g., C18).
-
Elute the product using a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid).
-
Collect fractions and analyze them via analytical HPLC or LC-MS to identify those containing the desired product mass. The expected mass will be the sum of the scaffold and the biotin-linker minus the NHS group.
-
-
Verification and Storage:
-
Confirm the identity and purity of the final product using high-resolution mass spectrometry.
-
Pool the pure fractions, lyophilize to dryness, and store the final 'Probe-1' at -20°C or -80°C as a desiccated powder.
-
Application Note 2: Proteome-Wide Target Identification with 'Probe-1' using Affinity Purification-Mass Spectrometry (AP-MS)
Scientific Rationale
With the synthesized 'Probe-1' in hand, we can now perform an AP-MS experiment to identify its interacting proteins.[8][9] The workflow involves incubating the probe with a whole-cell lysate, allowing it to bind to its protein targets. The probe-protein complexes are then captured on streptavidin-coated magnetic beads. After stringent washing to remove non-specific binders, the captured proteins are eluted or, more commonly, digested into peptides directly on the beads for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][9]
A critical component of this workflow is the inclusion of proper controls to ensure the identified interactions are specific and trustworthy. A key control is a competition experiment , where the lysate is co-incubated with the probe and an excess of the original, unmodified scaffold (this compound). True binding partners of the scaffold will be outcompeted, leading to a significant reduction in their signal in the mass spectrometer.
Caption: General workflow for Affinity Purification-Mass Spectrometry (AP-MS).
Protocol 2: AP-MS Workflow for Target Identification
Objective: To identify specific protein binding partners of 'Probe-1' from a human cell line lysate (e.g., HEK293T or HeLa).
Materials:
-
Cultured human cells
-
Lysis Buffer (e.g., RIPA buffer without harsh detergents, supplemented with protease/phosphatase inhibitors)
-
Synthesized 'Probe-1' and unmodified scaffold
-
Streptavidin-coated magnetic beads
-
Wash Buffers (e.g., Lysis buffer, high-salt buffer, final low-salt wash)
-
Dithiothreitol (DTT), Iodoacetamide (IAA)
-
Trypsin, sequencing grade
-
LC-MS/MS system (e.g., Orbitrap or TripleTOF series)[10]
Methodology:
-
Lysate Preparation:
-
Harvest cultured cells and wash with ice-cold PBS.
-
Lyse cells in appropriate lysis buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at ~16,000 x g for 20 minutes at 4°C.
-
Determine protein concentration of the supernatant using a BCA assay. Dilute to a final concentration of 2-5 mg/mL.
-
-
Affinity Pulldown:
-
Set up three experimental conditions in triplicate:
-
Condition A (Probe): 1 mg of lysate + 10 µM 'Probe-1'.
-
Condition B (Competition): 1 mg of lysate + 10 µM 'Probe-1' + 1 mM unmodified scaffold (100-fold excess).
-
Condition C (Beads Control): 1 mg of lysate + vehicle (DMSO).
-
-
Incubate all tubes for 1-2 hours at 4°C with end-over-end rotation.
-
Meanwhile, wash streptavidin magnetic beads three times with lysis buffer to equilibrate them.
-
Add an equal volume of washed beads to each lysate incubation and rotate for another 1 hour at 4°C.
-
-
Washing:
-
Place tubes on a magnetic rack and discard the supernatant.
-
Perform a series of stringent washes to remove non-specific binders:
-
2x washes with lysis buffer.
-
2x washes with high-salt buffer (e.g., lysis buffer + 500 mM NaCl).
-
2x washes with lysis buffer (no extra salt).
-
2x washes with 50 mM Ammonium Bicarbonate.
-
-
-
On-Bead Digestion:
-
After the final wash, resuspend the beads in 100 µL of 50 mM Ammonium Bicarbonate.
-
Reduce proteins by adding DTT to 10 mM and incubating at 56°C for 30 minutes.
-
Cool to room temperature. Alkylate cysteines by adding IAA to 20 mM and incubating in the dark for 30 minutes.
-
Add sequencing-grade trypsin (e.g., 0.5 µg) and incubate overnight at 37°C with gentle shaking.
-
-
Peptide Recovery and LC-MS/MS:
-
The next day, place tubes on the magnetic rack and collect the supernatant containing the digested peptides.
-
Acidify the peptides with formic acid to a final concentration of 0.1-1%.
-
Analyze the peptide mixture using a standard data-dependent acquisition method on an LC-MS/MS instrument.
-
Data Analysis and Interpretation
The raw mass spectrometry data will be processed using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer). The key output will be a list of proteins identified and quantified in each sample.
Analysis Steps:
-
Database Search: Search the spectra against a human protein database to identify peptides and proteins.
-
Quantification: Use label-free quantification (LFQ) intensities to determine the relative abundance of each protein across all samples.
-
Statistical Analysis: Perform statistical tests (e.g., t-test) to identify proteins that are significantly enriched in the 'Probe' condition compared to the 'Beads Control'.
-
Filtering for Specificity: The most critical step is to compare the 'Probe' condition to the 'Competition' condition. A true, specific interactor should show high abundance in the 'Probe' sample and significantly reduced abundance in the 'Competition' sample.
Example Data Output:
| Protein ID (UniProt) | Gene Name | LFQ Intensity (Probe) | LFQ Intensity (Competition) | Fold Change (Probe/Comp.) | p-value | Status |
| P04637 | TP53 | 1.2E+08 | 9.5E+05 | 126.3 | 0.0001 | High-Confidence Hit |
| Q13547 | BRCA1 | 9.8E+07 | 8.1E+07 | 1.2 | 0.45 | Non-specific Binder |
| P62258 | ACTG1 | 5.4E+09 | 5.2E+09 | 1.0 | 0.91 | Background |
| Q09472 | HSPA5 | 2.1E+06 | 1.8E+04 | 116.7 | 0.0005 | High-Confidence Hit |
Proteins with a high fold change and low p-value (e.g., TP53, HSPA5 in the table above) are considered high-confidence candidate targets worthy of further biological validation.
References
-
Drews, J. (2000). Drug discovery: a historical perspective. Science, 287(5460), 1960-1964. [Link]
-
Scholze, A. A., & Rask-Andersen, M. (2019). Chemical Proteomics. Methods in Molecular Biology, 2019, 1-13. [Link]
-
Wan, F., Zhong, R., Wang, M., Zhou, Y., Chen, Y., & Liu, Y. (2024). Chemoproteomics, A Broad Avenue to Target Deconvolution. Advanced Science, 11(2), e2305608. [Link]
-
Bantscheff, M., Lemeer, S., Savitski, M. M., & Kuster, B. (2012). Chemoproteomic approaches to drug target identification and drug profiling. Bioorganic & Medicinal Chemistry, 20(6), 1973-1978. [Link]
-
LaCava, J., & Cristea, I. M. (2016). Protocol for affinity purification-mass spectrometry (AP-MS) interactome profiling in larvae of Drosophila melanogaster. STAR Protocols, 2(3), 100688. [Link]
-
Fiveable Inc. (n.d.). Affinity purification-mass spectrometry (AP-MS). Proteomics Class Notes. [Link]
-
Morris, J. H., Huttlin, E. L., & Grys, T. E. (2014). Affinity purification–mass spectrometry and network analysis to understand protein–protein interactions. Nature Protocols, 9(10), 2284-2294. [Link]
-
Zhang, T., et al. (2022). Chemoproteomic strategies for drug target identification. Journal of Medicinal Chemistry, 65(1), 12-34. [Link]
-
Chemical Probes Portal. (n.d.). What is a chemical probe?[Link]
-
Parker, C. G., & Cravatt, B. F. (2021). Chemical proteomics for a comprehensive understanding of functional activity and the interactome. Chemical Society Reviews, 50(10), 5898-5930. [Link]
-
Bian, Y., Zheng, B., & Wang, Q. (2022). Protocol for establishing a protein-protein interaction network using tandem affinity purification followed by mass spectrometry in mammalian cells. STAR Protocols, 3(3), 101569. [Link]
-
Liu, Y., & Li, J. (2023). Protein–Protein Interaction Network Mapping by Affinity Purification Cross-Linking Mass Spectrometry (AP-XL-MS) based Proteomics. Methods in Molecular Biology, 2639, 219-234. [Link]
-
Ji, W., Byun, W. S., Lu, W., Zhu, X., Donovan, K. A., Dwyer, B., ... & Gray, N. S. (2023). Proteomics‐Based Discovery of First‐in‐Class Chemical Probes for Programmed Cell Death Protein 2 (PDCD2). Angewandte Chemie International Edition, 62(39), e202308292. [Link]
-
Uddin, M. J., & Ahn, G. (2021). Chemical Probes and Activity-Based Protein Profiling for Cancer Research. Molecules, 26(16), 4945. [Link]
-
Corsello, S. M., et al. (2023). Proteomics-Based Discovery of First-in-Class Chemical Probes for Programmed Cell Death Protein 2 (PDCD2). Angewandte Chemie, 135(39), e202308292. [Link]
-
Sharma, V., & Kumar, V. (2014). Significance and Biological Importance of Pyrimidine in the Microbial World. International Journal of Microbiology, 2014, 202784. [Link]
-
Feron, O., & Viollet, B. (2023). Different chemical proteomic approaches to identify the targets of lapatinib. Scientific Reports, 13(1), 3505. [Link]
-
Ghorab, M. M., Al-Said, M. S., & El-Gazzar, M. G. (2021). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 10(3), 267-284. [Link]
-
Remsberg, J. R., et al. (2023). Proteomic discovery of chemical probes that perturb protein complexes in human cells. Molecular Cell, 83(10), 1725-1742.e12. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12643706, 2-Chloro-5-methylpyridin-4-amine. PubChem. [Link]
-
Addagalla, S., & Khetmalis, Y. M. (2020). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Drug Delivery and Therapeutics, 10(3-s), 230-236. [Link]
-
Mohammad, A. (2017). Chemistry and Biological Potential of Pyrimidine Derivatives: Study of Nucleosides with Pyrimidines. Organic & Medicinal Chem IJ, 2(5), 555598. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4302175, 2-Chloro-5-methylpyrimidin-4-amine. PubChem. [Link]
-
Addona, T. A., et al. (2013). Immunodepletion plasma proteomics by tripleTOF 5600 and Orbitrap elite/LTQ-Orbitrap Velos/Q exactive mass spectrometers. Journal of Proteome Research, 12(11), 5049-5059. [Link]
Sources
- 1. Chemoproteomic approaches to drug target identification and drug profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Proteomics-Based Discovery of First-in-Class Chemical Probes for Programmed Cell Death Protein 2 (PDCD2) | Corsello Laboratory [corsellolab.stanford.edu]
- 4. growingscience.com [growingscience.com]
- 5. researchgate.net [researchgate.net]
- 6. fiveable.me [fiveable.me]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunodepletion plasma proteomics by tripleTOF 5600 and Orbitrap elite/LTQ-Orbitrap Velos/Q exactive mass spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Chloro-2-methylpyridin-4-amine
As a key intermediate in the synthesis of various pharmaceutical compounds, including the mineralocorticoid receptor antagonist Finerenone, achieving a high yield and purity of 5-Chloro-2-methylpyridin-4-amine is critical.[1] This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions related to its synthesis. Our focus is on the prevalent and scalable method involving the catalytic hydrogenation of 2-chloro-5-methyl-4-nitropyridine 1-oxide.
Synthetic Overview: The Primary Pathway
The most robustly documented industrial synthesis of this compound involves the reduction of its nitro-N-oxide precursor.[1] This transformation is typically a one-step catalytic hydrogenation that is highly efficient when optimized.
Caption: Primary synthetic route to this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing causal explanations and actionable solutions.
Question 1: Why is my reaction showing low conversion or stalling before completion?
Answer: Incomplete conversion during the catalytic hydrogenation of 2-chloro-5-methyl-4-nitropyridine 1-oxide is a common issue that can almost always be traced back to the catalyst, hydrogen supply, or reaction conditions.
Causality Analysis: The reduction of both the nitro group and the N-oxide is heavily dependent on the efficiency of the heterogeneous catalyst and the availability of hydrogen at its surface.
-
Catalyst Activity: The catalyst, typically platinum on a carbon support, can be deactivated by impurities (poisoning) or may have inherently lower activity. The choice of co-catalyst (promoter) significantly impacts performance. For instance, a combination of Platinum and Molybdenum has been shown to achieve higher conversion than Platinum and Vanadium.[2]
-
Hydrogen Mass Transfer: The reaction is triphasic (solid catalyst, liquid solution, gaseous hydrogen). Insufficient agitation can limit the hydrogen transfer to the catalyst surface, slowing down the reaction rate.
-
Pressure and Temperature: The reaction is sensitive to both hydrogen pressure and temperature. A pressure of 3 bar and a temperature of 30°C are reported as optimal for achieving high conversion (>98%) within 20 hours.[2] Deviation from these parameters can lead to a stalled reaction.
Caption: Troubleshooting logic for low reaction conversion.
Recommended Actions:
-
Catalyst Verification: Ensure the catalyst is fresh and has been stored under an inert atmosphere. If yields are consistently low, consider testing a different batch or supplier. The data below shows a comparison of catalyst systems.
-
System Purge: Before introducing hydrogen, thoroughly purge the reactor with an inert gas like argon to remove any oxygen that could deactivate the catalyst.[2]
-
Parameter Control: Use a properly calibrated pressure gauge and temperature controller. Ensure the reactor is sealed and can maintain a stable hydrogen pressure.
-
Agitation: Use a high-torque overhead stirrer or a sufficiently large magnetic stir bar to ensure the catalyst remains suspended and the gas-liquid interface is maximized.
| Catalyst System | Reported Conversion |
| 0.8% Pt and 0.6% Mo on activated carbon | >98%[2] |
| 0.8% Pt and 0.3% Mo on activated carbon | ~98%[2] |
| 1% Pt and 2% V on activated carbon | ~87%[2] |
Question 2: My final product is off-white or yellow and shows impurities on HPLC/NMR. What are the likely contaminants and how can I remove them?
Answer: The most common impurity is unreacted starting material due to incomplete conversion. Other possibilities include byproducts from partial reduction or residual solvent.
Causality Analysis:
-
Incomplete Reaction: As discussed in the previous point, a stalled reaction will leave 2-chloro-5-methyl-4-nitropyridine 1-oxide in the final product.
-
Partial Reduction: It is possible to have intermediates where only the N-oxide or the nitro group has been reduced, although these are typically transient.
-
Residual Solvent: The workup involves concentrating the filtrate to dryness.[2] If the vacuum is insufficient or the time is too short, residual ethanol can remain, leading to an inaccurate yield calculation and a product that is an oil or sticky solid rather than a free-flowing powder. The reported "quantitative" yield often still contained ethanol.[2]
Recommended Actions:
-
Reaction Monitoring: Before workup, take an aliquot of the reaction mixture and analyze it by TLC or HPLC to confirm the complete disappearance of the starting material.
-
Efficient Workup: After filtering off the catalyst, ensure the product is dried under high vacuum at a slightly elevated temperature (e.g., 30-40°C) to completely remove the ethanol.
-
Purification: If impurities persist, the product can be further purified. A patent for a related synthesis describes purification by adjusting the pH of a solution to 9-10 and performing an extraction with ethyl acetate, followed by column chromatography.[3] Given the amine functionality, an acid-base extraction is a viable strategy. Recrystallization from a suitable solvent system can also be explored.
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for this synthesis? A1: The primary hazards involve the catalytic hydrogenation step.
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. The reactor must be leak-proof and operated in a well-ventilated fume hood away from ignition sources.
-
Hydrogenation Catalyst: Platinum on carbon can be pyrophoric, especially after use when it is dry and saturated with hydrogen. It should always be handled under an inert atmosphere or wetted with a solvent (e.g., water or ethanol) to prevent spontaneous ignition in air. The filtration should be done carefully, ensuring the catalyst cake does not dry out on the filter paper.[2]
-
Chemical Hazards: The product, this compound, is associated with warning-level GHS hazard statements, including being harmful if swallowed, in contact with skin, or if inhaled, and causing skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, is mandatory.
Q2: Can I use a different reducing agent instead of catalytic hydrogenation? A2: While catalytic hydrogenation is the most common method for this specific transformation due to its high efficiency and clean workup, other reduction methods for nitroarenes exist. For example, reduction using iron powder in acetic acid is a common laboratory method for converting nitro groups to amines.[3] However, this would require significant process optimization for the dual reduction of both the nitro group and the N-oxide, and the workup is more complex due to the need to remove iron salts. For scalability and purity, catalytic hydrogenation remains the superior choice.[1]
Q3: What is the expected physical state and melting point of the final product? A3: this compound is an off-white solid.[2] Its reported melting point varies slightly across sources, with values around 98.0 °C and 115 °C cited.[4] If your product is an oil or has a significantly lower melting point, it likely contains residual solvent or impurities.
Detailed Experimental Protocol
This protocol is synthesized from a published patent and represents a reliable method for achieving high yield and purity.[1][2]
Step 1: Reaction Setup and Hydrogenation
-
Charge a glass pressure reactor equipped with a cross-beam stirrer with 29 g (153.8 mmol) of 2-chloro-5-methyl-4-nitropyridine 1-oxide.
-
Under an argon atmosphere, add 2.9 g of hydrogenation catalyst (0.8% Pt and 0.6% Mo on activated carbon).[2]
-
Add 320 ml of ethanol to the reactor.
-
Seal the reactor and inert the system by pressurizing with argon to 3 bar and venting three times.
-
Pressurize the reactor with hydrogen to 3 bar.
-
Stir the reaction mixture vigorously at 30°C for 20 hours, maintaining the hydrogen pressure at 3 bar.
-
Monitor the reaction for completion (>98% conversion) by HPLC.[2]
Step 2: Workup and Isolation
-
Once the reaction is complete, vent the hydrogen and purge the reactor with argon.
-
Filter the reaction solution through a pad of kieselguhr (celite, approx. 10 g) to remove the catalyst. Wash the filter cake with a small amount of ethanol.
-
Combine the filtrates and concentrate them to dryness under reduced pressure.
-
The resulting solid is this compound. The expected yield should be high (near quantitative, accounting for any residual solvent), with a purity of approximately 97.5% by HPLC.[2]
References
- WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h) - Google Patents.
-
Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines - ResearchGate. Available at: [Link]
- CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine - Google Patents.
- CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents.
Sources
- 1. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
- 2. 2-chloro-5-methylpyridin-4-amine | 79055-62-2 [chemicalbook.com]
- 3. CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine - Google Patents [patents.google.com]
- 4. 97944-44-0 CAS MSDS (5-CHLORO-2-METHYL-PYRIDIN-4-YLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Support Center: Purification of 2-Chloro-5-methyl-4-pyridinamine
Welcome to the Technical Support Center for the purification of 2-chloro-5-methyl-4-pyridinamine (C₆H₇ClN₂; CAS No. 79055-62-2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the purification of this key chemical intermediate.
Compound Profile and Purification Strategy
2-Chloro-5-methyl-4-pyridinamine is a white to yellowish crystalline powder with a melting point of approximately 115-171°C.[1] It is slightly soluble in water but shows good solubility in organic solvents such as ethanol, dimethylformamide (DMF), and dichloromethane (DCM).[1] The compound is stable under neutral and weakly acidic conditions but may decompose under strong alkaline conditions.[1]
The purification strategy for 2-chloro-5-methyl-4-pyridinamine will depend on the nature and quantity of impurities present in the crude material. The most common impurities often arise from the synthetic route, which typically involves the hydrogenation of a nitropyridine precursor. Therefore, unreacted starting material, partially reduced intermediates, and catalyst residues are common contaminants.
This guide will focus on three primary purification techniques:
-
Recrystallization: Ideal for removing small amounts of impurities from a solid product.
-
Column Chromatography: A versatile technique for separating the target compound from impurities with different polarities.
-
Acid-Base Extraction: A liquid-liquid extraction method that leverages the basicity of the aminopyridine for purification.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of 2-chloro-5-methyl-4-pyridinamine in a question-and-answer format.
Recrystallization Issues
Q1: My compound will not crystallize from the chosen solvent system. What should I do?
A1: This is a common issue that can be addressed by systematically modifying your crystallization conditions.
-
Problem: The compound is too soluble in the chosen solvent, even at low temperatures.
-
Solution: Add a miscible "anti-solvent" (a solvent in which your compound is poorly soluble) dropwise to the warm, dissolved solution until you observe persistent turbidity. Then, gently warm the solution until it becomes clear again and allow it to cool slowly. For 2-chloro-5-methyl-4-pyridinamine, if you are using a polar solvent like ethanol, a non-polar anti-solvent like hexanes or toluene can be effective.
-
-
Problem: The compound is "oiling out" instead of forming crystals.
-
Causality: This occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in the solvent.
-
Solution:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of additional solvent to decrease the saturation.
-
Allow the solution to cool much more slowly. You can achieve this by placing the flask in a warm water bath and allowing both to cool to room temperature together.
-
Scratching the inside of the flask with a glass rod at the meniscus can provide a surface for nucleation.
-
Introduce a seed crystal of the pure compound, if available.
-
-
-
Problem: No crystals form even after cooling and scratching.
-
Solution: The solution may not be sufficiently concentrated. Try evaporating some of the solvent and repeating the cooling process. Alternatively, leaving the solution in a loosely covered container to allow for slow evaporation over a period of time can induce crystallization.
-
Q2: The purity of my recrystallized product has not significantly improved. Why?
A2: This suggests that the chosen solvent system is not effectively discriminating between your product and the impurities.
-
Causality: The impurities may have similar solubility profiles to your target compound in the selected solvent.
-
Solution:
-
Solvent Screening: Perform small-scale solubility tests with a variety of solvents to find one that dissolves the compound well when hot but poorly when cold, while the impurities remain either soluble or insoluble at both temperatures. Given the solubility profile of 2-chloro-5-methyl-4-pyridinamine, consider solvent systems like ethanol/water, ethyl acetate/hexanes, or acetone/hexanes.
-
Activated Carbon Treatment: If the impurity is a colored compound, adding a small amount of activated carbon to the hot solution before filtration can help adsorb these impurities. Be cautious, as activated carbon can also adsorb some of your product, potentially reducing the yield.
-
Column Chromatography Issues
Q1: My compound is streaking or tailing on the TLC plate and the column. How can I improve the separation?
A1: Peak tailing with basic compounds like aminopyridines on silica gel is a frequent problem due to the interaction between the basic amine and acidic silanol groups on the silica surface.
-
Causality: The acidic nature of silica gel can lead to strong adsorption of the basic aminopyridine, resulting in poor peak shape and difficult elution.
-
Solution:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel. Triethylamine (TEA) at a concentration of 0.1-1% is a common and effective choice. A typical mobile phase could be a gradient of ethyl acetate in hexanes with 0.5% TEA.
-
Alternative Stationary Phase: Consider using a different stationary phase that is less acidic. Neutral or basic alumina can be a good alternative to silica gel for purifying basic compounds. Amine-functionalized silica is another excellent option that provides a basic surface, often allowing for elution with less polar and non-basic solvent systems like hexanes/ethyl acetate.[2]
-
Q2: I am getting poor separation between my product and a closely eluting impurity. What can I do?
A2: Achieving good resolution between compounds with similar polarities requires careful optimization of the chromatographic conditions.
-
Solution:
-
Optimize the Mobile Phase:
-
Solvent Strength: If the spots are too high on the TLC plate (high Rf), your mobile phase is too polar. Decrease the proportion of the more polar solvent (e.g., ethyl acetate). If the spots are too low (low Rf), increase the polarity.
-
Solvent System: Sometimes, changing the solvent system entirely can improve selectivity. For instance, if you are using an ethyl acetate/hexanes system, you could try a dichloromethane/methanol system.
-
-
Column Parameters:
-
Column Length and Diameter: A longer, narrower column will generally provide better resolution but will require a longer elution time.
-
Particle Size: Using silica gel with a smaller particle size can increase the number of theoretical plates and improve separation, but it will also increase the backpressure.
-
-
Workflow for Troubleshooting Chromatography Issues
Caption: A workflow for troubleshooting common chromatography issues.
Detailed Experimental Protocols
Protocol 1: Recrystallization
This protocol is a starting point and may require optimization based on the purity of your crude material.
1. Solvent Selection:
- Place a small amount of your crude 2-chloro-5-methyl-4-pyridinamine in several test tubes.
- Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene) to each test tube.
- A good recrystallization solvent will dissolve the compound when heated but not at room temperature.
- A promising system for this compound is a mixture of ethanol and water or ethyl acetate and hexanes.
2. Recrystallization Procedure (Ethanol/Water System):
- Place the crude 2-chloro-5-methyl-4-pyridinamine in an Erlenmeyer flask.
- Add the minimum amount of hot ethanol to completely dissolve the solid.
- If colored impurities are present, you can add a spatula-tip of activated carbon and heat for a few more minutes.
- Perform a hot filtration to remove any insoluble impurities (and the activated carbon if used).
- To the hot filtrate, add warm water dropwise until the solution becomes slightly cloudy.
- Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
- Cover the flask and allow it to cool slowly to room temperature.
- Once at room temperature, place the flask in an ice bath to maximize crystal formation.
- Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.
- Dry the crystals under vacuum.
Protocol 2: Column Chromatography
1. TLC Analysis:
- Dissolve a small amount of your crude product in a suitable solvent like dichloromethane.
- Spot the solution on a silica gel TLC plate.
- Develop the plate in a solvent system such as 30% ethyl acetate in hexanes with 0.5% triethylamine.
- Visualize the plate under UV light (254 nm).[3] The product should appear as a dark spot. You can also use a potassium permanganate stain, where the aminopyridine will likely show up as a yellow-brown spot on a purple background.[4]
- The ideal solvent system should give your product an Rf value of around 0.2-0.3.[5]
2. Column Preparation:
- Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes with 0.5% TEA).
- Pour the slurry into your column and allow the silica to pack under gravity or with gentle pressure.
- Drain the solvent until it is level with the top of the silica bed.
3. Sample Loading:
- Dissolve your crude product in a minimal amount of dichloromethane.
- Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. This is the dry-loading method.
- Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection:
- Begin eluting with the low-polarity mobile phase.
- Gradually increase the polarity of the mobile phase (e.g., from 10% to 50% ethyl acetate in hexanes, all containing 0.5% TEA).
- Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Acid-Base Extraction
This method is particularly useful for removing non-basic impurities.
1. Dissolution:
- Dissolve the crude 2-chloro-5-methyl-4-pyridinamine in an organic solvent like dichloromethane or ethyl acetate in a separatory funnel.
2. Acidic Wash:
- Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl) to the separatory funnel.
- Shake the funnel vigorously, venting frequently. The basic aminopyridine will be protonated and move into the aqueous layer.
- Separate the two layers. The non-basic impurities will remain in the organic layer.
3. Basification and Re-extraction:
- Place the aqueous layer in a clean separatory funnel.
- Slowly add a base (e.g., 1 M NaOH or a saturated solution of sodium bicarbonate) until the solution is basic (check with pH paper).
- The protonated aminopyridine will be neutralized and precipitate or become less water-soluble.
- Extract the aqueous layer multiple times with fresh portions of the organic solvent.
4. Drying and Concentration:
- Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
- Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified product.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure 2-chloro-5-methyl-4-pyridinamine?
-
Pure 2-chloro-5-methyl-4-pyridinamine should be a white to off-white or yellowish crystalline powder.[1] Its melting point is reported to be in the range of 115-171°C, with some sources citing a more specific range of 169-171°C.[1] A broad melting range can be an indication of impurities.
Q2: How can I monitor the progress of the purification?
-
Thin-layer chromatography (TLC) is the most common and convenient method. By comparing the TLC of your crude material, the purified product, and the collected fractions, you can assess the effectiveness of the purification. For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) is the preferred method.
Q3: What are the main safety precautions I should take when handling 2-chloro-5-methyl-4-pyridinamine?
-
This compound is harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and eye irritation. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]
Q4: How should I store the purified 2-chloro-5-methyl-4-pyridinamine?
-
It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C to protect it from moisture and air.[4]
Q5: My final product is a yellowish powder. Is this acceptable?
-
While the pure compound is often described as white, a slight yellowish tint is common for many aromatic amines and may not necessarily indicate significant impurity.[1] However, a darker color could suggest the presence of oxidized byproducts. To confirm the purity, it is best to rely on analytical data such as melting point, NMR, and HPLC. If a higher purity is required, a second purification step or treatment with activated carbon during recrystallization may be necessary.
Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₆H₇ClN₂ | [4] |
| Molecular Weight | 142.59 g/mol | [4] |
| Appearance | White to yellowish crystalline powder | [1] |
| Melting Point | 115-171 °C | [1] |
| Solubility | Slightly soluble in water; soluble in ethanol, DMF, DCM | [1] |
| Storage | 2-8 °C under inert gas | [4] |
Visualization of Purification Logic
Caption: Decision-making workflow for selecting a purification method.
References
-
2-Chloro-5-methyl-4-pyridinamine - ChemBK. Available at: [Link]
-
Acid-Base Extraction. Available at: [Link]
-
PV2143 - OSHA. Available at: [Link]
-
TLC Visualization Methods. Available at: [Link]
-
Acid–base extraction - Wikipedia. Available at: [Link]
-
TLC stains. Available at: [Link]
-
2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC - NIH. Available at: [Link]
-
Thin Layer Chromatography. Available at: [Link]
-
2-Chloro-5-methylpyridin-4-amine | C6H7ClN2 | CID 12643706 - PubChem. Available at: [Link]
-
Separation of 2-Chloro-5-methylpyridine on Newcrom R1 HPLC column | SIELC Technologies. Available at: [Link]
-
TLC Visualization Reagents - EPFL. Available at: [Link]
-
2.3F: Visualizing TLC Plates - Chemistry LibreTexts. Available at: [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage. Available at: [Link]
-
2-Chloro-5-methylpyrimidin-4-amine | C5H6ClN3 | CID 4302175 - PubChem. Available at: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]
- US20170008846A1 - Process for making 2-chloro-5-methylpyridine - Google Patents.
- US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents.
-
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography | LCGC International. Available at: [Link]
Sources
Technical Support Center: Optimizing Temperature and Pressure for Hydrogenation Reactions
Welcome to the Technical Support Center for Hydrogenation Reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing and troubleshooting your hydrogenation experiments. Here, we move beyond simple protocols to explain the fundamental principles governing the interplay of temperature and pressure, enabling you to make informed decisions for successful outcomes.
Section 1: Frequently Asked Questions (FAQs) - First Principles
This section addresses fundamental questions regarding the roles of temperature and pressure in catalytic hydrogenation. Understanding these core concepts is crucial before proceeding to troubleshooting.
Q1: How do temperature and pressure fundamentally influence a hydrogenation reaction?
A1: Temperature and pressure are critical process variables that directly impact reaction rate, selectivity, and catalyst stability.[1][2]
-
Temperature primarily affects the reaction kinetics. An increase in temperature generally accelerates the reaction rate by providing the necessary activation energy.[3] However, excessively high temperatures can lead to undesirable side reactions, such as hydrogenolysis (cleavage of C-C or C-X bonds), decomposition of the substrate or product, and catalyst deactivation through sintering.[4][5][6]
-
Pressure (specifically, hydrogen partial pressure) influences the concentration of hydrogen available at the catalyst surface.[7] Higher pressures typically increase the reaction rate by ensuring a higher concentration of dissolved hydrogen, which is particularly important for mass-transfer-limited reactions.[8][9][10][11] Pressure can also play a significant role in determining product selectivity.[8][9]
Q2: What is the relationship between temperature, pressure, and selectivity?
A2: The interplay between temperature and pressure is crucial for achieving high selectivity, which is the preferential conversion of a specific functional group in a molecule with multiple reducible groups.[12][13]
-
Chemoselectivity: In a molecule with different functional groups (e.g., a nitro group and a double bond), milder conditions (lower temperature and pressure) often favor the hydrogenation of the more reactive group.[5] For instance, the selective hydrogenation of a nitro group in the presence of other reducible functionalities can often be achieved under controlled, milder conditions.[14][15]
-
Isomerization: In reactions like the hydrogenation of vegetable oils, higher pressures can suppress unwanted cis/trans isomerization by increasing the hydrogen concentration on the catalyst surface, thus favoring the direct hydrogenation pathway.[8][9]
Q3: How do I determine the optimal starting temperature and pressure for a novel hydrogenation reaction?
A3: For a new substrate, a systematic approach is recommended. Start with milder conditions and incrementally increase the temperature and pressure while monitoring the reaction progress.
-
Literature Review: Search for hydrogenations of similar substrates or functional groups to establish a reasonable starting range.
-
Low and Slow Start: Begin with room temperature and low hydrogen pressure (e.g., balloon pressure or 1-3 atm).[3] This minimizes the risk of runaway reactions and provides a baseline for reactivity.
-
Incremental Increase: If the reaction is slow or incomplete, gradually increase the temperature in increments of 10-20°C.[5] Subsequently, the pressure can be increased.
-
Reaction Monitoring: Closely monitor the reaction at each stage using techniques like TLC, GC, HPLC, or in-situ FTIR spectroscopy to track the consumption of starting material and the formation of products and byproducts.[2][16]
Section 2: Troubleshooting Guide - Common Issues and Solutions
This section provides a structured approach to diagnosing and resolving common problems encountered during hydrogenation reactions.
Issue 1: Low or No Conversion
This is one of the most frequent challenges in catalytic hydrogenation. A systematic investigation is key to identifying the root cause.[3]
Troubleshooting Workflow: Low/No Conversion
Caption: Troubleshooting workflow for low or no conversion.
| Potential Cause | Explanation & Solution |
| Catalyst Poisoning | Active sites on the catalyst can be blocked by impurities such as sulfur compounds, nitrogen heterocycles, or heavy metal ions.[5][6][17] Solution: Use high-purity solvents and reagents. If poisoning is suspected, replace the catalyst with a fresh batch.[5] |
| Catalyst Deactivation | Catalysts can lose activity over time due to improper storage, handling, or exposure to air (especially pyrophoric catalysts like Raney Nickel).[5] Sintering at high temperatures can also lead to irreversible deactivation.[6][18] Solution: Use a fresh batch of catalyst and handle it under an inert atmosphere.[5] |
| Insufficient Catalyst Loading | The amount of catalyst may be too low for the reaction scale. Solution: Increase the catalyst loading. A typical starting point for Pd/C is 5-10 mol% relative to the substrate.[5] |
| Inadequate Hydrogen Pressure | For some substrates, atmospheric pressure (e.g., from a balloon) is insufficient to achieve a reasonable reaction rate. Solution: Increase the hydrogen pressure using a high-pressure reactor like a Parr shaker.[5] |
| Incorrect Temperature | Many hydrogenations work well at room temperature, but some may require gentle heating.[5] Conversely, excessive heat can deactivate the catalyst.[5] Solution: If the reaction is sluggish at room temperature, try gentle heating (e.g., 40-60°C). Monitor for any signs of decomposition. |
| Poor Agitation | Hydrogenation is often a three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen). Inefficient stirring leads to poor mass transfer of hydrogen to the catalyst surface.[5] Solution: Ensure vigorous and efficient stirring to maintain a good suspension of the catalyst and maximize gas-liquid contact.[5] |
| Poor Substrate Solubility | If the substrate is not fully dissolved in the solvent, the reaction rate will be limited. Solution: Choose a solvent in which the starting material is highly soluble. Common solvents include ethanol, methanol, ethyl acetate, and THF.[1][5] |
Issue 2: Poor Selectivity / Over-reduction
Achieving the desired selectivity is a common challenge, especially with complex molecules containing multiple reducible functional groups.
Troubleshooting Workflow: Poor Selectivity
Caption: Troubleshooting workflow for poor selectivity.
| Potential Cause | Explanation & Solution |
| Harsh Reaction Conditions | High temperature and pressure can lead to the reduction of less reactive functional groups, resulting in over-reduction.[5] Solution: Run the reaction under milder conditions (e.g., lower pressure, room temperature).[5] This can often provide the desired selectivity. |
| Highly Active Catalyst | The chosen catalyst may be too active for the desired transformation, leading to indiscriminate reduction of multiple functional groups. Solution: Consider using a less active catalyst. For example, if platinum is too aggressive, palladium might offer better selectivity. The choice of support can also influence activity. |
| Uncontrolled Catalyst Activity | For certain transformations, like the reduction of an alkyne to a cis-alkene, a standard catalyst like Pd/C will lead to the fully saturated alkane. Solution: Use a "poisoned" or deactivated catalyst, such as Lindlar's catalyst (Pd/CaCO₃ with lead acetate), which selectively stops the reaction at the alkene stage. |
Section 3: Experimental Protocols
Protocol 1: General Procedure for Optimizing Hydrogenation of a Nitroaromatic Compound
This protocol provides a framework for the systematic optimization of temperature and pressure for the selective reduction of a nitro group.
Materials:
-
Nitroaromatic substrate
-
Catalyst (e.g., 5% Pd/C)
-
Solvent (e.g., Ethanol)
-
High-pressure reactor (e.g., Parr shaker) equipped with a pressure gauge and heating mantle[19][20]
-
Hydrogen gas source[19]
Procedure:
-
Reactor Setup: Ensure the reactor is clean and dry.[19] Add the nitroaromatic substrate and solvent to the reactor vessel.
-
Catalyst Addition: Under a gentle stream of inert gas (e.g., nitrogen or argon), add the catalyst to the vessel. This is particularly important for pyrophoric catalysts.
-
Sealing and Purging: Securely seal the reactor.[19] To remove oxygen, which can be a safety hazard and a catalyst poison, purge the system by pressurizing with nitrogen to ~2 bar and then venting.[21][22] Repeat this process 3-5 times.
-
Initial Reaction Conditions:
-
Start with a low hydrogen pressure (e.g., 2-3 bar).
-
Set the temperature to room temperature (e.g., 25°C).
-
Begin vigorous stirring.
-
-
Monitoring and Optimization:
-
Take samples at regular intervals (e.g., every 30-60 minutes) to monitor the reaction progress by an appropriate analytical method (TLC, GC, etc.).
-
If the reaction is slow: Incrementally increase the temperature by 10-20°C. Allow the reaction to proceed at the new temperature for a set period before re-evaluating.
-
If still slow: After exploring a reasonable temperature range (e.g., up to 80°C), return to room temperature and incrementally increase the hydrogen pressure (e.g., in 5-10 bar increments).
-
-
Reaction Workup: Once the reaction is complete, stop the heating and stirring. Cool the reactor to room temperature. Carefully vent the excess hydrogen.[19] Purge the reactor with nitrogen several times before opening.
-
Catalyst Filtration: Filter the reaction mixture to remove the catalyst. Caution: The catalyst can be pyrophoric, especially after use. Ensure it remains wet with solvent during filtration and handle it with care.[21]
Section 4: Safety First - Best Practices
Hydrogenation reactions involve flammable hydrogen gas, often under high pressure, and potentially pyrophoric catalysts.[21][22][23] Adherence to strict safety protocols is non-negotiable.
-
Proper Equipment: Always use pressure-rated equipment (reactors, fittings, tubing) certified for hydrogen service.[20][21]
-
Ventilation: Conduct all hydrogenations in a well-ventilated fume hood.[19][20]
-
Leak Testing: Before introducing hydrogen, always perform a leak test with an inert gas like nitrogen.[19]
-
Oxygen Removal: Thoroughly purge the reactor with an inert gas to remove all oxygen before introducing hydrogen to prevent the formation of explosive mixtures.[21][22]
-
Ignition Sources: Eliminate all potential ignition sources (sparks, open flames, static electricity) from the vicinity of the hydrogenation setup.[21]
-
Exothermic Reactions: Be aware that hydrogenations are exothermic.[2][21] For large-scale reactions, ensure adequate cooling is available to prevent thermal runaway.[21]
-
Catalyst Handling: Handle pyrophoric catalysts (like Raney Nickel and some used Pd/C) with extreme care, typically under a blanket of solvent or inert gas.[5][21]
References
- Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors. (n.d.).
- Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11).
- Zaarour, M., Cazemier, J., et al. (2020). Recent developments in the control of selectivity in hydrogenation reactions by confined metal functionalities. Catalysis Science & Technology.
- Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.). ChemCatBio.
- Wrobel, W., Bicki, R., et al. (2025, November 17). The Influence of the Hydrogen Pressure on Kinetics of the Canola Oil Hydrogenation on Industrial Nickel Catalyst. ResearchGate.
- Wrobel, W., Bicki, R., et al. (n.d.). The Influence of the Hydrogen Pressure on Kinetics of the Canola Oil Hydrogenation on Industrial Nickel Catalyst. MDPI.
- Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success. (2025, September 30). YouTube.
- Hydrogenation of nitro compounds. (n.d.). Google Patents.
- Optimizing temperature and pressure for hydrogenation of 2-isopropyl-5-methyl-1-heptanal. (n.d.). Benchchem.
- Hydrogenation Reactions | Safe Reaction Monitoring & Control. (n.d.). Mettler Toledo.
- Zaarour, M., Cazemier, J., et al. (2020, October 27). Recent developments in the control of selectivity in hydrogenation reactions by confined metal functionalities. Catalysis Science & Technology.
- Temperature-Dependent Hydrogenation, Hydrodeoxygenation, and Hydrogenolysis of Anisole on Nickel Catalysts. (2023, November 6). MDPI.
- Hydrogenation Reactions. (2012, March 6). University of Pittsburgh.
- Troubleshooting guide for the catalytic hydrogenation of nitroaromatics. (n.d.). Benchchem.
- Effect of hydrogen pressure on the reaction kinetics. (n.d.). ResearchGate.
- Analysis of the reasons why the hydrogenation catalytic reaction process is too slow(1). (n.d.).
- Chandra, T., & Zebrowski, J. P. (n.d.). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety.
- Hydrogenation Reactor Explained: How It Works & Why It's a Game-Changer in Industry!. (2025, August 8). YouTube.
- Selective Blockage Of The Catalyst Active Sites For The Hydrogena. (n.d.). Prime Scholars.
- Catalyst Deactivation: Mechanism & Causes. (2024, August 27). StudySmarter.
- Comparative Study of Batch and Continuous Flow Reactors in Selective Hydrogenation of Functional Groups in Organic Compounds: What Is More Effective?. (n.d.). PMC - NIH.
- Optimization of Sunflower Oil Hydrogenation on Pd-B/γ-Al2O3Catalyst. (n.d.).
- Chandra, T., & Zebrowski, J. P. (n.d.). Hazards associated with laboratory scale hydrogenations. UW-Madison Chemistry.
- Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (n.d.).
- Catalyst deactivation. (2021, April 15). YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mt.com [mt.com]
- 3. Analysis of the reasons why the hydrogenation catalytic reaction process is too slow(1) - Talos New Materials Technology (Jiangsu) Co., Ltd. [talos-chem.com]
- 4. Temperature-Dependent Hydrogenation, Hydrodeoxygenation, and Hydrogenolysis of Anisole on Nickel Catalysts [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. studysmarter.co.uk [studysmarter.co.uk]
- 7. Optimization of Sunflower Oil Hydrogenation on Pd-B/γ-Al2O3Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Recent developments in the control of selectivity in hydrogenation reactions by confined metal functionalities - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. Recent developments in the control of selectivity in hydrogenation reactions by confined metal functionalities - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY01709D [pubs.rsc.org]
- 14. Comparative Study of Batch and Continuous Flow Reactors in Selective Hydrogenation of Functional Groups in Organic Compounds: What Is More Effective? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]
- 16. youtube.com [youtube.com]
- 17. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 18. youtube.com [youtube.com]
- 19. njhjchem.com [njhjchem.com]
- 20. safety.pitt.edu [safety.pitt.edu]
- 21. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 22. pubs.acs.org [pubs.acs.org]
- 23. chem.wisc.edu [chem.wisc.edu]
Technical Support Center: Catalyst Selection for Efficient Pyridine Synthesis
Welcome to the technical support center for pyridine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of catalyst selection to optimize their synthetic routes. Pyridine and its derivatives are fundamental building blocks in pharmaceuticals and agrochemicals, making their efficient synthesis a critical objective.
This center provides practical, in-depth solutions to common experimental challenges. We will move beyond simple procedural steps to explain the underlying principles of catalyst function and reaction mechanisms, empowering you to make informed decisions in your research.
Section 1: Troubleshooting Guide
This section addresses the most common problems encountered during pyridine synthesis, offering systematic approaches to diagnose and resolve them.
Issue 1: Low or No Product Yield
Low product yield is one of the most frequent challenges. The root cause can often be traced back to the catalyst's performance or the reaction conditions.
Possible Cause 1: Inefficient Catalyst or Suboptimal Reaction Conditions
The choice of catalyst and reaction parameters are deeply interconnected. For instance, the widely used Hantzsch synthesis often suffers from long reaction times and low yields under classical conditions.[1][2]
-
Scientific Rationale: The catalyst's role is to lower the activation energy of the rate-limiting step. In multicomponent reactions like the Hantzsch synthesis, several competing pathways exist.[1] An effective catalyst will selectively accelerate the desired pathway to the pyridine ring. Conditions such as temperature and solvent polarity directly influence catalyst activity and the stability of reaction intermediates.
-
Solutions & Protocols:
-
Catalyst Screening: For solution-phase synthesis, consider screening acid or base catalysts. Lewis acids like aluminum chloride (AlCl₃) can activate reactants.[3] For gas-phase reactions, particularly the Chichibabin synthesis (e.g., from acetaldehyde, formaldehyde, and ammonia), zeolite catalysts like ZSM-5 are highly effective due to their shape selectivity and acidic sites.[4][5][6]
-
Condition Optimization: Systematically screen reaction temperatures. For example, the Kröhnke pyridine synthesis typically operates between 80-140°C; finding the optimal temperature for your specific substrates is crucial to avoid side reactions like self-condensation.[7]
-
Employ Modern Methodologies: Consider microwave-assisted synthesis, which can dramatically shorten reaction times to minutes and improve yields (reports show 82-94%).[1] Ultrasonic irradiation in the presence of a catalyst like p-toluenesulfonic acid (PTSA) has also been shown to boost yields to over 90%.[2]
-
Possible Cause 2: Incomplete Oxidation of Dihydropyridine Intermediate
Many pyridine syntheses, including the Hantzsch method, initially produce a dihydropyridine intermediate that must be oxidized to the final aromatic product.[8] Inefficient oxidation is a common bottleneck.
-
Scientific Rationale: The aromatization step provides a strong thermodynamic driving force for the reaction. However, the kinetic barrier to oxidation can be high. Classical oxidants like nitric acid or potassium permanganate can be harsh and lead to side products.[1]
-
Solutions & Protocols:
-
Select an Appropriate Oxidant: Ensure you are using a suitable oxidizing agent with the correct stoichiometry. Milder and more efficient options include iodine in refluxing methanol or using ferric chloride directly in a one-pot synthesis.[1][9]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the disappearance of the dihydropyridine intermediate and the appearance of the pyridine product. This confirms whether the oxidation step is the cause of low yield.[2][7]
-
Issue 2: Poor Product Selectivity (Regioisomer Formation)
The formation of unwanted isomers is a significant issue, especially when synthesizing substituted pyridines. This reduces the yield of the target molecule and complicates purification.
Possible Cause: Lack of Regiocontrol in C-H Functionalization or Cyclization
-
Scientific Rationale: The pyridine ring has inherent electronic properties that direct substitutions. The nitrogen atom makes the ring electron-deficient, favoring nucleophilic attack at the C2 and C4 positions.[10] In multicomponent cyclization reactions, the order of bond formation determines the final substitution pattern.
-
Solutions & Protocols:
-
Control Reagent Addition: In unsymmetrical syntheses, the order of reagent addition is critical. For instance, in the Hantzsch reaction, pre-forming the Knoevenagel adduct (between the aldehyde and one β-ketoester equivalent) before adding the enamine can prevent the formation of undesired products.[2]
-
Use Directive Catalysts: For C-H functionalization, specialized catalysts can override the ring's intrinsic selectivity. Recent research has shown that a bifunctional nickel catalyst with an aluminum-binding sidearm can direct alkenylation to the C3 position, which is typically difficult to achieve.[11]
-
Optimize Catalyst Acidity: In gas-phase synthesis over zeolites, the ratio of Brønsted to Lewis acid sites can influence selectivity. For the synthesis of 3-picoline from acrolein and ammonia, a Brønsted/Lewis ratio close to 1 was found to be favorable.[12]
-
Issue 3: Rapid Catalyst Deactivation
In continuous or gas-phase processes, catalysts can lose activity over time, leading to decreased conversion and process inefficiency.
Possible Cause 1: Coking
-
Scientific Rationale: At high temperatures, hydrocarbon reactants or products can decompose and form carbonaceous deposits (coke) on the catalyst surface. This physically blocks the active sites and pores, preventing reactants from accessing them.[5][13] This is a major issue in gas-phase synthesis using zeolite catalysts.[4]
-
Solutions & Protocols:
-
Optimize Operating Conditions: Lowering the reaction temperature can slow the rate of coke formation.[14]
-
Catalyst Regeneration Protocol: A coked catalyst can often be regenerated. The standard procedure involves a controlled burn-off of the coke.
-
Step 1: Stop the reactant feed and purge the reactor with an inert gas (e.g., nitrogen) at the reaction temperature.
-
Step 2: Introduce a stream of inert gas containing a low concentration of oxygen (e.g., 1-5% O₂) over the catalyst bed.
-
Step 3: Carefully control the temperature to avoid overheating (sintering), which can cause irreversible damage.[14] A novel method for zeolites involves adding a small amount of alcohol to the aeration gas, which has been shown to dramatically improve catalyst life.[4]
-
-
Possible Cause 2: Poisoning
-
Scientific Rationale: Impurities in the feedstock, such as sulfur or nitrogen compounds, can chemisorb strongly to the catalyst's active sites, rendering them inactive.[13][14] Unlike coking, poisoning may be irreversible.
-
Solutions & Protocols:
-
Feedstock Purification: The most effective strategy is prevention. Use a guard bed or scrubber to remove potential poisons from the reactant stream before it enters the main reactor.[15]
-
Catalyst Selection: Choose catalysts that are more resistant to poisoning. For example, certain promoters can be added to the catalyst formulation to mitigate the effects of specific poisons.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose between a homogeneous and a heterogeneous catalyst?
This is a critical decision that depends on your specific application, scale, and priorities.[16]
-
Scientific Rationale: Homogeneous catalysts exist in the same phase as the reactants (typically in solution), allowing for excellent contact and often leading to high activity and selectivity under mild conditions.[17][18] Heterogeneous catalysts are in a different phase (usually a solid catalyst with liquid or gas reactants), which simplifies their separation and reuse.[19]
-
Decision Framework:
| Feature | Homogeneous Catalysts | Heterogeneous Catalysts |
| Activity/Selectivity | Often higher due to well-defined, single-atom active sites.[17] | Can be lower; active sites may be less uniform.[17] |
| Reaction Conditions | Typically milder temperatures and pressures.[20] | Often require higher temperatures and pressures.[20][21] |
| Catalyst Separation | Difficult and expensive; may require extraction or distillation.[17] | Simple; typically done by filtration or decantation.[18] |
| Reusability | Challenging due to separation difficulties.[17] | Straightforward, a major industrial advantage.[18] |
| Thermal Stability | Generally lower; catalyst may decompose at high temperatures. | Generally higher, suitable for gas-phase reactions.[17] |
| Best For... | Lab-scale synthesis, fine chemicals, reactions requiring high selectivity.[20] | Large-scale industrial processes, continuous flow reactions.[21] |
A modern approach involves using magnetically recoverable nanocatalysts, which bridge the gap by offering high surface area and activity while being easily separated with an external magnet.[22][23]
Q2: What is the role of the catalyst support in heterogeneous catalysis?
The support is not just an inert carrier; it plays a crucial role in the overall performance of the catalyst.
-
Scientific Rationale:
-
Dispersion and Stability: The support provides a high surface area to disperse the active catalytic phase (e.g., metal nanoparticles), preventing them from agglomerating (sintering) at high temperatures.[13][14]
-
Acidity/Basicity: Supports like silica-alumina or zeolites possess their own acidic sites that can participate directly in the reaction mechanism, for example, by catalyzing condensation or cyclization steps.[5][12]
-
Shape Selectivity: Porous supports like zeolites have channels and cavities of a specific size. This can control which molecules can enter and react, and which products can be formed, leading to high product selectivity.[4][24]
-
Q3: For the gas-phase synthesis of pyridine from aldehydes and ammonia, what catalyst characteristics are most important?
The gas-phase condensation of aldehydes (e.g., acetaldehyde, formaldehyde) and ammonia is a major industrial route to pyridine and picolines.[6][21] Zeolite catalysts are state-of-the-art for this process.[5]
-
Key Characteristics:
-
Acidity: A balance of Brønsted and Lewis acid sites is critical. The conversion of reactants is often correlated with the total acidity of the catalyst.[12][25]
-
Pore Structure (Shape Selectivity): The pore dimensions of the zeolite determine the product distribution. ZSM-5, a medium-pore zeolite, is highly effective because its channel structure favors the formation of smaller molecules like pyridine over larger, more substituted pyridines.[4][5]
-
Metal Promoters: Adding metal cations (e.g., Pb, Co, Zn) to the zeolite can significantly enhance the yield and selectivity towards the desired pyridine base.[4][25]
-
Section 3: Visualized Workflows and Protocols
Troubleshooting Workflow for Low Pyridine Yield
This decision tree provides a logical path for diagnosing yield issues.
Caption: A decision tree for troubleshooting low yield in pyridine synthesis.
Protocol: Microwave-Assisted Hantzsch Pyridine Synthesis
This protocol provides an example of a modern, high-yield method for synthesizing a dihydropyridine precursor, which can then be oxidized.[1]
Materials:
-
Aldehyde (1 mmol)
-
β-Ketoester (e.g., ethyl acetoacetate, 2 mmol)
-
Nitrogen source (e.g., ammonium acetate, 1.5 mmol)
-
Solvent (e.g., ethanol, 3-5 mL)
-
Microwave-safe reaction vessel with a magnetic stir bar
Procedure:
-
Vessel Preparation: To a microwave-safe reaction vessel, add the aldehyde (1 mmol), β-ketoester (2 mmol), ammonium acetate (1.5 mmol), and ethanol (3-5 mL).
-
Sealing: Securely seal the vessel.
-
Microwave Irradiation: Place the vessel inside the microwave reactor. Irradiate the mixture at a constant temperature (e.g., 120°C) for a short duration (e.g., 2-10 minutes).
-
Reaction Monitoring: After irradiation, cool the vessel to room temperature. Spot a small aliquot of the reaction mixture on a TLC plate to monitor the consumption of starting materials.
-
Workup & Oxidation: Once the reaction is complete, the dihydropyridine intermediate can be oxidized to the pyridine. This can be achieved by adding an oxidant like iodine or ferric chloride and continuing the reaction until TLC analysis shows complete conversion.[1][9]
-
Purification: After oxidation, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
References
-
Investigating catalytic pathways: a comparative review of homogeneous and heterogeneous catalysis for 3-aroylimidazo[1,2-a]pyridine synthesis. (2024). Molecular Diversity, 28(5), 3479-3495. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. [Link]
- Synthesis of pyridine bases on zeolite c
-
A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. (2022). National Institutes of Health. [Link]
-
Catalytic Vapor Phase Pyridine Synthesis: A Process Review. (2011). ResearchGate. [Link]
-
Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. (2021). RSC Advances, 11, 17456-17477. [Link]
-
Scheme V: A possible zeolite catalyzed reaction mechanism for the formation of 5-ethyl-2-methyl pyridine. (2012). The Royal Society of Chemistry. [Link]
-
Pyridine Ring Synthesis. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Hantzsch pyridine synthesis. Wikipedia. [Link]
-
Study on catalyst deactivation kinetics of pyridine chlorination. (2015). ResearchGate. [Link]
- Process for the production of pyridine or alkyl substituted pyridines. (1987).
-
What are the catalysts used in the synthesis of Pyridine Series compounds?. (2025). BTC Blog. [Link]
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). Molecules, 28(10), 4192. [Link]
-
Homogeneous vs Heterogeneous Catalysts. University of Pennsylvania. [Link]
-
Synthesis of Pyridines Over Zeolites in Gas Phase. (2014). ResearchGate. [Link]
- High yield synthesis of pyridine and/or alkylpyridine(s) via condensation of ternary mixtures of aldehydes and/or ketones with ammonia. (1994).
-
Pyridine Synthesis: Cliff Notes. (2004). Baran Lab, Scripps Research. [Link]
-
Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins. (2025). YouTube. [Link]
-
Effects of the Acidic and Textural Properties of Y-Type Zeolites on the Synthesis of Pyridine and 3-Picoline from Acrolein and Ammonia. (2021). Catalysts, 11(10), 1229. [Link]
-
Reaction strategies for the meta-selective functionalization of pyridine through dearomatization. (2024). ResearchGate. [Link]
-
Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. (2021). RSC Advances. [Link]
-
Unsaturated Aldehydes: A Novel Route for the Synthesis of Pyridine and 3-picoline. (2020). ResearchGate. [Link]
-
Synthesis of pyridine and methylpyridines over zeolite catalysts. (2014). ResearchGate. [Link]
-
Pyridine synthesis. Organic Chemistry Portal. [Link]
-
Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. (2024). Organic & Biomolecular Chemistry, 22, 1247-1252. [Link]
-
Homogeneous and Heterogeneous Catalysis. (2009). ResearchGate. [Link]
-
Heterogeneous Catalyst Deactivation and Regeneration: A Review. (2020). Catalysts, 10(12), 1449. [Link]
-
Day 25: Homogeneous and Heterogeneous Catalysis. (2023). Chemistry LibreTexts. [Link]
-
Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Advances, 12, 13263-13280. [Link]
-
Electrocatalytic Semi-Hydrogenation of Pyridine Derivatives over an In Situ Assembled Cu Cathode. (2023). Journal of the American Chemical Society. [Link]
-
ECHE 430 - Lecture 20 - Catalyst Deactivation. (2021). YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. What are the catalysts used in the synthesis of Pyridine Series compounds? - Blog [m.btcpharmtech.com]
- 4. Synthesis of pyridine bases on zeolite catalyst | CoLab [colab.ws]
- 5. researchgate.net [researchgate.net]
- 6. US4675410A - Process for the production of pyridine or alkyl substituted pyridines - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 11. A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Heterogeneous Catalyst Deactivation and Regeneration: A Review [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. youtube.com [youtube.com]
- 16. Investigating catalytic pathways: a comparative review of homogeneous and heterogeneous catalysis for 3-aroylimidazo[1,2-a]pyridine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ethz.ch [ethz.ch]
- 18. researchgate.net [researchgate.net]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Pyridine Ring Synthesis - Wordpress [reagents.acsgcipr.org]
- 22. Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02418C [pubs.rsc.org]
- 23. Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 24. rsc.org [rsc.org]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Overcoming Poor Solubility of Pyridine Intermediates
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with pyridine-containing intermediates in their chemical reactions. The unique electronic properties of the pyridine ring, while synthetically valuable, can often lead to poor solubility in common organic solvents, hindering reaction kinetics, complicating work-ups, and ultimately impacting yields. This resource provides a combination of frequently asked questions for quick reference and in-depth troubleshooting guides to systematically address and overcome these solubility hurdles.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to common initial questions regarding the solubility of pyridine intermediates.
Q1: Why are my pyridine intermediates poorly soluble?
A1: The poor solubility of many pyridine derivatives stems from a combination of factors related to their molecular structure. The nitrogen atom in the pyridine ring makes the molecule polar and capable of hydrogen bonding.[1] In substituted pyridines, strong intermolecular forces such as hydrogen bonding and significant crystal lattice energy can make it difficult for solvent molecules to effectively solvate the compound.[2]
Q2: What are the first-line solvents I should screen for a new pyridine intermediate?
A2: A good starting point is to screen a panel of solvents with varying polarities. Pyridine itself is miscible with a wide range of solvents, from water to nonpolar organic solvents like hexane.[3][4] For pyridine derivatives, consider polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (ACN), as well as polar protic solvents like ethanol and methanol.[5][6] Dichloromethane (DCM) and chloroform can also be effective for certain derivatives.[1][5]
Q3: Can I just heat the reaction to improve solubility?
A3: Increasing the temperature is a common and often effective method to enhance the solubility of many compounds, including pyridine intermediates.[2][7] However, this approach must be used with caution. Ensure that your starting materials, intermediates, and final products are thermally stable at the desired reaction temperature to avoid degradation. Also, be aware that temperature can sometimes have anomalous effects on the solubility of certain heterocyclic compounds.[8]
Q4: I've heard about using co-solvents. How does that work?
A4: Using a co-solvent system, which is a mixture of two or more miscible solvents, can significantly improve the solubility of a compound that is poorly soluble in a single solvent.[2] For instance, adding a small amount of a highly polar solvent like DMSO or DMF to a less polar solvent such as dichloromethane can disrupt the crystal lattice of the solute more effectively and enhance solvation.[2]
Q5: My pyridine intermediate is a base. Can I use pH modification?
A5: Yes, for pyridine intermediates that are basic, adjusting the pH can be a powerful technique to increase solubility, particularly in protic solvents. The pyridine nitrogen can be protonated under acidic conditions to form a pyridinium salt.[2][3][9] These salts are often significantly more soluble in polar solvents than the free base. A small amount of an acid like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) can be added to the reaction mixture.[2] However, ensure that the acidic conditions are compatible with your overall reaction scheme.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed protocols and the underlying scientific principles for more advanced strategies to tackle persistent solubility issues.
Guide 1: Systematic Solvent and Co-Solvent Screening
A systematic approach to solvent selection is crucial when dealing with a novel pyridine intermediate with unknown solubility characteristics.
The Rationale: The principle of "like dissolves like" is a fundamental concept in solubility. However, the complex interplay of polarity, hydrogen bonding capability, and molecular size of both the solute and the solvent requires empirical testing. A well-designed solvent screen can quickly identify a suitable medium for your reaction.
Experimental Protocol: Small-Scale Solubility Test
-
Preparation: Dispense a small, accurately weighed amount (e.g., 1-2 mg) of your dry pyridine intermediate into several clean, dry vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different solvent from your screening panel.
-
Initial Observation (Room Temperature): Cap the vials and vortex or stir them vigorously for 1-2 minutes. Visually inspect for dissolution.
-
Heating: If the compound is not soluble at room temperature, gently warm the vials in a controlled manner (e.g., in a 40-50°C water bath) and observe any changes.
-
Co-Solvent Testing: For promising primary solvents where solubility is still limited, add a co-solvent (e.g., 10% v/v of DMF or DMSO) and repeat the observation steps.
-
Documentation: Record your observations in a structured table for easy comparison.
Data Presentation: Solvent Screening Table
| Solvent | Dielectric Constant (Approx.) | Room Temp. Solubility (mg/mL) | Solubility at 50°C (mg/mL) | Notes |
| Dichloromethane (DCM) | 9.1 | |||
| Tetrahydrofuran (THF) | 7.5 | |||
| Ethyl Acetate | 6.0 | |||
| Acetonitrile (ACN) | 37.5 | |||
| N,N-Dimethylformamide (DMF) | 36.7 | |||
| Dimethyl Sulfoxide (DMSO) | 46.7 | |||
| Ethanol | 24.5 | |||
| Toluene | 2.4 |
This table should be filled out based on experimental observations.
Logical Workflow for Solvent Selection
Caption: A decision-making workflow for solvent and co-solvent screening.
Guide 2: Phase-Transfer Catalysis (PTC) for Heterogeneous Reactions
When your pyridine intermediate is soluble in an organic solvent but your reagent is in an aqueous phase (or vice-versa), a phase-transfer catalyst can be employed to bring the reactants together.
The Rationale: Phase-transfer catalysis involves a catalyst (the phase-transfer agent) that facilitates the migration of a reactant from one phase to another, where the reaction occurs.[10] This is particularly useful for reactions involving an ionic reagent and an organic substrate. The catalyst, typically a quaternary ammonium or phosphonium salt, forms an ion pair with the aqueous-phase reactant, making it soluble in the organic phase.[10] This technique has been successfully used in the synthesis of pyridine-containing macrocycles.[11]
Mechanism of Anionic Reactant Transfer
Caption: Mechanism of phase-transfer catalysis for a nucleophilic substitution.
Experimental Protocol: General Procedure for PTC
-
Setup: In a reaction flask, dissolve the pyridine intermediate in a suitable water-immiscible organic solvent.
-
Aqueous Phase: In a separate vessel, dissolve the water-soluble reagent (e.g., a sodium salt) in water.
-
Catalyst Addition: Add a catalytic amount (typically 1-5 mol%) of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) to the organic phase.
-
Reaction Initiation: Add the aqueous solution to the organic solution in the reaction flask.
-
Execution: Stir the biphasic mixture vigorously to ensure a large surface area between the two phases, facilitating efficient transfer of the reactant by the catalyst. Heat as required by the specific reaction.
-
Monitoring and Work-up: Monitor the reaction by a suitable technique (TLC, LC-MS). Upon completion, separate the organic and aqueous layers for product isolation.
Table for Selecting a Phase-Transfer Catalyst
| Catalyst | Common Abbreviation | Lipophilicity | Typical Applications |
| Tetrabutylammonium Bromide | TBAB | Moderate | General purpose, substitutions, oxidations |
| Tetrabutylammonium Hydrogen Sulfate | TBAHS | Moderate | General purpose, especially for generating reactive anions |
| Aliquat 336 (Tricaprylylmethylammonium chloride) | High | Reactions requiring higher temperatures, base-mediated reactions | |
| Benzyltriethylammonium Chloride | TEBAC | Low-Moderate | Cyanations, dichlorocarbene generation |
Guide 3: Advanced Solubilization Techniques
For particularly challenging cases, more advanced methods may be necessary.
1. Solubility-Enhancing Tags:
In the context of complex organic synthesis, particularly for biological applications, the concept of "solubility-enhancing tags" can be adapted. While commonly used for proteins, the principle of attaching a highly soluble moiety to a poorly soluble core molecule can be applied.[12][13][14][15] For example, temporarily introducing a poly(ethylene glycol) (PEG) chain or a highly charged functional group that can be cleaved later in the synthetic sequence.
2. Ionic Liquids:
Ionic liquids (ILs) are salts with low melting points that can act as solvents for a wide range of organic and inorganic compounds.[16][17] Pyridinium-based ionic liquids are particularly interesting as they can be tailored by modifying the cation and anion to achieve desired solvent properties.[18][19] They offer advantages such as negligible vapor pressure and high thermal stability.[16][20]
3. Supercritical Fluids:
Supercritical fluids, such as supercritical water or carbon dioxide, possess unique properties that can be exploited for chemical reactions.[21] These fluids can exhibit enhanced solvating power for certain compounds. Supercritical water oxidation has been studied for the decomposition of pyridine, demonstrating its potential as a reaction medium under specific conditions.[22][23] This is a specialized technique requiring high-pressure equipment.[22]
Part 3: Conclusion and Best Practices
Overcoming the poor solubility of pyridine intermediates is often a multi-faceted challenge that requires a systematic and logical approach.
-
Start with the Basics: Always begin with a thorough solvent screening and consider the effects of temperature.
-
Leverage Chemical Properties: Utilize the basicity of the pyridine nitrogen for pH-mediated solubility enhancement where appropriate.
-
Consider the Reaction System: For biphasic reactions, phase-transfer catalysis is a powerful and often underutilized tool.
-
Explore Advanced Options: For intractable cases, advanced methods like the use of ionic liquids or structural modification with solubility-enhancing tags may provide a solution.
By understanding the underlying chemical principles and systematically applying the troubleshooting strategies outlined in this guide, researchers can significantly improve the success rate of reactions involving poorly soluble pyridine intermediates.
References
-
Gok, Y., & Kantekin, H. (1998). Synthetic ionophores. Part 4. Phase transfer-catalysed synthesis of pyridine-containing macrocycles and their ionophore character. Journal of the Chemical Society, Perkin Transactions 1, (18), 2977-2980. [Link]
-
Crain, N., Tebbal, S., Li, L., & Gloyna, E. F. (1993). Kinetics and Reaction Pathways of Pyridine Oxidation in Supercritical Water. Industrial & Engineering Chemistry Research, 32(10), 2259–2268. [Link]
-
Longdom Publishing. (n.d.). Solvent Properties of Pyridinium Ionic Liquids. Retrieved from [Link]
-
Solubility of Things. (n.d.). Pyridine. Retrieved from [Link]
-
Crain, N., Tebbal, S., Li, L., & Gloyna, E. F. (1993). Kinetics and reaction pathways of pyridine oxidation in supercritical water. Industrial & Engineering Chemistry Research, 32(10), 2259-2268. [Link]
-
ResearchGate. (2011). (PDF) Ionic Liquids As Green Solvents: Progress and Prospects. Retrieved from [Link]
-
Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34. [Link]
-
ResearchGate. (2014). Pyridine as a compound solvent - any thoughts?. Retrieved from [Link]
-
ResearchGate. (2017). The Influence of Water and Temperature on the Solubility of C60 in Pyridine Solution. Retrieved from [Link]
-
chemeurope.com. (n.d.). Pyridine. Retrieved from [Link]
-
ResearchGate. (2019). Thermally Stable Imidazolium Dicationic Ionic Liquids with Pyridine Functional Groups. Retrieved from [Link]
-
Consolidated Chemical. (n.d.). Pyridine – High-Purity Solvent. Retrieved from [Link]
-
OperaChem. (2023). Phase transfer catalysis (PTC). Retrieved from [Link]
-
PubMed. (2010). Applications of supercritical fluids. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Polyionic Tags as Enhancers of Protein Solubility in Recombinant Protein Expression. Retrieved from [Link]
-
LenioBio. (n.d.). Increasing Protein Yields: Solubility Tagging. Retrieved from [Link]
-
BiologicsCorp. (n.d.). Fusion Tags Enhance The Solubility Of Expressed Proteins. Retrieved from [Link]
-
ResearchGate. (2014). Tagging Recombinant Proteins to Enhance Solubility and Aid Purification. Retrieved from [Link]
-
National Center for Biotechnology Information. (2000). Pyridine. In Some Industrial Chemicals. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pyridine [chemeurope.com]
- 4. consolidated-chemical.com [consolidated-chemical.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 8. researchgate.net [researchgate.net]
- 9. Pyridine - Wikipedia [en.wikipedia.org]
- 10. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 11. Synthetic ionophores. Part 4. Phase transfer-catalysed synthesis of pyridine-containing macrocycles and their ionophore character - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. Polyionic Tags as Enhancers of Protein Solubility in Recombinant Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Increasing Protein Yields: Solubility Tagging – LenioBio [leniobio.com]
- 14. Fusion Tags Enhance the Solubility - Biologicscorp [biologicscorp.com]
- 15. researchgate.net [researchgate.net]
- 16. nbinno.com [nbinno.com]
- 17. researchgate.net [researchgate.net]
- 18. longdom.org [longdom.org]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. researchgate.net [researchgate.net]
- 21. Applications of supercritical fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
Technical Support Center: Advanced Solutions for Suzuki Coupling with Chloro-pyridines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for Suzuki-Miyaura cross-coupling reactions involving challenging chloro-pyridine substrates. As Senior Application Scientists, we understand that these couplings can be capricious. This resource offers field-proven insights and solutions to common experimental hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Suzuki coupling reaction with a chloro-pyridine is showing low to no conversion. Where should I start troubleshooting?
A1: Low conversion with chloro-pyridines is a frequent challenge, primarily due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds and potential catalyst inhibition by the pyridine nitrogen. Here’s a systematic approach to troubleshoot this issue:
1. Evaluate Your Catalyst System: The choice of ligand is paramount for activating the inert C-Cl bond.
-
Ligand Selection: Standard ligands like triphenylphosphine (PPh₃) are often ineffective. You require bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) to promote the crucial oxidative addition step.[1]
-
Buchwald Ligands: Ligands such as SPhos and XPhos are highly effective for coupling heteroaryl chlorides.[2][3] Their steric bulk facilitates reductive elimination, while their electron-rich nature enhances the rate of oxidative addition.
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors, often outperforming phosphine ligands in activating C-Cl bonds.[1] Consider using a pre-formed Pd-NHC complex like PEPPSI™-IPr.
-
-
Palladium Source: While Pd(PPh₃)₄ can be used, it's often more reliable to use a Pd(0) source like Pd₂(dba)₃ or a Pd(II) precatalyst such as Pd(OAc)₂ in combination with your chosen ligand. Pre-catalysts can also offer improved reproducibility.[4]
2. Optimize the Base and Solvent System:
-
Base Selection: The base is critical for activating the boronic acid. For challenging chloro-pyridine couplings, weaker bases like Na₂CO₃ may be insufficient. Stronger inorganic bases are generally required.
-
Solvent System: Anhydrous conditions are a good starting point, but the presence of a small amount of water can be beneficial for the transmetalation step by aiding the formation of the boronate species.[4][6][7]
3. Increase Reaction Temperature:
-
Higher temperatures can provide the necessary activation energy to overcome the barrier of C-Cl bond oxidative addition.[4] Reactions are typically run at temperatures between 80-110 °C.
Below is a troubleshooting workflow to guide your optimization:
Caption: Troubleshooting workflow for low conversion.
Q2: I'm observing significant dehalogenation of my chloro-pyridine starting material. How can I minimize this side reaction?
A2: Dehalogenation, the replacement of the chlorine atom with a hydrogen, is a common side reaction that competes with the desired cross-coupling.[9] It typically arises from a palladium-hydride (Pd-H) species.[8]
Mechanism of Dehalogenation: A Pd-H species can be generated from various sources in the reaction mixture, such as amine bases or alcohol solvents. This species can then undergo reductive elimination with the chloro-pyridine bound to the palladium center, yielding the dehalogenated pyridine.[9]
Strategies to Suppress Dehalogenation:
-
Choice of Base: Avoid using amine bases if dehalogenation is a significant issue. Inorganic bases like K₃PO₄ or K₂CO₃ are less likely to be a source of hydrides.[8]
-
Solvent Selection: Be cautious with alcohol-based solvents, as they can act as hydride donors. Ethereal solvents (dioxane, THF) or aromatic hydrocarbons (toluene) are generally safer choices.[8][9]
-
Inert Atmosphere: Meticulously ensure your reaction is under an inert atmosphere (argon or nitrogen). Oxygen can lead to catalyst decomposition, which may promote side reactions.[5]
-
Ligand Choice: Bulky, electron-rich ligands that promote rapid reductive elimination of the desired product can outcompete the dehalogenation pathway.[8]
-
Protecting Groups: For N-H containing heterocycles like pyrroles or indoles, deprotonation by the base can increase the electron density of the ring and promote dehalogenation. In some cases, protecting the N-H group can suppress this side reaction.[10]
Table 1: Recommended Conditions to Minimize Dehalogenation
| Parameter | Recommendation | Rationale |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Inorganic bases are less likely to be hydride sources.[8] |
| Solvent | 1,4-Dioxane, Toluene, THF | Avoids potential hydride donation from alcohol solvents.[9] |
| Atmosphere | Argon or Nitrogen | Minimizes catalyst degradation and side reactions.[5] |
| Ligand | SPhos, XPhos, NHCs | Promotes faster desired coupling, outcompeting dehalogenation.[8] |
Q3: My main byproduct is the homocoupling of my boronic acid. What causes this and how can I prevent it?
A3: The homocoupling of the boronic acid to form a biaryl byproduct is another common issue, often exacerbated by the presence of oxygen.[11]
Causes of Homocoupling:
-
Presence of Oxygen: Oxygen can oxidize the Pd(0) catalyst to Pd(II) species. These Pd(II) species can then react with the boronic acid, leading to homocoupling.[9][11] Thoroughly degassing your reaction mixture is crucial.
-
Incomplete Pre-catalyst Reduction: If you are using a Pd(II) pre-catalyst, incomplete reduction to the active Pd(0) can leave residual Pd(II) that promotes homocoupling.[5]
Preventative Measures:
-
Rigorous Degassing: Before heating, thoroughly degas your solvent and the entire reaction setup. This can be done by bubbling an inert gas through the solvent for an extended period or by using freeze-pump-thaw cycles for more sensitive reactions.[5]
-
Use a Pd(0) Source: Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes mitigate issues related to incomplete pre-catalyst reduction.
-
Ligand Choice: Bulky ligands can disfavor the formation of the intermediates that lead to homocoupling.[12]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
How to minimize byproduct formation in amination reactions
<content_type_and_audience>
Audience: Researchers, scientists, and drug development professionals.
Content Type: A technical support center with troubleshooting guides and FAQs in a question-and-answer format to address specific issues encountered during amination reactions.
As a Senior Application Scientist, I've seen firsthand how byproduct formation can derail an otherwise well-designed amination reaction. This guide is structured to provide not just solutions, but also the underlying rationale to empower you to troubleshoot and optimize your own systems effectively. We will explore common challenges in two major classes of amination reactions: Reductive Amination and Palladium-Catalyzed Buchwald-Hartwig Amination .
Part 1: Troubleshooting Guide for Reductive Amination
Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the final amine.[1][2] However, this seemingly straightforward process can be plagued by side reactions.
Issue 1: Over-alkylation leading to tertiary amine byproducts when synthesizing a secondary amine.
This is arguably the most common issue. The newly formed secondary amine is often more nucleophilic than the starting primary amine, leading to a second reaction with the aldehyde/ketone.[3][4]
Question: How can I suppress the formation of tertiary amine byproducts in my reductive amination?
Answer:
Controlling the formation of the tertiary amine byproduct hinges on managing the relative rates of imine formation and reduction, as well as the reactivity of the amine species present. Here are several strategies, from simplest to most robust:
-
Stoichiometry Control: Use a large excess of the primary amine. This statistically favors the reaction of the aldehyde with the primary amine over the newly formed secondary amine. However, this approach can be atom-inefficient and may complicate purification.[5]
-
Stepwise Procedure (Pre-formation of the Imine): This is a highly effective method.[5][6]
-
Mix the aldehyde and primary amine in a suitable solvent (e.g., methanol, dichloroethane).
-
Allow the imine to form. You can monitor this by techniques like TLC or LC-MS until the starting aldehyde is consumed. Using a dehydrating agent, such as anhydrous sodium sulfate or 4Å molecular sieves, can drive the equilibrium towards the imine.[5]
-
Once imine formation is complete, add the reducing agent. This ensures the reducing agent primarily encounters the desired imine, not a mixture of starting materials and the product secondary amine.
-
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent for one-pot reductive aminations. It is milder and more selective for the imine/iminium ion over the starting aldehyde or ketone compared to stronger reducing agents like sodium borohydride (NaBH₄).[6][7] This selectivity helps to minimize the reduction of the starting carbonyl, which would otherwise remain in the reaction mixture and react with the product secondary amine.
-
pH Control: The rate of imine formation is optimal under mildly acidic conditions (pH 4-5).[2][8] At this pH, the carbonyl is activated by protonation, but the amine nucleophile is not fully protonated and rendered non-nucleophilic.[9] Adding a catalytic amount of acetic acid is common. However, under acidic conditions, the product secondary amine can be protonated, which might reduce its nucleophilicity and subsequent reaction to form the tertiary amine. Conversely, some protocols suggest that non-acidic conditions can suppress tertiary amine formation.[5] The optimal pH is often substrate-dependent and may require screening.
Protocol for Stepwise Reductive Amination to Minimize Over-Alkylation:
-
To a solution of the primary amine (1.2 equivalents) in anhydrous dichloroethane (DCE), add the aldehyde (1.0 equivalent).
-
Add powdered 4Å molecular sieves.
-
Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS for the disappearance of the aldehyde.
-
Once the aldehyde is consumed, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise.
-
Continue stirring at room temperature until the imine is consumed.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with a suitable organic solvent.
dot graph TD { A[Aldehyde/Ketone + Primary Amine] -->|Equilibrium| B(Imine Intermediate); B -->|Reduction| C{Desired Secondary Amine}; C -->|Reacts with more Aldehyde/Ketone| D(Tertiary Amine Byproduct); subgraph "Control Points" direction LR P1(Stoichiometry: Excess Primary Amine) --drives--> B; P2(Stepwise: Form Imine First) --isolates--> B; P3(Selective Reducing Agent) --targets--> B; end style D fill:#EA4335,stroke:#202124,stroke-width:2px,color:#FFFFFF style C fill:#34A853,stroke:#202124,stroke-width:2px,color:#FFFFFF } caption: "Minimizing Over-alkylation in Reductive Amination"
Issue 2: Hydrolysis of the imine intermediate.
The formation of an imine is a reversible reaction where water is a byproduct.[1][10] If water is present in the reaction, the imine can hydrolyze back to the starting aldehyde/ketone and amine, leading to incomplete conversion.[11][12]
Question: My reductive amination is stalling, and I see my starting materials re-forming. How can I prevent imine hydrolysis?
Answer:
To prevent imine hydrolysis, the equilibrium must be shifted towards the imine product. This is achieved by removing water as it is formed.
-
Use of Dehydrating Agents: The most common method is to add a dehydrating agent to the reaction mixture during the imine formation step.
-
Molecular Sieves: 4Å molecular sieves are very effective at trapping water.[5]
-
Anhydrous Salts: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) can also be used.
-
-
Azeotropic Removal of Water: For reactions run at higher temperatures, a Dean-Stark apparatus can be used to azeotropically remove water with solvents like toluene.
-
Use of Anhydrous Solvents and Reagents: Ensure that the solvent and reagents are thoroughly dried before use.
Table 1: Common Dehydrating Agents for Reductive Amination
| Dehydrating Agent | Advantages | Disadvantages |
| 4Å Molecular Sieves | High efficiency, compatible with most reagents. | Can be difficult to filter on a large scale. |
| Anhydrous MgSO₄/Na₂SO₄ | Inexpensive, easy to remove by filtration. | Lower water-scavenging capacity than sieves. |
| Titanium(IV) isopropoxide | Very effective for difficult substrates. | Generates titanium dioxide byproducts upon workup.[5] |
Part 2: Troubleshooting Guide for Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[13] Despite its utility, it can be sensitive to reaction conditions, leading to various byproducts.
Issue 3: Formation of hydrodehalogenation byproducts.
A common side reaction is the replacement of the halide on the aryl halide with a hydrogen atom, leading to a reduced arene byproduct. This occurs via a competing β-hydride elimination pathway.[13][14]
Question: I am observing a significant amount of the reduced arene in my Buchwald-Hartwig reaction. How can I minimize this?
Answer:
Minimizing hydrodehalogenation requires optimizing the catalytic cycle to favor reductive elimination over β-hydride elimination.
-
Ligand Choice: The choice of phosphine ligand is critical.
-
Bulky, Electron-Rich Ligands: Sterically hindered, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) promote reductive elimination and disfavor β-hydride elimination.[15]
-
Bidentate Ligands: Bidentate ligands like BINAP and DPPF can suppress β-hydride elimination by preventing an open coordination site on the palladium center.[13]
-
-
Base Selection: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[13][15] Ensure the base is anhydrous and of high purity.
-
Temperature Control: Running the reaction at the lowest effective temperature can sometimes disfavor the hydrodehalogenation pathway.[15]
-
Water Content: Ensure all reagents and the solvent are anhydrous, as water can be a proton source for this side reaction.[15]
dot graph TD { A["Ar-Pd(II)-Amide Complex"] -->|Reductive Elimination| B{Desired Aryl Amine}; A -->|β-Hydride Elimination| C["Ar-Pd(II)-H Intermediate"]; C --> D{Reduced Arene Byproduct}; subgraph "Control Strategies" direction LR L(Ligand Choice: Bulky/Bidentate) --promotes--> B; T(Lower Temperature) --disfavors--> C; B2(Anhydrous Conditions) --disfavors--> C; end style D fill:#EA4335,stroke:#202124,stroke-width:2px,color:#FFFFFF style B fill:#34A853,stroke:#202124,stroke-width:2px,color:#FFFFFF } caption: "Controlling β-Hydride Elimination in Buchwald-Hartwig Amination"
Issue 4: Formation of homocoupling byproducts.
Homocoupling of the aryl halide to form a biaryl byproduct can be a significant issue, consuming the starting material and complicating purification.[15]
Question: How can I prevent the formation of biaryl homocoupling byproducts?
Answer:
Homocoupling is often promoted by the presence of oxygen and palladium(II) species.[15]
-
Inert Atmosphere: It is crucial to maintain a strictly inert atmosphere. Thoroughly degas the solvent and reaction vessel (e.g., by several cycles of vacuum/backfill with argon or nitrogen) and maintain a positive pressure of inert gas throughout the reaction.[15]
-
Palladium Pre-catalyst: Use a Pd(0) source (e.g., Pd₂(dba)₃) or a pre-catalyst that efficiently generates the active Pd(0) species in situ. If using a Pd(II) source like Pd(OAc)₂, ensure the ligand can facilitate its reduction to Pd(0).[15] The presence of residual Pd(II) can promote homocoupling.
-
Reaction Parameters: Optimization of the base, solvent, and temperature can significantly impact the relative rates of the desired cross-coupling versus the undesired homocoupling.[15]
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the role of the base in a Buchwald-Hartwig amination, and how do I choose the right one?
A1: The base plays a critical role in the catalytic cycle. It deprotonates the amine-palladium complex to form the key palladium-amido intermediate, which then undergoes reductive elimination to form the product.[13][16] The choice of base depends on the solvent and the functional group tolerance of the substrates.
-
Strong, Non-nucleophilic Bases: For nonpolar solvents like toluene, anionic bases like sodium tert-butoxide (NaOtBu) are highly effective.[16][17]
-
Weaker Bases: For substrates with base-sensitive functional groups (like esters), weaker bases such as K₃PO₄ or Cs₂CO₃ may be necessary, although this often requires higher temperatures or more active catalyst systems.[17]
Q2: Can I use a secondary amine in a reductive amination? What is the product?
A2: Yes, secondary amines can be used in reductive amination. The reaction of a secondary amine with an aldehyde or ketone forms an enamine intermediate, which is then reduced to a tertiary amine.[1][18]
Q3: How does the choice of ligand influence selectivity in palladium-catalyzed aminations?
A3: The ligand is arguably the most important factor in a successful Buchwald-Hartwig reaction. It stabilizes the palladium catalyst, influences its reactivity, and controls selectivity.
-
Steric Bulk: Bulky ligands promote the final reductive elimination step, increasing the rate of product formation and outcompeting side reactions like β-hydride elimination.[19]
-
Electron-donating Ability: Electron-rich phosphine ligands increase the electron density on the palladium center, which facilitates the initial oxidative addition step and the final reductive elimination.
-
Bite Angle (for bidentate ligands): The geometry of bidentate ligands, characterized by their bite angle, can influence the stability of intermediates and the rate of reductive elimination.
Q4: My amination reaction with aqueous ammonia is giving me a lot of phenol byproduct. What can I do?
A4: The formation of phenol is due to a competing hydroxylation reaction, where hydroxide acts as a nucleophile. This is a known challenge when using aqueous ammonia. A recently developed ligand, KPhos, has been shown to suppress the formation of both aryl alcohol and diarylamine side products when using aqueous ammonia and a hydroxide base.[20][21][22] This ligand promotes the desired C-N bond formation over the competing C-O bond formation.
References
-
Buchwald–Hartwig amination. In: Wikipedia. [Link]
-
Imine Hydrolysis. BYJU'S. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Nucleophilic Addition of Amines - Imine and Enamine Formation. Chemistry LibreTexts. [Link]
-
Achieving Control over the Branched/Linear Selectivity in Palladium-Catalyzed Allylic Amination. The Journal of Organic Chemistry. [Link]
-
Imine and Enamine Formation Reactions With Reductive Amination | Summary and Q&A. [Link]
-
Formation of Imines and Enamines. Chemistry Steps. [Link]
-
The Buchwald-Hartwig Amination Reaction. YouTube. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. The University of Groningen research portal. [Link]
-
Imine and Enamine Formation Reactions With Reductive Amination. YouTube. [Link]
-
Ways to reduce the bis amination during a reductive amination? Reddit. [Link]
-
Influences on the Relative Rates for C−N Bond-Forming Reductive Elimination and β-Hydrogen Elimination of Amides. A Case Study on the Origins of Competing Reduction in the Palladium-Catalyzed Amination of Aryl Halides. Journal of the American Chemical Society. [Link]
-
Reductive Amination. Chemistry Steps. [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal. [Link]
-
Avoiding Over-alkylation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Amine Treating - Troubleshooting Guide. Scribd. [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PMC. [Link]
-
Imine vs Enamine. BYJU'S. [Link]
-
Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. [Link]
-
What are the difficulties associated with reductive amination? How to control byproduct formation?. ResearchGate. [Link]
-
Imine Reductases and Reductive Aminases in Organic Synthesis. ACS Catalysis. [Link]
-
Imine and Enamine Hydrolysis Mechanism. Chemistry Steps. [Link]
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination?. Reddit. [Link]
-
Reductive Aminations by Imine Reductases: From Milligrams to Tons. ResearchGate. [Link]
-
Synthesis of Secondary Amines via Self-Limiting Alkylation. PMC. [Link]
-
How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]
-
Optimization of the Reaction Conditions a,b. ResearchGate. [Link]
-
A Brief Introduction to Chemical Reaction Optimization. ACS Publications. [Link]
-
Reductive amination. In: Wikipedia. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Amine Troubleshooting. Sulfur Recovery Engineering Inc. [Link]
-
Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. [Link]
-
Use of base metals in Buchwald-Hartwig coupling. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. glasp.co [glasp.co]
- 3. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. byjus.com [byjus.com]
- 11. byjus.com [byjus.com]
- 12. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Formation of Imines and Enamines - Chemistry Steps [chemistrysteps.com]
- 19. youtube.com [youtube.com]
- 20. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]
- 21. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 22. escholarship.org [escholarship.org]
Technical Support Center: Purification of 5-Chloro-2-methylpyridin-4-amine
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and purification protocols for 5-Chloro-2-methylpyridin-4-amine (CAS 79055-62-2). The following information is curated to address common challenges encountered during the purification of this compound, ensuring high purity for downstream applications.
I. Understanding the Compound: Key Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₆H₇ClN₂ | |
| Molecular Weight | 142.59 g/mol | |
| Appearance | White to yellowish crystalline powder | |
| Melting Point | 169-171 °C | |
| Solubility | Slightly soluble in water; Soluble in ethanol, dimethylformamide, and dichloromethane. | |
| pKa | (Predicted) Basic amine, will form salts with acids. |
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: My final product has a yellowish tint. What is the likely cause and how can I remove it?
A1: A yellowish tint in the final product often indicates the presence of colored impurities, which could be residual starting materials, byproducts, or degradation products. One of the most common synthetic routes to this compound is the reduction of 2-chloro-5-methyl-4-nitropyridine 1-oxide.[1] Incomplete reduction can leave traces of the yellow nitro starting material.
Troubleshooting Steps:
-
Charcoal Treatment: Activated carbon (charcoal) is highly effective at adsorbing colored impurities. A detailed protocol is provided in the Recrystallization section below.
-
Reaction Monitoring: Ensure complete conversion of the starting material by monitoring the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Chromatography: If discoloration persists after recrystallization, column chromatography is a more rigorous purification method.
Q2: I am observing a poor yield after recrystallization. What are the potential reasons?
A2: Low recovery during recrystallization can be attributed to several factors:
-
Suboptimal Solvent System: The chosen solvent may have too high a solubility for the compound at low temperatures, leading to significant loss in the mother liquor.
-
Premature Crystallization: If the solution cools too quickly, the product can crash out of solution, trapping impurities and leading to lower purity and apparent lower yield of pure compound.
-
Excessive Solvent Volume: Using too much solvent will result in a solution that is not saturated upon cooling, preventing crystallization.
Troubleshooting Steps:
-
Solvent Screening: Perform small-scale solvent screening to identify the ideal recrystallization solvent (high solubility at high temperature, low solubility at low temperature).
-
Controlled Cooling: Allow the hot, saturated solution to cool slowly to room temperature before further cooling in an ice bath.
-
Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.
Q3: My compound is showing broad peaks or tailing during column chromatography. How can I improve the peak shape?
A3: Peak broadening or tailing during silica gel chromatography of basic compounds like aminopyridines is a common issue. This is due to the acidic nature of silica gel, which can interact strongly with the basic amine, leading to poor separation.
Troubleshooting Steps:
-
Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or ammonia in methanol, to the eluent system. This will neutralize the acidic sites on the silica gel and improve peak shape.
-
Alternative Stationary Phase: Consider using an amine-functionalized silica gel column, which is specifically designed for the purification of basic compounds.
-
Use of Florisil: For some aminopyridines, flash chromatography on Florisil can provide better purification results.[2]
Q4: What are the most likely impurities I should be looking for?
A4: The potential impurities largely depend on the synthetic route employed. For the common synthesis involving the reduction of 2-chloro-5-methyl-4-nitropyridine 1-oxide, the primary impurities to consider are:
-
Unreacted Starting Material: 2-chloro-5-methyl-4-nitropyridine 1-oxide.
-
Partially Reduced Intermediates: Such as the corresponding nitroso or hydroxylamine compounds.
-
Catalyst Residues: If a heterogeneous catalyst (e.g., Pt/C) is used, trace metals may be present.
For syntheses involving the amination of a precursor like 2,4-dichloro-5-methylpyridine, potential impurities include:
-
Unreacted Dichloro-precursor.
-
Isomeric Aminopyridines: If the starting material allows for amination at different positions.
Analytical Monitoring:
-
TLC: Use a suitable mobile phase (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to monitor the progress of the purification. The product, being more polar than some starting materials but potentially less polar than highly polar impurities, should have a distinct Rf value.
-
HPLC: A reverse-phase HPLC method can be developed to quantify the purity and identify the presence of impurities.
III. Detailed Purification Protocols
The following are detailed, step-by-step methodologies for the purification of this compound.
Protocol 1: Recrystallization
Recrystallization is an effective method for purifying crystalline solids and is often the first choice for removing minor impurities.
Experimental Protocol:
-
Solvent Selection: Based on solubility data, a mixed solvent system of ethanol and water, or a single solvent such as ethanol or isopropanol, is a good starting point. The goal is to find a system where the compound is soluble in the hot solvent but sparingly soluble when cold.
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of the chosen hot solvent (e.g., ethanol) until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount (1-2% by weight of the crude product) of activated carbon to the hot solution. Swirl the flask and heat for a few minutes.
-
Hot Filtration: If charcoal was used, perform a hot gravity filtration to remove the activated carbon. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Acid-Base Extraction
This method leverages the basicity of the amine functional group to separate it from non-basic impurities.
Experimental Protocol:
-
Dissolution: Dissolve the crude product in an organic solvent such as dichloromethane or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic this compound will be protonated and move into the aqueous layer as its ammonium salt.
-
Separation: Separate the aqueous and organic layers. The organic layer contains non-basic impurities and can be discarded.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO₃ solution) with stirring until the solution is basic (pH > 8). The free amine will precipitate out.
-
Extraction: Extract the precipitated product back into an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
Protocol 3: Column Chromatography
For challenging separations or to achieve very high purity, column chromatography is the method of choice.
Experimental Protocol:
-
Stationary Phase Selection: Standard silica gel can be used, but for optimal results, consider using amine-functionalized silica gel.
-
Eluent System: A good starting point for the eluent system is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. A gradient elution from low to high polarity is often effective. For use with standard silica, adding 0.5% triethylamine to the eluent system is recommended to prevent peak tailing.
-
Column Packing: Pack the column with the chosen stationary phase slurried in the initial eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column.
-
Elution: Run the column, collecting fractions and monitoring the elution by TLC.
-
Fraction Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
IV. Visualization of Purification Workflow
The following diagram illustrates the decision-making process for selecting a suitable purification method.
Caption: Decision workflow for purification of this compound.
V. References
-
PubChem Compound Summary for CID 12643706, 2-Chloro-5-methylpyridin-4-amine. National Center for Biotechnology Information. [Link]
-
2-chloro-5-methylpyridin-4-amine. ChemBK. [Link]
-
Basicity of Amines. Chemistry LibreTexts. [Link]
-
Is there an easy way to purify organic amines? Biotage. [Link]
-
2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PubMed Central (PMC), National Institutes of Health (NIH). [Link]
Sources
Scaling up the synthesis of 5-Chloro-2-methylpyridin-4-amine for manufacturing
Welcome to the technical support guide for the scaled-up synthesis of 5-Chloro-2-methylpyridin-4-amine (CAS 79055-62-2). This molecule is a crucial intermediate in the synthesis of various pharmaceutical compounds. This guide is designed for process chemists, researchers, and drug development professionals to navigate the common challenges encountered during manufacturing. We will focus on the most robust and scalable synthetic route and provide practical, field-tested solutions to potential issues.
Recommended Manufacturing Process: Catalytic Hydrogenation
The most viable route for the industrial-scale synthesis of this compound is the catalytic hydrogenation of 2-chloro-5-methyl-4-nitropyridine 1-oxide. This method avoids the regioselectivity issues and harsh conditions associated with the nitration of picoline derivatives, which can be hazardous and difficult to control at scale.[1] The process involves the simultaneous reduction of both the nitro group and the N-oxide.[2]
The overall transformation is outlined below:
Figure 1: Recommended workflow for the scaled-up synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the manufacturing process in a direct question-and-answer format.
Question: My hydrogenation reaction is stalling or showing low conversion (>98% is expected). What are the likely causes and how can I fix it?
Answer: Low conversion is a common scale-up challenge. The root cause typically falls into one of three categories: catalyst activity, hydrogen availability, or substrate/solvent quality.
-
Catalyst Issues:
-
Cause: The catalyst may be deactivated or poisoned. The starting material or solvent could contain impurities (e.g., sulfur compounds) that poison platinum-group metal (PGM) catalysts. The catalyst itself might be low-quality or have been handled improperly, leading to oxidation.
-
Solution:
-
Pre-screen Materials: Always qualify new batches of starting material and solvent on a small scale to check for catalyst poisons.
-
Verify Catalyst Activity: Test the catalyst with a standard reaction (e.g., hydrogenation of nitrobenzene) to confirm its activity.
-
Increase Loading: As a direct intervention, you can try increasing the catalyst loading (e.g., from 5 wt% to 10 wt% relative to the starting material).
-
Safe Handling: Ensure the catalyst is handled under an inert atmosphere (like argon or nitrogen) to prevent deactivation, especially if it is pyrophoric.[3]
-
-
-
Hydrogen Mass Transfer Limitations:
-
Cause: At larger scales, ensuring efficient contact between the gaseous hydrogen, the liquid phase, and the solid catalyst becomes more difficult. Poor agitation can lead to hydrogen starvation at the catalyst surface.
-
Solution:
-
Optimize Agitation: Increase the stirrer speed to improve gas dispersion and create a vortex that draws hydrogen into the liquid phase. Ensure the reactor's impeller design is suitable for gas-liquid-solid reactions.
-
Increase Hydrogen Pressure: A modest increase in hydrogen pressure (e.g., from 3 bar to 5 bar) can improve the rate by increasing the concentration of dissolved hydrogen.[3]
-
-
-
Reaction Conditions:
-
Cause: The temperature may be too low, leading to slow kinetics.
-
Solution: While the reaction is typically run at a mild temperature (e.g., 30°C), a slight increase to 40-50°C can enhance the reaction rate.[3] However, this must be balanced against the risk of side reactions.
-
Question: I'm observing a significant amount of a dechlorinated by-product (2-methylpyridin-4-amine). How can I minimize this?
Answer: Dehalogenation is the most common and problematic side reaction in the hydrogenation of chlorinated pyridines. It occurs when the catalyst also reduces the C-Cl bond.
-
Causality: This side reaction is promoted by overly aggressive reaction conditions (high temperature, high hydrogen pressure) or a non-selective catalyst. The pyridine ring can coordinate to the catalyst surface, bringing the C-Cl bond into proximity for reduction.
-
Mitigation Strategies:
-
Catalyst Selection is Key: Standard Pt/C can be too aggressive. Bimetallic catalysts are designed to improve selectivity. Catalysts such as 0.8% Pt and 0.6% Mo on activated carbon or 1% Pt and 2% V on activated carbon have been shown to achieve high conversion (>87-98%) while suppressing dehalogenation.[2][3] Molybdenum is believed to modulate the electronic properties of platinum, reducing its activity towards the C-Cl bond.
-
Control Reaction Parameters: Avoid excessive temperature and pressure. Stick to the mildest conditions that provide a reasonable reaction rate (e.g., 30°C and 3 bar H₂).[3]
-
Reaction Monitoring: Closely monitor the reaction by HPLC. Stop the reaction as soon as the starting material is consumed to prevent over-reduction of the desired product.
-
Question: The final product after solvent removal is an oil or has a low melting point and poor purity. What's the best way to purify it at scale?
Answer: The crude product often contains residual solvent (like ethanol) and by-products.[3] A robust crystallization procedure is essential for achieving high purity.
-
Problem: The product can form a eutectic mixture with impurities or retain solvent, preventing it from solidifying properly.
-
Solution: Recrystallization
-
Solvent Selection: A mixed solvent system is often effective. Consider a system where the product is soluble at high temperatures but sparingly soluble at room temperature or below (e.g., Toluene/Heptane or Dichloromethane/Hexane).
-
Procedure:
-
Dissolve the crude product in a minimal amount of the "good" solvent (e.g., Toluene) at an elevated temperature (e.g., 60-70°C).
-
If there are insoluble impurities, perform a hot filtration.
-
Slowly add the "anti-solvent" (e.g., Heptane) until turbidity is observed.
-
Cool the mixture slowly to allow for controlled crystal growth. A slow cooling profile (e.g., 10°C/hour) is critical for forming pure, easily filterable crystals.
-
Hold at a low temperature (e.g., 0-5°C) for several hours to maximize yield.
-
Filter the solid and wash with cold anti-solvent to remove residual mother liquor.
-
Dry the product under vacuum. The expected melting point for the pure compound is around 115°C.[4]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the critical safety considerations for this hydrogenation at an industrial scale?
-
A1: The primary hazards are the use of flammable hydrogen gas under pressure and the potentially pyrophoric nature of the hydrogenation catalyst.
-
Hydrogen Safety: Use a pressure reactor (autoclave) rated for the intended operating pressure and temperature. The area must be well-ventilated and equipped with hydrogen sensors. Always perform multiple pressure-hold tests with an inert gas (nitrogen or argon) to check for leaks before introducing hydrogen.
-
Catalyst Handling: PGM catalysts, especially after use, can be pyrophoric and may ignite if exposed to air while still containing hydrogen and solvent. The catalyst should be filtered under a nitrogen or argon blanket. The collected catalyst cake should be kept wet with water or solvent in a sealed, labeled container for disposal or recovery. Never add catalyst directly to a flammable solvent in the presence of air.
-
Q2: Which analytical techniques are recommended for monitoring the reaction and final product purity?
-
A2:
-
In-Process Control (IPC): High-Performance Liquid Chromatography (HPLC) is the method of choice. A reverse-phase C18 column with a water/acetonitrile mobile phase (containing a modifier like TFA or formic acid) can effectively separate the starting material, product, and key by-products like the dechlorinated impurity. This allows for quantitative tracking of the reaction progress.
-
Final Product QC:
-
Q3: Can I use a different solvent instead of ethanol?
-
A3: Yes, other polar protic solvents like methanol or isopropanol can be used. The choice of solvent can influence reaction rate and solubility of the product. However, ethanol is often preferred due to its favorable solubility profile, relatively low cost, and safety profile. When switching solvents, it is crucial to re-validate the process on a small scale, paying close attention to reaction kinetics and impurity profiles.
Experimental Protocols
Protocol 1: Scaled-Up Synthesis of this compound
This protocol is based on a representative lab-scale procedure adapted for scale-up considerations.[3]
| Parameter | Value | Justification |
| Starting Material | 2-chloro-5-methyl-4-nitro-1-oxidopyridin-1-ium | 1.0 kg (5.30 mol) |
| Catalyst | 0.8% Pt, 0.6% Mo on activated carbon | 100 g (10 wt%) - Bimetallic catalyst for high selectivity. |
| Solvent | Ethanol (denatured) | 10 L (10 vol) - Good solubility and process safety. |
| Hydrogen Pressure | 3 bar (gauge) | Effective pressure for good reaction rate without promoting dehalogenation. |
| Temperature | 30-35°C | Mild conditions to maintain selectivity and control exotherm. |
| Reaction Time | ~20 hours | Typical time for completion, but must be confirmed by IPC. |
Procedure:
-
Reactor Inerting: Charge a suitable pressure reactor with the starting material and the catalyst. Seal the reactor. Purge the vessel three times with nitrogen or argon to remove all oxygen.
-
Solvent Addition: Add the ethanol under the inert atmosphere.
-
Pressurization: Begin agitation. Pressurize the reactor with hydrogen to 3 bar.
-
Reaction: Maintain the internal temperature at 30-35°C. The reaction is exothermic; ensure the cooling system is active. Monitor the hydrogen uptake.
-
Monitoring: After ~18 hours, take a sample via a safe sampling port. Analyze by HPLC to check for the disappearance of the starting material. Continue the reaction until conversion is >98%.
-
Depressurization & Purging: Once complete, stop the hydrogen flow. Carefully vent the reactor and purge three times with nitrogen or argon.
-
Filtration: Under an inert atmosphere, filter the reaction mixture through a bed of celite or a suitable filter to remove the catalyst. Wash the catalyst cake with additional ethanol (2 x 1 L).
-
Concentration: Combine the filtrate and washes. Concentrate the solution under reduced pressure to obtain the crude product.
References
-
4-Pyridinamine, 2-chloro-5-methyl- Introduction. ChemBK. [Link]
-
Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine. Dissertation.[Link]
-
2-Chloro-5-methylpyridin-4-amine. PubChem, National Center for Biotechnology Information. [Link]
-
Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. European Patent Office, EP 1064265 B1. [Link]
- Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
- Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).
- Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H)-one.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
- 3. 2-chloro-5-methylpyridin-4-amine | 79055-62-2 [chemicalbook.com]
- 4. chembk.com [chembk.com]
Stability issues of 5-Chloro-2-methylpyridin-4-amine under storage
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-Chloro-2-methylpyridin-4-amine (CAS No. 97944-44-0). It addresses common stability issues encountered during storage and experimentation, offering troubleshooting protocols and scientific explanations to ensure the integrity of your results.
Troubleshooting Guide
This section addresses specific issues you may encounter, providing potential causes and actionable solutions.
Question: My solid this compound has changed color from white/off-white to yellow or brown. Is it still usable?
Answer:
A color change is a primary indicator of chemical degradation. While the compound might not be entirely decomposed, its purity is compromised, which can significantly impact experimental outcomes.
Causality: Substituted pyridines, particularly those with amine groups, can be susceptible to oxidation. The appearance of color often suggests the formation of oxidized oligomeric or polymeric impurities. The nitrogen atom in the pyridine ring and the exocyclic amino group can be sites of oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal impurities.
Recommended Actions:
-
Do Not Use for Sensitive Applications: For experiments requiring high purity (e.g., kinetic studies, GMP synthesis, in-vivo studies), the material should be discarded or repurified.
-
Purity Assessment: If the material is intended for less sensitive applications, its purity must be verified before use. A common method is High-Performance Liquid Chromatography (HPLC). A significant decrease from the original purity specification (typically >97%) or the appearance of multiple new peaks confirms degradation.
-
Repurification: If the material is valuable, consider repurification by recrystallization from a suitable solvent system. The appropriate solvent should be determined empirically, but ethanol or mixtures of ethyl acetate and hexanes are common starting points for similar compounds. Purity must be re-assessed post-purification.
Question: The compound is no longer dissolving completely in solvents where it was previously soluble. What is happening?
Answer:
Reduced solubility is another strong indicator of degradation. This issue often accompanies a change in color.
Causality: The degradation products are often less soluble than the parent compound. Oxidative polymerization, for instance, can form larger, higher molecular weight species that have significantly lower solubility in common organic solvents like ethanol or dichloromethane.[1] Another possibility is the formation of insoluble salts if the compound has inadvertently come into contact with strong acids or bases from the storage environment.
Recommended Actions:
-
Visual Inspection: Check for any particulate matter or cloudiness in your solution.
-
Confirm Degradation: Analyze the material using techniques like HPLC or LC-MS to identify the presence of impurities.[2][3]
-
Attempt Filtration: If the amount of insoluble material is small, you may be able to salvage the soluble portion by filtering the solution through a 0.22 µm syringe filter. However, be aware that the resulting solution will contain an unknown concentration of your desired compound and should only be used for non-quantitative, exploratory work. The purity of the filtered solution should still be checked.
-
Review Storage Conditions: This issue is a critical sign that your storage protocol is inadequate. Immediately review and rectify storage conditions as detailed in the FAQ section below.
Question: My analysis (HPLC, NMR) shows new, unexpected peaks that were not present in the initial batch. What are these impurities?
Answer:
The appearance of new peaks confirms that the compound has undergone chemical transformation. Identifying these impurities is key to understanding the degradation mechanism and preventing it in the future.
Causality:
-
Oxidation: Exposure to air can lead to the formation of N-oxides or other oxidized species.[4]
-
Hydrolysis: Although generally stable, prolonged exposure to moisture, especially under non-neutral pH, could potentially lead to the hydrolysis of the chloro-substituent, though this is less common for aryl chlorides.
-
Dimerization/Polymerization: As mentioned, radical-mediated or oxidative coupling can lead to dimers and oligomers.
Recommended Actions:
-
Characterize Impurities: Use LC-MS to get the molecular weights of the impurity peaks. This is the most direct way to hypothesize their structures. For example, an increase of 16 atomic mass units (amu) from the parent compound (MW 142.59) would strongly suggest the formation of an N-oxide.
-
Implement a Stability Testing Protocol: Proactively assess the stability of new batches of the compound. A detailed protocol is provided later in this guide.
-
Inert Atmosphere Storage: For long-term storage, consider transferring the material into a vial under an inert atmosphere (e.g., argon or nitrogen) before placing it under the recommended storage conditions.
Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing stability concerns with this compound.
Caption: Troubleshooting workflow for observed stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
This is a critical parameter for maintaining long-term stability. Based on supplier data sheets, there are slightly varied recommendations, so a conservative approach is best.
Summary of Recommended Storage Conditions:
| Parameter | Recommendation | Rationale | Source(s) |
| Temperature | 2-8°C (Refrigerated) | Low temperatures slow down the rate of chemical reactions, including oxidation and other degradation pathways. | [5] |
| Atmosphere | Sealed container; Inert gas (Argon/Nitrogen) for long-term storage. | Minimizes exposure to atmospheric oxygen and moisture, which are key drivers of degradation. | [6][7] |
| Light | Protect from light (Amber vial) | UV radiation can provide the activation energy for unwanted photochemical reactions. | [5][8] |
| pH | Store in a neutral environment. | The compound is most stable in neutral or weakly acidic conditions and may decompose under strong alkaline conditions. | [1] |
While some sources may indicate ambient temperature storage is acceptable, refrigerating the compound under a dry, inert atmosphere is the most robust method to ensure its long-term integrity.[5]
Q2: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively published, we can infer likely routes based on the chemistry of substituted amino-pyridines.[4] The primary routes are oxidative.
Potential Degradation Pathways:
-
Oxidation: The electron-rich aromatic ring and the amino group are susceptible to oxidation. This can lead to the formation of N-oxides on the pyridine ring or radical-mediated coupling reactions between molecules, resulting in colored dimeric and oligomeric impurities.
-
Reaction with Strong Bases: The compound may decompose in the presence of strong bases.[1]
-
Incompatibility with Oxidizing Agents: Contact with strong oxidizing agents must be avoided as this will rapidly degrade the material.[1][6]
The diagram below illustrates a generalized oxidative degradation pathway.
Caption: Plausible degradation pathways for the compound.
Q3: How should I handle this compound safely in the lab?
This compound is classified as a hazardous chemical.[9] Adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.[6]
-
Ventilation: Handle the solid and its solutions in a certified chemical fume hood to avoid inhalation of dust or vapors.[6][9]
-
Handling Solids: Avoid creating dust when weighing or transferring the material.[10]
-
Spill Cleanup: In case of a spill, use an inert absorbent material (like sand or vermiculite), sweep it up, and place it in a sealed container for chemical waste disposal. Do not allow the material to enter drains.[10]
-
Disposal: Dispose of unused material and contaminated waste in accordance with local, state, and federal regulations.[9][10]
Experimental Protocols
Protocol 1: Rapid Quality Assessment of Stored this compound
This protocol provides a quick check to assess if a stored batch of the compound is likely to be viable.
1. Visual Inspection:
- Examine the solid material in its container.
- Ideal: A white to off-white crystalline powder.[1]
- Suspicious: Any significant yellowing, browning, or clumping of the material.
2. Solubility Check:
- Prepare a solution at a known concentration (e.g., 1 mg/mL) in a solvent it should be soluble in, such as ethanol or DMSO.[1]
- Vortex the sample for 30 seconds.
- Ideal: The solid dissolves completely to form a clear, colorless solution.
- Suspicious: The solution is cloudy, hazy, colored, or contains visible insoluble particulates.
3. Purity Analysis by HPLC (General Method):
- Sample Preparation: Prepare a stock solution of your compound at 1 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile:Water). Dilute to a working concentration of ~50 µg/mL.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient:
- 0-2 min: 5% B
- 2-15 min: 5% to 95% B
- 15-17 min: 95% B
- 17-18 min: 95% to 5% B
- 18-20 min: 5% B
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Analysis: Integrate the peak areas. A pure sample should show one major peak with a purity of ≥97%. The presence of multiple significant peaks indicates degradation.
References
-
4-Pyridinamine, 2-chloro-5-methyl- | 79055-62-2 . (2024). ChemBK. [Link]
-
2-chloro-5-methylpyridin-4-amine | CAS#:79055-62-2 . (n.d.). Chemsrc. [Link]
-
2-Chloro-5-methylpyridin-4-amine . (n.d.). PubChem. [Link]
-
Degradation of amine-based solvents in CO2 capture process by chemical absorption . (n.d.). Heriot-Watt University Research Portal. [Link]
-
2-(5-Chloro-2-fluorophenyl)-5-methylpyridin-4-amine | 1350648-25-7 . (n.d.). Chemsrc. [Link]
-
Emissions and formation of degradation products in amine-based carbon capture plants . (n.d.). FORCE Technology. [Link]
-
Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents . (2017). Energy Procedia. [Link]
-
2-AMINO-5-METHYLPYRIDINE | 1603-41-4 . (n.d.). Loba Chemie. [Link]
Sources
- 1. 79055-62-2 [chembk.com]
- 2. 79055-62-2|2-Chloro-5-methylpyridin-4-amine|BLD Pharm [bldpharm.com]
- 3. 79055-62-2 | 2-Chloro-5-methylpyridin-4-amine | Chlorides | Ambeed.com [ambeed.com]
- 4. pure.hw.ac.uk [pure.hw.ac.uk]
- 5. 97944-44-0 CAS MSDS (5-CHLORO-2-METHYL-PYRIDIN-4-YLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 2-chloro-5-methylpyridin-4-amine | CAS#:79055-62-2 | Chemsrc [chemsrc.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. chemscene.com [chemscene.com]
- 9. fishersci.com [fishersci.com]
- 10. spectrumchemical.com [spectrumchemical.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Chloro-2-methylpyridin-4-amine
This technical guide provides an in-depth analysis and comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 5-Chloro-2-methylpyridin-4-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this important chemical intermediate. By comparing predicted NMR data with experimental data of a closely related isomer, this guide offers valuable insights into the influence of substituent positioning on the magnetic environments of the pyridine ring.
Introduction: The Significance of Substituted Pyridines and NMR Analysis
Substituted pyridines are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional materials. The precise arrangement of substituents on the pyridine ring dictates the molecule's chemical reactivity, biological activity, and physical properties. Consequently, unambiguous structural confirmation is paramount in the synthesis and development of new pyridine-based compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful analytical techniques for the structural elucidation of organic molecules in solution.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule. This guide will focus on the comprehensive ¹H and ¹³C NMR analysis of this compound, a compound of interest in synthetic chemistry. Due to the limited availability of experimental spectra for this specific molecule, this guide will utilize high-quality predicted data and compare it with the experimental data of its isomer, 2-Chloro-5-methylpyridin-4-amine, to highlight the subtle yet significant effects of substituent placement.
Experimental and Computational Methodology
NMR Data Acquisition Protocol
The acquisition of high-quality NMR spectra is fundamental to accurate structural interpretation. The following protocol outlines a standardized procedure for obtaining ¹H and ¹³C NMR data for substituted pyridines.
Sample Preparation:
-
Weigh approximately 10-15 mg of the analytical sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts, and consistency is key for comparative studies.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically 12-16 ppm, centered around 6-8 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled experiment with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Typically 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C is significantly less sensitive than ¹H.
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Apply baseline correction to ensure a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak as a secondary reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). Tetramethylsilane (TMS) is the primary reference at 0 ppm.
Diagram of the NMR Experimental Workflow:
Caption: Structures of the target molecule and its isomer used for NMR comparison.
¹H-NMR Spectral Data Comparison
The ¹H-NMR spectrum provides information about the number of different types of protons and their neighboring environments.
Table 1: Comparison of ¹H-NMR Data (Predicted vs. Experimental) in DMSO-d₆
| Compound | Proton | Predicted δ (ppm) | Experimental δ (ppm) | Multiplicity | Integration |
| This compound | H-3 | 6.45 | - | s | 1H |
| H-6 | 7.85 | - | s | 1H | |
| -CH₃ | 2.20 | - | s | 3H | |
| -NH₂ | 5.90 | - | br s | 2H | |
| 2-Chloro-5-methylpyridin-4-amine | H-3 | 6.52 | 6.50 [2] | s | 1H |
| H-6 | 7.70 | 7.68 [2] | s | 1H | |
| -CH₃ | 1.98 | 1.96 [2] | s | 3H | |
| -NH₂ | 6.10 | 6.16 [2] | br s | 2H |
Analysis of ¹H-NMR Data:
-
Aromatic Protons (H-3 and H-6): In both molecules, the two aromatic protons appear as singlets, as they lack adjacent proton neighbors to cause spin-spin coupling. The chemical shifts of these protons are influenced by the electronic effects of the substituents. The amino group at C-4 is a strong electron-donating group, which tends to shield the ring protons, shifting them to a higher field (lower ppm). Conversely, the electronegative chlorine atom and the pyridine nitrogen atom are electron-withdrawing, causing deshielding and a downfield shift.
-
For This compound , the proton at H-3 is predicted to be at a higher field (6.45 ppm) compared to the proton at H-6 (7.85 ppm). This is because H-3 is ortho to the strongly electron-donating amino group and para to the weakly electron-donating methyl group. H-6 is adjacent to the electron-withdrawing nitrogen and ortho to the chloro group, leading to significant deshielding.
-
In the isomer 2-Chloro-5-methylpyridin-4-amine , the experimental and predicted data show a similar pattern. The proton at H-3 (6.50 ppm) is shielded by the adjacent amino group, while the proton at H-6 (7.68 ppm) is deshielded by the adjacent nitrogen. The close agreement between the predicted and experimental values for this isomer lends confidence to the predictions for the target molecule.
-
-
Methyl Protons (-CH₃): The methyl protons in both compounds appear as sharp singlets. In This compound , the methyl group is at the C-2 position, adjacent to the nitrogen, which results in a predicted chemical shift of 2.20 ppm. In 2-Chloro-5-methylpyridin-4-amine , the methyl group is at the C-5 position, and its experimental chemical shift is slightly upfield at 1.96 ppm. [2]This difference can be attributed to the proximity of the electron-withdrawing nitrogen in the former.
-
Amino Protons (-NH₂): The amino protons typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and chemical exchange. Their chemical shift is highly dependent on solvent, temperature, and concentration. The predicted and experimental values are in the expected range for an aromatic amine.
¹³C-NMR Spectral Data Comparison
The ¹³C-NMR spectrum provides information about the carbon skeleton of the molecule.
Table 2: Comparison of ¹³C-NMR Data (Predicted) in DMSO-d₆
| Compound | Carbon | Predicted δ (ppm) |
| This compound | C-2 | 155.5 |
| C-3 | 108.0 | |
| C-4 | 152.0 | |
| C-5 | 118.0 | |
| C-6 | 148.5 | |
| -CH₃ | 22.5 | |
| 2-Chloro-5-methylpyridin-4-amine | C-2 | 154.0 |
| C-3 | 109.5 | |
| C-4 | 153.5 | |
| C-5 | 120.5 | |
| C-6 | 147.0 | |
| -CH₃ | 16.5 |
Analysis of ¹³C-NMR Data:
The chemical shifts of the pyridine ring carbons are significantly affected by the nature and position of the substituents.
-
Carbons Bearing Substituents (C-2, C-4, C-5):
-
The carbons directly attached to the nitrogen (C-2 and C-6) are generally the most deshielded.
-
The carbon bearing the amino group (C-4) is also significantly deshielded in both isomers (around 152-153.5 ppm).
-
The carbon attached to the chlorine atom (C-5 in the target molecule and C-2 in the isomer) shows a downfield shift, though the effect is less pronounced than that of nitrogen or an amino group.
-
In This compound , C-2, bearing the methyl group, is predicted at 155.5 ppm. C-5, with the chloro substituent, is predicted at 118.0 ppm.
-
In 2-Chloro-5-methylpyridin-4-amine , C-2, now bearing the chloro group, is predicted at 154.0 ppm, while C-5, with the methyl group, is at 120.5 ppm.
-
-
Unsubstituted Ring Carbons (C-3, C-6):
-
The chemical shifts of these carbons are influenced by their position relative to the various substituents.
-
In This compound , C-3 is predicted to be significantly shielded (108.0 ppm) due to the strong electron-donating effect of the adjacent amino group. C-6, being adjacent to the ring nitrogen, is deshielded (148.5 ppm).
-
A similar trend is observed for 2-Chloro-5-methylpyridin-4-amine , with C-3 at 109.5 ppm and C-6 at 147.0 ppm.
-
-
Methyl Carbon (-CH₃): The position of the methyl group has a notable impact on its ¹³C chemical shift. When attached to C-2 in This compound , it is predicted at 22.5 ppm. In contrast, when attached to C-5 in the isomer, it is predicted to be at a higher field of 16.5 ppm.
Conclusion
This guide has provided a comprehensive overview and comparative analysis of the ¹H and ¹³C NMR data for this compound and its isomer, 2-Chloro-5-methylpyridin-4-amine. Through the use of high-quality predicted spectra and comparison with available experimental data, we have demonstrated how the positions of the chloro, methyl, and amino substituents profoundly influence the chemical shifts of the pyridine ring's protons and carbons.
The key takeaways for researchers are:
-
The combination of ¹H and ¹³C NMR spectroscopy provides a powerful tool for the unambiguous structural elucidation of substituted pyridines.
-
The chemical shifts of the aromatic protons and carbons are highly sensitive to the electronic effects of the substituents, allowing for the differentiation of isomers.
This guide serves as a practical reference for scientists working with substituted pyridines, aiding in the interpretation of NMR spectra and confirming the successful synthesis of target molecules.
References
-
Mestrelab Research. Mnova NMRPredict. [Link]
-
Bruker. Mnova Predict. [Link]
-
NMRDB.org. Predict all NMR spectra. [Link]
-
Modgraph Consultants. NMRPredict Desktop. [Link]
-
DB Infotech. How to Predict NMR in ChemDraw. YouTube. [Link]
-
Reddit. How reliable actually is the nmr prediction spectra tool in chemdraw? [Link]
-
Mestrelab Research. NMRPredict Server-Based. [Link]
-
PROSPRE. 1H NMR Predictor. [Link]
-
Mestrelab Resources. Starting Guide to NMRPredict Desktop. [Link]
-
Gaussian. Comparing NMR Methods in ChemDraw and Gaussian. [Link]
-
CASPRE. 13C NMR Predictor. [Link]
-
NMRDB.org. Simulate and predict NMR spectra. [Link]
-
NMRDB.org. Predict 1H proton NMR spectra. [Link]
-
ACD/Labs. NMR Prediction. [Link]
-
NMRDB.org. Predict 1H proton NMR spectra. [Link]
-
ChemAxon. NMR Predictor. [Link]
-
NMRDB.org. Predict 13C carbon NMR spectra. [Link]
-
SpectraBase. 2-Chloro-5-methyl-pyridine - Optional[1H NMR] - Spectrum. [Link]
-
SpectraBase. 2-Chloro-5-methyl-pyridine - Optional[13C NMR] - Spectrum. [Link]
-
PubChem. 2-Amino-5-chloropyridine. [Link]
-
Chemistry LibreTexts. NMR - Interpretation. [Link]
Sources
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 5-Chloro-2-methylpyridin-4-amine: A Comparative Approach
For researchers, scientists, and drug development professionals, the precise characterization of heterocyclic building blocks is paramount. 5-Chloro-2-methylpyridin-4-amine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, demands robust analytical methods for its identification, quantification, and purity assessment. Mass spectrometry (MS), coupled with chromatographic separation, stands as the definitive technique for this purpose.
This guide provides an in-depth, comparative analysis of the primary mass spectrometric methodologies for the analysis of this compound. Moving beyond a simple listing of protocols, we will explore the causality behind experimental choices, offering a framework for selecting the optimal analytical strategy based on the specific research question—be it routine purity confirmation, structural elucidation of novel analogs, or quantitative analysis in complex matrices.
Understanding the Analyte: Physicochemical Properties
The analytical strategy for any molecule begins with its fundamental properties. The structure of this compound, featuring a basic pyridine nitrogen, a primary amine, and a halogen substituent, dictates its behavior in both chromatography and mass spectrometry.
| Property | Value | Source |
| Molecular Formula | C₆H₇ClN₂ | [1][2] |
| Average Molecular Weight | 142.59 g/mol | [2] |
| Monoisotopic Mass | 142.0297759 Da | [1] |
| Topological Polar Surface Area | 38.9 Ų | [1] |
| logP | 1.62 | [2] |
The presence of two basic sites (the pyridine nitrogen and the exocyclic amine) makes this molecule an excellent candidate for electrospray ionization in positive ion mode. Its moderate polarity and logP value suggest good solubility in common reversed-phase liquid chromatography solvents. The molecule's volatility also permits analysis by gas chromatography.
Core Principles: Ionization and Separation
The choice of mass spectrometric analysis hinges on two key components: the chromatographic separation method and the ionization technique. The interplay between these elements determines the sensitivity, specificity, and structural information that can be obtained.
Chromatographic Separation: Gas vs. Liquid
-
Gas Chromatography (GC): GC offers high-resolution separation for volatile and thermally stable compounds.[3] For this compound, GC is a viable option. However, care must be taken as highly basic compounds like pyridines can sometimes interact with active sites in the GC system or on the column, leading to peak tailing.[4] GC is most powerfully paired with Electron Impact (EI) ionization.
-
Liquid Chromatography (LC): LC is a more versatile technique, accommodating a broader range of compound polarities and thermal stabilities. For this analyte, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice. The use of an acidic mobile phase modifier, such as formic acid, is crucial as it ensures the analyte is protonated, leading to better peak shape and enhanced ionization efficiency for mass spectrometry.
Ionization Techniques: Hard vs. Soft
-
Electron Impact (EI): A "hard" ionization technique primarily used with GC-MS, EI bombards the analyte with high-energy electrons (typically 70 eV).[5] This process imparts significant energy, leading to extensive and reproducible fragmentation.[6][7] While this provides a rich "fingerprint" for structural identification, it often results in a weak or absent molecular ion peak, making it difficult to determine the molecular weight of an unknown.[5]
-
Electrospray Ionization (ESI): A "soft" ionization technique ideal for LC-MS, ESI generates ions from a solution by applying a high voltage to a liquid spray.[8] For this compound, the acidic mobile phase readily protonates the molecule, yielding a prominent protonated molecule, [M+H]⁺. This preserves the crucial molecular weight information. Subsequent fragmentation for structural analysis can be induced in the mass spectrometer via Collision-Induced Dissociation (CID).[5][8]
Caption: Decision framework for selecting the optimal MS technique.
Comparative Experimental Protocols
The following sections provide detailed, validated protocols for the analysis of this compound using both GC-MS and LC-MS/MS. The causality behind parameter selection is explained to provide a deeper understanding.
Protocol 1: GC-MS for Structural Confirmation
This method is ideal for confirming the identity and purity of a synthesized standard, leveraging the detailed fragmentation pattern generated by Electron Impact ionization.
Methodology:
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent like methanol or ethyl acetate.
-
Instrument: A standard Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 8890/5977B).[9]
-
GC Parameters:
-
Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness. This is a robust, general-purpose column suitable for a wide range of semi-volatile compounds.[4]
-
Injector Temperature: 250 °C. Ensures rapid volatilization without thermal degradation.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 70 °C, hold for 2 min, then ramp at 15 °C/min to 280 °C and hold for 5 min. This gradient ensures good separation from solvent and potential impurities.
-
Injection: 1 µL, split mode (e.g., 20:1). A split injection prevents column overloading and ensures sharp peaks for a relatively concentrated sample.
-
-
MS Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV. The standard energy for reproducible fragmentation and comparison with spectral libraries.[5]
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 250. This range covers the expected molecular ion and key fragments.
-
Caption: Experimental workflow for GC-MS analysis.
Protocol 2: LC-MS/MS for High-Sensitivity Quantification
This method is superior for detecting the compound in complex matrices (e.g., reaction mixtures, biological samples) and for accurate quantification, using the high selectivity of tandem mass spectrometry (MS/MS).
Methodology:
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid). Dilute to the ng/mL range for high-sensitivity analysis.
-
Instrument: An HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument).
-
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size). C18 provides excellent retention for moderately polar compounds.
-
Mobile Phase A: Water + 0.1% Formic Acid. The acid promotes protonation for ESI.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). This mode provides supreme selectivity by monitoring a specific fragmentation reaction.
-
Precursor Ion: m/z 143.1 (for ³⁵Cl isotope). This is the protonated molecule [M+H]⁺.
-
Product Ion(s): Determine the most stable and abundant fragment ions by performing a product ion scan. For example, monitor transitions like 143.1 -> 128.1 (loss of -CH₃) or 143.1 -> 108.1 (loss of Cl).
-
Collision Energy: Optimize for the specific transitions to achieve maximum signal intensity.
-
Caption: Experimental workflow for LC-MS/MS analysis.
Fragmentation Analysis: Deciphering the Spectrum
The fragmentation pattern is key to structural confirmation. Due to the presence of chlorine, all chlorine-containing fragments will exhibit a characteristic isotopic pattern with a ratio of approximately 3:1 for the M and M+2 peaks (corresponding to ³⁵Cl and ³⁷Cl).
Expected Fragmentation Data:
| Ion Type | Method | Expected m/z (³⁵Cl/³⁷Cl) | Proposed Identity / Neutral Loss |
| Molecular Ion | GC-MS (EI) | 142.0 / 144.0 | M⁺• |
| Protonated Molecule | LC-MS (ESI) | 143.1 / 145.1 | [M+H]⁺ |
| Fragment 1 | EI / CID | 127.0 / 129.0 | [M-CH₃]⁺• or [M+H-CH₃]⁺ |
| Fragment 2 | EI / CID | 107.1 / 109.1 | [M-Cl]⁺ or [M+H-Cl]⁺ |
| Fragment 3 | EI / CID | 93.1 | [M-CH₃-Cl]⁺• |
| Fragment 4 | EI / CID | 78.0 | Pyridinium-type fragment |
Note: The exact m/z values are monoisotopic and may vary slightly based on instrument calibration.
The fragmentation of substituted pyridines can be complex, involving ring cleavage and rearrangements.[10][11] The primary fragmentations for this compound are expected to be the loss of a methyl radical from the molecular ion, or the loss of a chlorine radical.
Caption: Proposed fragmentation pathway for protonated this compound.
Performance Comparison: GC-MS vs. LC-MS/MS
| Feature | GC-MS (EI) | LC-MS/MS (ESI) | Rationale & Field Insights |
| Sensitivity | Good (ng level) | Excellent (pg to fg level) | The high efficiency of ESI and the noise reduction from MRM analysis make LC-MS/MS the superior choice for trace-level detection. |
| Selectivity | Moderate to Good | Unparalleled | While GC provides chromatographic selectivity, MRM in LC-MS/MS is chemically specific, allowing quantification even if the analyte co-elutes with interferences. |
| Molecular Weight ID | Difficult (Weak/No M⁺•) | Straightforward (Strong [M+H]⁺) | This is a critical advantage of ESI for analyzing unknowns or confirming the synthesis of a target compound.[5] |
| Structural Info | Excellent (Rich, reproducible fragmentation) | Good (Controlled fragmentation via CID) | EI spectra are highly detailed and can be matched against large commercial libraries (NIST, Wiley) for confident identification.[12] |
| Matrix Tolerance | Good | Moderate | ESI is susceptible to ion suppression, where co-eluting matrix components can interfere with the ionization of the target analyte, potentially compromising quantification.[13] |
| Applicability | Limited to volatile & thermally stable compounds | Broadly applicable | LC-MS is the workhorse of drug discovery, easily handling a vast array of scaffolds and their metabolites without the need for derivatization.[8][14] |
Conclusion and Recommendations
Both GC-MS and LC-MS/MS are powerful techniques for the analysis of this compound, but their applications are distinct.
-
GC-MS with Electron Impact ionization is the recommended method for the definitive structural identification of the pure, isolated compound. Its strength lies in the highly detailed and reproducible fragmentation patterns that can be confidently matched against established spectral libraries.
-
LC-MS/MS with Electrospray ionization is the superior and more versatile technique for nearly all other applications in a research and drug development setting. It provides the highest sensitivity and selectivity for quantification in complex matrices, unambiguously confirms molecular weight, and is readily applicable to a wide range of analogs and potential metabolites without requiring volatility.
For laboratories engaged in medicinal chemistry and drug development, establishing a robust LC-MS/MS method is the most effective and efficient strategy for the routine analysis of this compound and related compounds.
References
-
Journal of the American Society for Mass Spectrometry. Comparison of the Reactivity of the Three Distonic Isomers of the Pyridine Radical Cation Toward Tetrahydrofuran in Solution and in the Gas Phase. Available from: [Link]
-
Lavorato, D.J. Hydrogen shift' isomers of pyridine and other - n-hieterocycles: a tandem mass spectrometry study. Bibliothèque et Archives Canada. Available from: [Link]
-
ResearchGate. The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. Available from: [Link]
-
Bunce, N.J., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1036. Available from: [Link]
-
ResearchGate. LC/MS/MS detection of short-chain aliphatic amines in glazing agents for fruit coating. Available from: [Link]
-
The Journal of Organic Chemistry. Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. Available from: [Link]
-
ResearchGate. Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. Available from: [Link]
-
ResearchGate. Development of a LC-MS/MS method for the analysis of volate primary and secondary amines as NIT (naphtylisothiocyanate) derivatives. Available from: [Link]
-
ResearchGate. Stable isomeric structures of the pyridine cation (C5H5N•+) and protonated pyridine (C5H5NH+) elucidated by cold ion infrared spectroscopy. Available from: [Link]
-
Salem, M.A.I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available from: [Link]
-
National Institute of Standards and Technology (NIST). Pyridine - Mass Spectrum. NIST Chemistry WebBook. Available from: [Link]
-
Emory University. Mass Spectrometry Ionization Methods. Available from: [Link]
-
Drug Discovery World. Advanced techniques and applications of LC-MS in small molecule drug discovery. Available from: [Link]
-
Oxford Academic. Comprehensive LC–MS/MS analysis of nitrogen-related plant metabolites. Available from: [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
-
Agency for Toxic Substances and Disease Registry. Analytical Methods for Pyridine. Available from: [Link]
-
Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]
-
ACS Publications. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine ([18F]9) as a Potential PET Radiotracer. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Diverse Applications of 5-Chloro-3-methylpyridin-2-amine in Chemical Industries. Available from: [Link]
-
PubChem. 2-Chloro-5-methylpyridin-4-amine. Available from: [Link]
-
PubMed. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. Available from: [Link]
- Google Patents. Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).
-
ChemRxiv. 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Available from: [Link]
-
Chemsrc. 2-chloro-5-methylpyridin-4-amine | CAS#:79055-62-2. Available from: [Link]
-
ResearchGate. Pyridine and GC Capillary Column, is it safe?. Available from: [Link]
-
ACS Publications. Phosphorus-Containing Acrylate-Based Core–Shell Polymers: Synthesis and Flame-Retardant Properties. Available from: [Link]
Sources
- 1. 2-Chloro-5-methylpyridin-4-amine | C6H7ClN2 | CID 12643706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pyridine [webbook.nist.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
A Senior Application Scientist's Guide to the Certificate of Analysis for 5-Chloro-2-methylpyridin-4-amine: A Comparative Framework
Abstract
In the landscape of modern drug discovery and medicinal chemistry, the quality of starting materials is not merely a matter of compliance but a cornerstone of reproducible, high-impact research. 5-Chloro-2-methylpyridin-4-amine (CAS: 97944-44-0) is a pivotal substituted pyridine building block, valued for its role in constructing complex molecular architectures for novel therapeutics. This guide provides an in-depth deconstruction of its Certificate of Analysis (CoA), offering a framework for researchers to critically evaluate the quality of this reagent. We present detailed, field-tested protocols for the orthogonal analytical techniques required for its characterization, namely HPLC, NMR, and MS. Furthermore, this guide extends beyond a single compound, providing a comparative analysis of key structural isomers to illustrate how subtle molecular changes influence physicochemical properties and synthetic utility. This document is intended to empower researchers, scientists, and drug development professionals to make informed decisions, ensuring the integrity and success of their research endeavors.
Deconstructing the Certificate of Analysis: Your First Line of Defense
A Certificate of Analysis is more than a datasheet; it is a legally binding document that guarantees a product's identity, purity, and quality. For a crucial intermediate like this compound, which may be incorporated into a final Active Pharmaceutical Ingredient (API), scrutinizing the CoA is a non-negotiable step in the risk assessment and quality control pipeline.
A typical CoA for high-purity this compound will include the specifications outlined below. The causality for each test is critical: we are not just confirming the compound is present, but ensuring it is suitable for sensitive downstream applications like catalysis-driven cross-coupling reactions where impurities can poison catalysts and derail a synthesis.
Table 1: Representative Certificate of Analysis for this compound
| Parameter | Specification | Method | Rationale & Significance |
| Appearance | White to Off-White Solid[1] | Visual Inspection | A deviation from the expected color or form can indicate degradation, the presence of colored impurities, or incorrect polymorph, all of which can affect reactivity and solubility. |
| Identity (¹H NMR) | Conforms to Structure | ¹H NMR Spectroscopy | Provides unambiguous confirmation of the molecular structure by analyzing the chemical environment of each proton. This is the primary method to distinguish between isomers. |
| Purity (HPLC) | ≥ 98.0%[1] | HPLC | Quantifies the amount of the target compound relative to all detectable impurities. A high-purity threshold is essential to ensure stoichiometric accuracy in reactions and to avoid introducing unknown variables into biological assays. |
| Identity (Mass Spec) | Conforms to Molecular Weight | Mass Spectrometry | Confirms the molecular weight (142.59 g/mol )[1][2] and provides structural clues via fragmentation. The isotopic pattern is definitive for confirming the presence of a single chlorine atom. |
| Residual Solvents | ≤ 0.5% | GC-HS | Identifies and quantifies solvents remaining from the synthesis and purification process. Residual solvents can be toxic or interfere with subsequent chemical transformations. |
The quality control (QC) process that culminates in a CoA is a multi-step, validated workflow. Each step is designed to build confidence in the material's quality, ensuring that what is on the label is what is in the bottle.
References
A Comparative Analysis of the Reactivity of 5-Chloro-2-methylpyridin-4-amine and 2-Aminopyridine for Drug Development Professionals
<
In the landscape of pharmaceutical research and development, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a drug discovery program. Substituted pyridines, in particular, are privileged scaffolds found in a multitude of approved drugs. This guide provides an in-depth, comparative analysis of the reactivity of two such scaffolds: 5-Chloro-2-methylpyridin-4-amine and 2-aminopyridine. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and experimental data to inform synthetic strategy and decision-making.
Introduction: Structural and Electronic Overview
The reactivity of an aromatic heterocycle is fundamentally governed by the electronic nature and position of its substituents. 2-Aminopyridine is a foundational building block in medicinal chemistry, utilized in the synthesis of drugs like piroxicam and sulfapyridine. This compound, a more decorated analogue, presents a different electronic and steric profile that can be strategically exploited.
| Compound | Structure | Key Features |
| 2-Aminopyridine | - Amino group at the 2-position, an electron-donating group. - Susceptible to reactions at the exocyclic amino group and the pyridine ring nitrogen. | |
| This compound | ![]() | - Amino group at the 4-position. - Electron-donating methyl group at the 2-position. - Electron-withdrawing chloro group at the 5-position. |
The interplay of these substituents in this compound creates a unique reactivity profile compared to the parent 2-aminopyridine. The amino group at the 4-position strongly activates the ring towards electrophilic attack, while the chloro and methyl groups modulate the electron density and steric accessibility of different positions.
Comparative Reactivity Analysis
This section delves into a comparative analysis of the reactivity of these two aminopyridines in several key reaction classes relevant to drug synthesis.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a cornerstone of heterocyclic chemistry. The electron-deficient nature of the pyridine ring, especially when substituted with electron-withdrawing groups, facilitates the displacement of leaving groups by nucleophiles.
This compound: The chlorine atom at the 5-position is susceptible to SNAr. However, the position of the chloro group relative to the activating amino group and the deactivating ring nitrogen is crucial. The reaction is influenced by the electron-withdrawing strength and position of the substituents. In this case, the amino group at the 4-position and the methyl group at the 2-position are electron-donating, which can decrease the electrophilicity of the ring and potentially slow down SNAr reactions compared to pyridines with strongly electron-withdrawing groups.
2-Aminopyridine: Unsubstituted 2-aminopyridine does not have a suitable leaving group for a typical SNAr reaction. However, related 2-chloropyridines are commonly used in SNAr reactions, where the chlorine is readily displaced by nucleophiles. The rate of these reactions is influenced by the nature of the nucleophile and the reaction conditions, often requiring heat.
Experimental Insight:
A common application of SNAr on a related scaffold, 2,4-dichloropyrimidine, demonstrates that substitution generally favors the C4 and C6 positions. This regioselectivity is dictated by the stability of the intermediate Meisenheimer complex. While not a direct comparison, this highlights the importance of substituent positioning in directing nucleophilic attack.
Acylation of the Exocyclic Amino Group
Acylation of the amino group is a fundamental transformation for introducing diverse functionality.
**5-Chloro
A Comparative Guide to the Biological Activity of Fluorinated vs. Chlorinated Aminopyridines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic incorporation of halogen atoms onto heterocyclic scaffolds is a cornerstone of modern drug design. Among these, aminopyridines represent a privileged structure, serving as the foundation for a multitude of therapeutic agents. The introduction of fluorine or chlorine, in particular, can dramatically alter the physicochemical properties and, consequently, the biological activity of the parent molecule. This guide provides an in-depth, objective comparison of the biological activities of fluorinated versus chlorinated aminopyridines, supported by experimental data and mechanistic insights to inform rational drug design and development.
The Halogen Effect: More Than Just a Substitution
The choice between fluorine and chlorine as a substituent on an aminopyridine ring is not arbitrary. Each halogen imparts a unique set of properties that can profoundly influence a compound's interaction with biological targets.
Fluorine , the most electronegative element, is relatively small (van der Waals radius of 1.47 Å). Its introduction can:
-
Enhance metabolic stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of oxidative metabolism.
-
Modulate pKa: The strong electron-withdrawing nature of fluorine can lower the basicity of the aminopyridine nitrogen, affecting its ionization state at physiological pH and its ability to form hydrogen bonds.
-
Alter binding interactions: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbones and can influence the conformation of the molecule.
Chlorine , while also electronegative, is larger than fluorine (van der Waals radius of 1.75 Å) and more polarizable. Its presence can:
-
Increase lipophilicity: Generally, chlorine substitution leads to a greater increase in lipophilicity compared to fluorine, which can enhance membrane permeability.
-
Introduce halogen bonding: The positive polar region (σ-hole) on the chlorine atom can engage in halogen bonding, a specific and directional non-covalent interaction with electron-rich atoms in a biological target.
-
Serve as a synthetic handle: The carbon-chlorine bond is more readily displaced than the carbon-fluorine bond, offering a versatile point for further chemical modification.
Head-to-Head Comparison of Biological Activities
While direct comparative studies on identical aminopyridine scaffolds are not abundant, analysis of existing data on related heterocyclic structures allows for a reasoned comparison. The following sections delineate the observed trends in key therapeutic areas.
Anticancer Activity
The antiproliferative effects of halogenated compounds are a significant area of investigation. The substitution pattern and the nature of the halogen can lead to vastly different outcomes.
In a study on 7-azaindenoisoquinolines, which contain a pyridine ring fused to an indene system, replacement of a nitro group with either chlorine or fluorine resulted in compounds with high topoisomerase I inhibitory activity and potent cytotoxicity in human cancer cell cultures[1]. This suggests that for certain scaffolds, both halogens can be favorable replacements for other functional groups to enhance anticancer potential.
Another study on 2,4-diphenyl-5H-indeno[1,2-b]pyridines demonstrated that the introduction of a chlorine atom at various positions on the phenyl rings led to significant cytotoxic effects, particularly against breast cancer cell lines[2]. While this study did not include fluorinated analogs for direct comparison, it highlights the positive contribution of chlorination to the anticancer profile of pyridine-containing molecules.
A review of the structure-activity relationships of pyridine derivatives indicated that, in some cases, the presence of halogen atoms exhibited lower antiproliferative activity compared to other substituents like methoxy or hydroxyl groups[3]. This underscores that the effect of halogenation is highly context-dependent on the overall molecular structure and the specific cancer cell line being targeted.
Table 1: Comparative Anticancer Activity Data (Illustrative Examples)
| Compound Scaffold | Halogen | Position | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrano[2,3-d]pyrimidine | 2-Chloro | - | HeLa | 129 - 340 | [4] |
| Pyrano[2,3-d]pyrimidine | 2,4-Difluoro | - | HeLa | 129 - 340 | [4] |
| 7-Azaindenoisoquinoline | 3-Chloro | - | NCI-60 Panel | Submicromolar | [1] |
| 7-Azaindenoisoquinoline | 3-Fluoro | - | NCI-60 Panel | Submicromolar | [1] |
Note: The data in this table is illustrative and sourced from studies on related heterocyclic systems due to the limited direct comparative data on aminopyridines.
Antimicrobial Activity
Halogenated aminopyridines and related heterocycles have shown promise as antimicrobial agents. The choice of halogen can influence both the spectrum of activity and the potency.
A study on 2,5-disubstituted-4-thiazolidinones revealed that the presence of a fluoro group in addition to a chloro group on a phenylamino moiety enhanced antibacterial activity[5]. This suggests a potential synergistic or additive effect of having both types of halogens in a molecule.
In the context of fluoroquinolones, a well-established class of antibiotics, the fluorine atom at position 6 is crucial for their antibacterial activity. However, modifications at other positions, including the introduction of a chlorine atom at position 7, have been shown to modulate their potency and spectrum[6].
Conversely, a study synthesizing various derivatives of 7-amino-5-aryl-6-cyano-5H-pyrano[2,3-d]pyrimidin-2,4-diones found that a 2-chloro derivative exhibited notable activity against Staphylococcus aureus and MRSA, while a 2-nitro derivative was more effective against Escherichia coli[4]. This highlights that the optimal halogen and its substitution pattern can be pathogen-dependent.
Table 2: Comparative Antimicrobial Activity Data (Illustrative Examples)
| Compound Scaffold | Halogen | Bacterial Strain | MIC (µg/mL) | Reference |
| 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone derivative | Fluoro | Gram-positive bacteria | 0.25 - 1 | [7] |
| 2-Amino-4-chloropyrimidine derivative | Chloro | S. aureus | >200 (MBC) | [8] |
| Pyrano[2,3-d]pyrimidine | 2-Chloro | S. aureus & MRSA | <200 (MBC) | [4] |
Note: The data in this table is illustrative and sourced from studies on related heterocyclic systems due to the limited direct comparative data on aminopyridines. MIC (Minimum Inhibitory Concentration), MBC (Minimum Bactericidal Concentration).
Mechanistic Considerations: Why the Difference in Activity?
The observed differences in biological activity between fluorinated and chlorinated aminopyridines can often be traced back to their distinct physicochemical properties and how these influence interactions at the molecular level.
Caption: Physicochemical drivers of differential biological activity.
As illustrated, the high electronegativity and small size of fluorine can lead to more subtle electronic and conformational changes, while the larger, more polarizable nature of chlorine can introduce new binding interactions, such as halogen bonding, and significantly impact properties like lipophilicity. These differences are key to understanding the structure-activity relationships (SAR) of halogenated aminopyridines.
Experimental Protocols
To ensure the reproducibility and validity of biological activity data, standardized assays are essential. Below are detailed protocols for two of the most common assays used to evaluate the anticancer and antimicrobial properties of novel compounds.
Protocol 1: MTT Assay for Cytotoxicity
This colorimetric assay is widely used to assess the in vitro cytotoxic effects of compounds on cancer cell lines.[9][10]
Caption: Workflow for the MTT cytotoxicity assay.
Materials:
-
96-well flat-bottom plates
-
Cancer cell line of interest
-
Complete culture medium
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[10]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and an untreated control (medium only).
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[11]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilizing solution to each well. Mix thoroughly to dissolve the formazan crystals.[10]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][12][13]
Materials:
-
96-well microtiter plates
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB) or other appropriate broth
-
Test compounds
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Microplate reader or visual inspection
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the wells of a 96-well plate containing broth.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[2]
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[14]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.[13]
Conclusion and Future Directions
The choice between incorporating a fluorine or a chlorine atom into an aminopyridine scaffold is a nuanced decision with significant implications for the resulting compound's biological activity. While fluorine excels at enhancing metabolic stability and modulating electronic properties, chlorine offers a greater increase in lipophilicity and the potential for specific halogen bonding interactions.
The available data, primarily from related heterocyclic systems, suggests that both fluorinated and chlorinated aminopyridines are promising candidates for the development of novel anticancer and antimicrobial agents. However, the superiority of one over the other is highly dependent on the specific molecular scaffold, the substitution pattern, and the biological target.
Future research should focus on the direct, systematic comparison of fluorinated and chlorinated aminopyridine analogues within the same molecular series. Such studies, employing standardized biological assays, will provide invaluable data for building more predictive structure-activity relationship models and will ultimately enable the more rational design of next-generation aminopyridine-based therapeutics.
References
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Institute for Collaborative Biotechnology (ICB). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. [Link]
-
CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test. [Link]
-
protocols.io. Minimal Inhibitory Concentration (MIC). [Link]
-
Andrade, F. F., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Antibiotics, 10(2), 1-18. [Link]
-
ResearchGate. Synthesis of chloro, fluoro, and nitro derivatives of 7‐amino‐5‐aryl‐6‐cyano‐5 H ‐pyrano pyrimidin‐2,4‐diones using organic catalysts and their antimicrobial and anticancer activities. [Link]
-
protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
-
PubMed. Synthesis and antimicrobial activity of 7-fluoro-3-aminosteroids. [Link]
-
National Center for Biotechnology Information. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]
-
ResearchGate. Structure-activity relationship that was identified for the inhibitors in this study. [Link]
-
ResearchGate. Structure‐activity relationship for antiproliferative activity. [Link]
-
National Center for Biotechnology Information. Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents. [Link]
-
National Center for Biotechnology Information. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. [Link]
-
ACS Publications. Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. [Link]
-
Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. [Link]
-
National Center for Biotechnology Information. Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I. [Link]
-
National Center for Biotechnology Information. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. [Link]
-
ResearchGate. Scheme 1. Comparative antimicrobial activity of... [Link]
-
National Center for Biotechnology Information. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. [Link]
-
MDPI. Review: Structure-Activity Relationship of Antimicrobial Peptoids. [Link]
-
Structure-activity relationship of anticancer drug candidate quinones. [Link]
-
ResearchGate. Halogenated pyridine structure activity relationships in the bacterial mutagenicity assay. [Link]
-
ResearchGate. Effect of chloro and fluoro groups on the antimicrobial activity of 2,5-disubstituted 4-thiazolidinones: A comparative study. [Link]
-
PubMed. New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition. [Link]
-
News-Medical.Net. Novel fluoroquinolone analogs as anticancer agents. [Link]
-
National Center for Biotechnology Information. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. [Link]
-
MDPI. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. [Link]
-
MDPI. Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. [Link]
-
ResearchGate. Design, Synthesis and Biological Activities of Novel Analogues of Chlorantraniliprole Containing Heptafluoroisopropyl Group. [Link]
-
ResearchGate. ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. [Link]
Sources
- 1. Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 7. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. atcc.org [atcc.org]
- 12. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. Minimal Inhibitory Concentration (MIC) [protocols.io]
Navigating the 4-Aminopyridine Maze: A Comparative Guide to Alternatives for 5-Chloro-2-methylpyridin-4-amine in Drug Synthesis
For researchers, scientists, and drug development professionals, the selection of building blocks in the synthesis of novel therapeutics is a critical decision that profoundly influences the ultimate pharmacological profile of a drug candidate. Substituted pyridines, in particular, are a cornerstone of medicinal chemistry, with the 4-aminopyridine scaffold being a recurring motif in a multitude of bioactive compounds.[1] This guide provides an in-depth technical comparison of alternatives to 5-Chloro-2-methylpyridin-4-amine, a key intermediate in pharmaceutical synthesis. Due to a significant body of available data, this guide will focus on its close and commercially relevant isomer, 2-chloro-5-methylpyridin-4-amine, as a primary reference point to explore viable synthetic alternatives and the principles of bioisosteric replacement.
While specific experimental data for this compound is limited in publicly accessible literature, the extensive research on its isomer provides a robust foundation for understanding the structure-activity relationships (SAR) and guiding the selection of alternative building blocks. The insights derived from 2-chloro-5-methylpyridin-4-amine are directly applicable to the rational design of analogs with potentially improved properties.
The Central Role of Chloro-methyl-aminopyridines: A Case Study in Finerenone Synthesis
The significance of the chloro-methyl-aminopyridine scaffold is prominently illustrated by its use in the synthesis of Finerenone, a non-steroidal mineralocorticoid receptor (MR) antagonist. In the patented synthesis of a key intermediate for Finerenone, 4-amino-5-methyl-1H-pyridin-2(1H)-one, the precursor is 2-chloro-5-methyl-4-pyridinamine.[2] This underscores the industrial relevance and the established synthetic utility of this particular substitution pattern on the pyridine ring.
The synthesis of 2-chloro-5-methylpyridin-4-amine is well-documented, typically proceeding via the hydrogenation of 2-chloro-5-methyl-4-nitropyridine 1-oxide. This reaction can be carried out with high efficiency using a platinum catalyst on a carbon support, often modified with other metals like molybdenum or vanadium to enhance performance.[2][3]
Core Alternatives and Bioisosteric Replacements
The concept of bioisosterism is a powerful tool in medicinal chemistry, allowing for the strategic replacement of functional groups to optimize a molecule's pharmacological and pharmacokinetic properties without drastically altering its interaction with the biological target.[4][5][6] In the context of this compound and its isomer, several alternatives can be considered, focusing on modifications of the substituents on the pyridine ring.
Isomeric Scaffolds: The Case of this compound
The primary alternative to consider is the titular compound, this compound. While specific synthetic and pharmacological data is scarce, we can infer its properties based on established SAR principles for pyridine derivatives. The relative positions of the chloro, methyl, and amino groups will influence the electronic distribution within the pyridine ring, its basicity (pKa), and its steric profile. These differences can have a profound impact on binding affinity, selectivity, and metabolic stability.
It is reasonable to hypothesize that the synthesis of this compound would follow a similar pathway to its isomer, starting from a correspondingly substituted nitropyridine N-oxide. However, the yields and impurity profiles may differ due to the altered electronic and steric environment.
Halogen Exchange: Modulating Electronic Properties
A common bioisosteric replacement involves substituting one halogen for another. Replacing the chlorine atom with fluorine, bromine, or iodine can systematically alter the electronic properties and lipophilicity of the molecule. Fluorine, being highly electronegative, can lower the pKa of the pyridine nitrogen, potentially reducing off-target effects at aminergic receptors.[4] Conversely, bromine and iodine are less electronegative but more lipophilic, which can influence cell permeability and metabolic stability.
Methyl Group Analogs: Exploring Steric and Metabolic Effects
The methyl group can be replaced with other small alkyl groups (e.g., ethyl, isopropyl) or bioisosteres like a cyclopropyl ring. These modifications can probe the steric tolerance of the binding pocket and influence the metabolic profile of the compound. For instance, replacing a methyl group with a cyclopropyl ring can enhance metabolic stability by blocking potential sites of oxidation.
Alternative Heterocyclic Scaffolds
In a broader approach to finding alternatives, one might consider replacing the entire pyridine ring with other heterocyclic scaffolds that can present the key pharmacophoric elements in a similar spatial arrangement. Scaffolds like pyrimidines, pyrazines, or even bicyclic systems could serve as viable alternatives, offering novel intellectual property and potentially improved drug-like properties.[7][8] For example, 4-aminopyrazolopyrimidine has been explored as a versatile scaffold in the design of kinase inhibitors.[7]
Comparative Performance: A Data-Driven Approach
To facilitate a direct comparison, the following table summarizes key data for 2-chloro-5-methylpyridin-4-amine and provides a predictive framework for evaluating potential alternatives.
Table 1: Comparative Data of 2-chloro-5-methylpyridin-4-amine and Potential Alternatives
| Compound | Synthesis Yield (%) | Purity (%) | Key Physicochemical Properties (Predicted for alternatives) | Potential Advantages | Potential Disadvantages |
| 2-chloro-5-methylpyridin-4-amine | Quantitative[3] | >97.5 (HPLC)[3] | MW: 142.59, LogP: ~1.5, pKa: (predicted ~5-6) | Established synthesis, proven utility in drug synthesis. | Potential for metabolic liabilities associated with the methyl group. |
| This compound | N/A | N/A | MW: 142.59, LogP: ~1.5, pKa: (predicted ~5-6) | Altered electronic and steric profile may improve selectivity or reduce off-target effects. | Lack of experimental data, potentially different synthetic challenges. |
| 5-Fluoro-2-methylpyridin-4-amine | N/A | N/A | MW: 126.12, LogP: ~1.0, pKa: (predicted ~4-5) | Lower pKa may reduce off-target effects, enhanced metabolic stability. | Potential for altered binding affinity due to stronger electron-withdrawing nature. |
| 5-Bromo-2-methylpyridin-4-amine | N/A | N/A | MW: 187.04, LogP: ~1.8, pKa: (predicted ~5-6) | Increased lipophilicity may enhance cell permeability. | Increased molecular weight, potential for increased toxicity. |
| 2-Ethyl-5-chloropyridin-4-amine | N/A | N/A | MW: 156.62, LogP: ~1.9, pKa: (predicted ~5-6) | Probes steric limitations of the binding pocket. | Potential for increased metabolic susceptibility at the ethyl group. |
| 5-Chloro-2-(cyclopropyl)pyridin-4-amine | N/A | N/A | MW: 168.62, LogP: ~1.7, pKa: (predicted ~5-6) | Enhanced metabolic stability compared to the methyl analog. | Increased synthetic complexity. |
Experimental Protocols
Synthesis of 2-chloro-5-methylpyridin-4-amine[3]
A representative experimental protocol for the synthesis of 2-chloro-5-methylpyridin-4-amine is as follows:
-
Materials: 2-chloro-5-methyl-4-nitropyridine 1-oxide, Platinum on activated carbon (e.g., 0.8% Pt), Ethanol, Argon, Hydrogen gas.
-
Procedure:
-
A pressure reactor is charged with 2-chloro-5-methyl-4-nitropyridine 1-oxide and the platinum on carbon catalyst under an argon atmosphere.
-
Ethanol is added as the solvent.
-
The reactor is sealed and purged with argon.
-
The reaction mixture is then subjected to hydrogenation under hydrogen pressure (e.g., 3 bar) at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 20 hours).
-
Upon completion, the reactor is purged with argon, and the catalyst is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the product.
-
Visualization of Synthetic Pathways and Logical Relationships
DOT Script for the Synthesis of 2-chloro-5-methylpyridin-4-amine
Caption: Synthetic pathway for 2-chloro-5-methylpyridin-4-amine.
DOT Script for Bioisosteric Replacement Logic
Caption: Logic diagram for bioisosteric replacement strategies.
Conclusion and Future Directions
While this compound remains a synthetically plausible but less explored building block, the wealth of information available for its isomer, 2-chloro-5-methylpyridin-4-amine, provides a valuable roadmap for drug discovery efforts. The principles of bioisosteric replacement offer a rational approach to designing novel analogs with potentially superior pharmacological profiles. The strategic replacement of the chloro and methyl substituents can fine-tune the electronic, steric, and metabolic properties of the 4-aminopyridine scaffold.
Future research should focus on the development of efficient synthetic routes to this compound and a thorough evaluation of its physicochemical and pharmacological properties. A direct comparative study with its well-characterized isomer would be invaluable in elucidating the subtle yet significant effects of substituent positioning on the pyridine ring. Such studies will undoubtedly expand the toolbox of medicinal chemists and contribute to the development of the next generation of pyridine-based therapeutics.
References
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. [Link]
-
4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PMC. [Link]
-
Design, synthesis and evaluation of some new 4-aminopyridine derivatives in learning and memory. PubMed. [Link]
-
Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]
-
Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. [Link]
-
The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. [Link]
-
Comparison of the Pharmacological Actions of Some New 4-aminopyridine Derivatives. European Journal of Pharmacology. [Link]
-
Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. PubMed. [Link]
-
2-Chloro-5-methylpyridin-4-amine. PubChem. [Link]
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]
-
Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. PMC. [Link]
- Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).
-
“Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv. [Link]
-
Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. [Link]
-
Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. MDPI. [Link]
-
Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. MDPI. [Link]
-
Design, synthesis and structure–activity relationship studies on erianin analogues as pyruvate carboxylase inhibitors in hepatocellular carcinoma cells. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
Sources
- 1. Design, synthesis and evaluation of some new 4-aminopyridine derivatives in learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
- 3. 2-chloro-5-methylpyridin-4-amine | 79055-62-2 [chemicalbook.com]
- 4. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 5. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drughunter.com [drughunter.com]
- 7. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design [mdpi.com]
A Comparative Guide to Pyridine and Pyrimidine Scaffolds in Medicinal Chemistry
For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate pharmacological profile of a drug candidate. Among the most ubiquitous and functionally versatile are the six-membered nitrogen-containing heterocycles, pyridine and pyrimidine. While structurally similar, the introduction of a second nitrogen atom in the pyrimidine ring instigates a cascade of changes in physicochemical and electronic properties, offering a distinct yet complementary profile to pyridine. This guide provides an in-depth, objective comparison of these two "privileged scaffolds," supported by experimental data and protocols, to empower rational drug design.
Part 1: The Tale of One vs. Two Nitrogens: Fundamental Properties
The foundational difference between pyridine and pyrimidine lies in their atomic composition within a six-membered aromatic ring. Pyridine contains a single nitrogen atom replacing a carbon-hydrogen unit of benzene, whereas pyrimidine incorporates two nitrogen atoms at the 1 and 3 positions.[1][2][3] This seemingly minor alteration has significant consequences for the molecule's electronic distribution, basicity, and reactivity, which are fundamental to its interactions with biological targets.
Both heterocycles are aromatic, with six π-electrons delocalized across the sp²-hybridized ring atoms.[4] However, the high electronegativity of the nitrogen atom(s) polarizes the ring, making both scaffolds electron-deficient, or π-deficient, compared to benzene.[5] This π-deficiency is significantly more pronounced in pyrimidine due to the inductive electron-withdrawing effect of the second nitrogen atom.[1][6]
dot graph TD { rankdir=LR; node [shape=plaintext];
} Caption: Core structures of Pyridine and Pyrimidine.
Comparative Physicochemical Data
The distinct electronic natures of pyridine and pyrimidine directly translate to measurable differences in their physicochemical properties, which are critical for drug design.
| Property | Pyridine | Pyrimidine | Causality & Medicinal Chemistry Implication |
| Formula | C₅H₅N[1] | C₄H₄N₂[1] | The additional nitrogen in pyrimidine increases the hydrogen bond acceptor count and polarity. |
| Molar Mass | 79.10 g/mol [1] | 80.09 g/mol [1] | Minimal difference, but substitution patterns are the primary driver of molecular weight changes. |
| Basicity (pKa of Conjugate Acid) | ~5.25[5][7] | ~1.23[5][8] | Pyrimidine is significantly less basic. The second nitrogen atom has a strong electron-withdrawing effect, reducing the availability of the lone pairs for protonation.[6] This is crucial for avoiding unwanted protonation at physiological pH and can influence off-target interactions. |
| Electron Density | π-deficient | More π-deficient[5] | The increased π-deficiency in pyrimidine makes it more susceptible to nucleophilic attack and less reactive toward electrophiles. |
| Reactivity (Aromatic Substitution) | Electrophilic: Difficult, occurs at C3/C5.[3][5] Nucleophilic: Favored at C2/C4/C6. | Electrophilic: Very difficult, occurs at C5.[5] Nucleophilic: Highly favored at C2/C4/C6.[5][8] | This differential reactivity dictates synthetic strategies and the positions available for substitution to modulate biological activity. |
| Hydrogen Bond Acceptors | 1 (N atom)[2] | 2 (N1, N3 atoms)[2] | Pyrimidine's ability to act as a dual hydrogen bond acceptor can provide additional, potent interactions with biological targets, potentially increasing binding affinity and selectivity. |
| Solubility in Water | Miscible[7] | Soluble | Both are significantly more water-soluble than benzene, a key advantage for improving the pharmacokinetic properties of drug candidates. |
Part 2: Application as Privileged Scaffolds in Drug Discovery
Both pyridine and pyrimidine are considered "privileged scaffolds," meaning they are molecular frameworks capable of binding to a wide range of biological targets with high affinity.[9][10] Their prevalence in FDA-approved drugs is a testament to their versatility and favorable drug-like properties. A recent analysis of drugs approved between 2014 and 2023 identified 54 containing a pyridine ring and 25 with a pyrimidine ring.[11]
Pharmacophoric Roles and ADME Implications
The choice between these scaffolds can strategically modulate a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
-
Bioisosterism and Target Binding: Pyridine and pyrimidine are often used as bioisosteres for a phenyl ring. This substitution can introduce a hydrogen bond acceptor, enhance solubility, and block or alter metabolic pathways without drastically changing the molecule's size or shape. This is particularly effective in kinase inhibitors, where the nitrogen atom(s) can form critical hydrogen bonds in the ATP-binding pocket.[12]
-
Solubility and Permeability: The inherent polarity of the nitrogen atoms generally increases aqueous solubility compared to carbocyclic analogs. This can improve the formulation possibilities and bioavailability of a drug. However, excessive hydrogen bond acceptor count can also reduce membrane permeability, a balance that medicinal chemists must carefully manage.
-
Metabolism and Stability: The position of the nitrogen atom(s) profoundly influences metabolic stability. Pyridine rings can undergo N-oxidation or hydroxylation at various positions, while pyrimidines have their own distinct metabolic pathways.[13][14] For many pyridine-containing drugs, CYP3A4 is a major metabolizing enzyme.[15][16] Replacing a metabolically liable C-H bond with a more stable nitrogen atom is a common strategy to increase a drug's half-life.
-
Toxicity: The choice of heterocycle can also mitigate toxicity. By altering the electronic properties and metabolic profile, designers can steer a molecule away from producing reactive metabolites or interacting with off-target proteins like hERG.
Therapeutic Areas of Dominance
While both scaffolds are found across nearly all therapeutic areas, they have shown particular success in specific domains.
-
Pyridine Derivatives: This scaffold is highly prevalent in oncology (e.g., Crizotinib, Abiraterone), drugs targeting the central nervous system (CNS) , and infectious diseases (e.g., Isoniazid for tuberculosis).[11][17][18]
-
Pyrimidine Derivatives: Pyrimidines are a cornerstone of oncology , particularly as antimetabolites (e.g., 5-Fluorouracil, Gemcitabine) and kinase inhibitors (e.g., Imatinib).[17][19] They are also widely used in antiviral , antibacterial , and anti-inflammatory agents.[20][21]
Part 3: Experimental Design: Synthesis and Comparative Evaluation
The rational selection and optimization of pyridine- or pyrimidine-based drug candidates require robust synthetic and analytical methodologies.
Comparative Synthesis Overview
The differential reactivity of the two scaffolds informs their synthetic routes.
-
Pyridine Synthesis: Classic methods like the Hantzsch synthesis are well-established. Modern approaches include transition-metal-catalyzed cross-coupling reactions to functionalize pre-formed pyridine rings or single-step cyclization/condensation reactions from N-vinyl amides.[22][23]
-
Pyrimidine Synthesis: The Biginelli reaction is a powerful multi-component reaction for creating dihydropyrimidines.[8] Functionalized pyrimidines are also commonly synthesized via condensation reactions of 1,3-dicarbonyl compounds with amidines or through nucleophilic substitution on activated precursors like 2-(chloromethyl)pyrimidine.[24][25]
dot graph G { layout=dot; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: Conceptual workflow for parallel synthesis and evaluation.
Experimental Protocol: Comparative Anti-inflammatory Activity Assay
This protocol describes a method to compare the ability of pyridine and pyrimidine analogs to inhibit inflammation in a cell-based model, based on the work of Sroor et al.[20]
Objective: To quantify the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Causality: LPS, a component of bacterial cell walls, induces a strong inflammatory response in macrophages, leading to the production of pro-inflammatory mediators like NO. Measuring NO levels serves as a reliable proxy for anti-inflammatory activity.
Methodology:
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the pyridine and pyrimidine test compounds in DMEM. Remove the old media from the cells and add 100 µL of fresh media containing the test compounds. Incubate for 1 hour.
-
LPS Stimulation: Add 10 µL of LPS solution (final concentration 1 µg/mL) to all wells except the vehicle control. Incubate the plate for 24 hours.
-
Nitric Oxide (NO) Assay (Griess Test):
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Cell Viability Assay (MTT): To ensure the observed NO reduction is not due to cytotoxicity, perform a parallel MTT assay on the treated cells.
-
Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-only control. Determine the IC₅₀ value (the concentration required to inhibit 50% of NO production) for each compound using non-linear regression analysis.
Experimental Protocol: In Vitro Metabolic Stability Assay
Objective: To compare the rate of metabolism of pyridine and pyrimidine analogs in a liver microsome model.
Causality: Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of Phase I drug metabolism. This assay provides a robust in vitro prediction of a compound's hepatic clearance in vivo.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (1 mM in DMSO).
-
Thaw human liver microsomes (HLM) on ice. Prepare a working solution (e.g., 1 mg/mL) in 0.1 M phosphate buffer (pH 7.4).
-
Prepare a 10 mM NADPH solution in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the HLM solution and the test compound (final concentration 1 µM).
-
Pre-warm the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a new plate containing ice-cold acetonitrile with an internal standard.
-
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining concentration of the parent compound at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis:
-
Plot the natural log of the percentage of compound remaining versus time.
-
Determine the slope of the line (k) from the linear regression.
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
dot graph G { layout=dot; bgcolor="transparent"; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", margin="0.2,0.1"]; edge [color="#5F6368"];
} Caption: Workflow for an in vitro metabolic stability assay.
Part 4: Case Studies in Comparative Pharmacology
Direct, head-to-head comparisons of pyridine and pyrimidine analogs in the literature provide invaluable insights into their differential effects.
Case Study 1: Cholinesterase Inhibitors for Alzheimer's Disease
In a study designing multitarget cholinesterase inhibitors, researchers synthesized and evaluated a series of both pyridine and pyrimidine derivatives.[26][27] The experimental data revealed a clear structure-activity relationship based on the core scaffold.
| Compound Class | Scaffold | Target | Potency (Ki) | Key Finding |
| Series A | Pyrimidine | EeAChE | More Potent | The pyrimidine amine compounds were consistently more potent inhibitors of acetylcholinesterase (EeAChE) than their direct pyridine analogs.[27] |
| Series B | Pyridine | EeAChE | Less Potent | This suggests the dual hydrogen bond accepting capability of the pyrimidine ring may form more favorable interactions within the enzyme's active site. |
Case Study 2: Anti-inflammatory Agents
A comparative study by Sroor et al. synthesized pyridine and pyrimidine derivatives to evaluate their anti-inflammatory activity in LPS-stimulated macrophages.[20] While both series showed promising activity, a pyridine analog emerged as the superior candidate.
| Compound | Scaffold | NO Inhibition IC₅₀ | Effect on Inflammatory Gene Expression |
| 7a | Pyridine | 76.6 µM | Significantly decreased expression of IL-1, IL-6, TNF-α, NF-kβ, and iNOS.[20] |
| 9d | Pyrimidine | 88.7 µM | Also decreased gene expression, but was found to be less effective than compound 7a in the comprehensive analysis.[20] |
This study highlights that while general principles can guide scaffold selection, empirical testing is essential, as subtle differences in substitution and overall molecular conformation can lead to a pyridine scaffold outperforming a pyrimidine, or vice-versa, for a given target.
Conclusion and Strategic Outlook
The choice between a pyridine and pyrimidine scaffold is not a matter of inherent superiority but of strategic design. Pyridine offers a single, moderately basic hydrogen bond acceptor, making it an excellent and less complex bioisostere for benzene. Pyrimidine provides a more electron-deficient core with two, non-basic hydrogen bond acceptors, opening up different interaction possibilities and influencing reactivity for synthetic elaboration.
-
Choose Pyridine when: A moderate increase in solubility is desired, a single H-bond acceptor is optimal for target binding, and susceptibility to electrophilic substitution is needed for synthesis.
-
Choose Pyrimidine when: A greater increase in polarity is required, dual H-bond acceptor interactions can significantly boost affinity, and enhanced stability against electrophilic metabolism or a preference for nucleophilic substitution is advantageous.
Ultimately, the decision rests on the specific biological target, the desired pharmacokinetic profile, and the synthetic feasibility. This guide serves as a foundational resource, but the most successful drug discovery programs will be those that embrace parallel synthesis and empirical testing of both scaffolds to uncover the optimal molecular architecture for a given therapeutic challenge.
References
-
Difference Between Pyridine and Pyrimidine. (2019). Pediaa.com. [Link]
-
Chiacchio, U., et al. (2019). Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents. Current Medicinal Chemistry, 26(40), 7166-7195. [Link]
-
Albratty, M., & Alhazmi, H. A. (2022). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Arabian Journal of Chemistry, 15(6), 103846. [Link]
-
Bükülmez, G., & Kasımoğulları, R. (2024). Recent advances in the synthesis and biological activity studies of pyridine and pyrimidine derivatives: A review. Organic Communications, 17(1), 1-20. [Link]
-
Moss, H. (2024). Pyridine vs. Pyrimidine: What's the Difference?. Difference Wiki. [Link]
-
Contardi, L., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 12(21), 4038-4055. [Link]
-
Anonymous. (2023). Compare the activity of pyridine, pyrimidine, pyrrole, and benzene in electrophilic substitution reactions. brainly.com. [Link]
-
Kumar, B., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 15(1), 45-72. [Link]
-
Wikipedia contributors. (2023). Pyrimidine. Wikipedia. [Link]
-
A mini review of pyrimidine and fused pyrimidine marketed drugs. (n.d.). CORE. [Link]
-
Pyridine and Pyrimidine Derivatives, Potent Pharmacophores with Various Biological Activities and Significant Therapeutic Properties: Recent advances. (2025). ResearchGate. [Link]
-
Hill, M. D. (2007). Direct synthesis of pyridine and pyrimidine derivatives. DSpace@MIT. [Link]
-
Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2025). ResearchGate. [Link]
-
Kumar, B., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Publishing. [Link]
-
Mohammadi-Far, N., et al. (2020). Synthesis, cytotoxic assessment, and molecular docking studies of 2,6-diaryl-substituted pyridine and 3,4- dihydropyrimidine-2(1H)-one scaffolds. Molecules, 25(15), 3369. [Link]
-
Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents. (2019). ResearchGate. [Link]
-
Sroor, F. M., et al. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research, 86(6). [Link]
-
Jan, M. (2016). Why is pyrimidine less basic than pyridine?. Chemistry Stack Exchange. [Link]
-
LibreTexts. (2024). 7.8: Aromatic Heterocycles - Pyridine and Pyrrole. Chemistry LibreTexts. [Link]
-
-
Pyrimidines. (n.d.). University of Liverpool. [Link]
-
-
Metabolism of drugs interfering with purine and pyrimidine synthesis. (2014). ResearchGate. [Link]
-
A decade of pyridine containing heterocycles in the approved USFDA drugs: A medicinal chemistry-based analysis. (2024). ResearchGate. [Link]
-
Movassaghi, M., et al. (2007). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society, 129(33), 10096-10097. [Link]
-
Saxena, M., et al. (2006). Development of pharmacophoric model of condensed pyridine and pyrimidine analogs as hydroxymethyl glutaryl coenzyme A reductase inhibitors. Indian Journal of Biochemistry & Biophysics, 43(1), 32-6. [Link]
-
Wikipedia contributors. (2024). Pyridine. Wikipedia. [Link]
-
Asati, V., & Sharma, S. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Expert Opinion on Drug Discovery, 16(12), 1463-1481. [Link]
-
Pyridine synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Wikipedia contributors. (2023). Pyrimidine metabolism. Wikipedia. [Link]
-
El-Mekkawy, A. I., et al. (2023). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Molecules, 28(2), 708. [Link]
-
Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. (2025). ResearchGate. [Link]
-
Prachayasittikul, V., et al. (2017). Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. Mini-Reviews in Medicinal Chemistry, 17(10), 839-864. [Link]
-
Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. (2017). ResearchGate. [Link]
-
Contardi, L., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 12(21), 4038-4055. [Link]
Sources
- 1. differencebetween.com [differencebetween.com]
- 2. difference.wiki [difference.wiki]
- 3. brainly.com [brainly.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Pyrimidine - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Pyridine - Wikipedia [en.wikipedia.org]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
- 15. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 18. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Pyridine synthesis [organic-chemistry.org]
- 24. Direct synthesis of pyridine and pyrimidine derivatives [dspace.mit.edu]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Lipophilicity of Substituted Aminopyridines: A Comparative Analysis
For researchers and professionals in drug development, understanding the physicochemical properties of heterocyclic scaffolds is paramount. Among these, the aminopyridine core is a ubiquitous structural motif in medicinal chemistry, valued for its role in forming critical interactions with biological targets.[1][2] A key parameter governing the journey of an aminopyridine-based drug candidate from administration to its site of action is lipophilicity. This guide provides an in-depth comparison of the lipophilicity, expressed as the logarithm of the n-octanol/water partition coefficient (logP), of variously substituted aminopyridines, supported by established experimental methodologies and data.
Lipophilicity is a critical determinant of a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[3] It influences everything from solubility and membrane permeability to plasma protein binding and metabolic clearance. For aminopyridine derivatives, fine-tuning lipophilicity by altering substitution patterns is a fundamental strategy in optimizing drug-like properties. An optimal logP is often sought, typically within the range of 1-3, to balance membrane permeability with aqueous solubility.[3]
Comparative Analysis of Aminopyridine Lipophilicity
The lipophilicity of an aminopyridine is significantly influenced by two primary factors: the position of the exocyclic amino group (2-, 3-, or 4-position) and the nature and position of other substituents on the pyridine ring. The parent, unsubstituted aminopyridines exhibit low lipophilicity, with calculated logP values well below 1.0, indicating their hydrophilic nature.
| Compound | Structure | Calculated logP* |
| 2-Aminopyridine | 0.5[4] | |
| 3-Aminopyridine | 0.1 | |
| 4-Aminopyridine | 0.3 |
Note: The logP values for the parent aminopyridines are computationally derived estimates from PubChem and serve as a baseline for comparison.
The Impact of Substitution on Lipophilicity
A seminal study analyzed the median change in the distribution coefficient at pH 7.4 (ΔlogD7.4) for common substituents.[3] Since logD at physiological pH is a highly relevant measure of effective lipophilicity for ionizable compounds like aminopyridines, these values provide an excellent framework for predicting the impact of substitution.
Key Trends in Lipophilicity Based on Substitution:
-
Alkyl Groups (e.g., -CH₃): Adding a methyl group is a common strategy to increase lipophilicity. The median ΔlogD7.4 for replacing a hydrogen with a methyl group on an aromatic ring is approximately +0.5 . Therefore, a methylaminopyridine would be expected to have a logP value about 0.5 units higher than its parent aminopyridine.
-
Halogens (e.g., -F, -Cl): Halogens introduce a combination of electronic and steric effects.
-
Fluorine (-F): Often used to block metabolic sites, fluorine has a relatively modest impact on lipophilicity, with a median ΔlogD7.4 of approximately +0.2 .
-
Chlorine (-Cl): Being larger and more polarizable, chlorine imparts a greater increase in lipophilicity, with a median ΔlogD7.4 of around +0.7 .
-
-
Hydrogen Bond Acceptors (e.g., -OCH₃, -CN):
-
Methoxy (-OCH₃): A methoxy group can have a variable effect. While it contains a hydrophobic methyl group, the oxygen atom is a hydrogen bond acceptor, which can increase interaction with water. The net effect is a slight increase in lipophilicity, with a median ΔlogD7.4 near +0.1 .
-
Cyano (-CN): The cyano group is polar and a strong hydrogen bond acceptor, leading to a decrease in lipophilicity. The median ΔlogD7.4 for a cyano group is approximately -0.4 .
-
-
Positional Isomerism: The position of the substituent relative to the amino group and the ring nitrogen can cause variations in these values due to intramolecular interactions, such as hydrogen bonding, which can modulate the overall polarity and lipophilicity of the molecule.
The following diagram illustrates the logical relationship between the aminopyridine core, the properties of substituents, and the resulting change in lipophilicity.
Caption: Relationship between aminopyridine structure, substituent properties, and logP.
Experimental Determination of logP: Standard Protocols
Accurate determination of logP is crucial for building reliable structure-activity relationships (SAR). Two principal methods are widely accepted in the pharmaceutical industry: the shake-flask method and reversed-phase high-performance liquid chromatography (RP-HPLC).
The Shake-Flask Method (OECD Guideline 107)
This is the traditional and often considered "gold standard" method for logP determination. It directly measures the partitioning of a compound between n-octanol and water.
Protocol:
-
Preparation of Phases: Prepare n-octanol saturated with water and water (typically a buffer, e.g., phosphate buffer at pH 7.4 for logD determination) saturated with n-octanol. This pre-saturation is critical to ensure the two phases are in equilibrium and their volumes do not change during the experiment.
-
Compound Dissolution: Dissolve a precisely weighed amount of the test aminopyridine derivative in one of the phases (usually the one in which it is more soluble). The concentration should be low enough to avoid self-association but high enough for accurate quantification.
-
Partitioning: Combine the two phases in a vessel (e.g., a separatory funnel or a vial) at a known volume ratio. Shake the vessel vigorously for a set period (e.g., 15-30 minutes) to facilitate the partitioning of the compound between the two phases.
-
Equilibration: Allow the mixture to stand undisturbed in a temperature-controlled environment (typically 25 °C) until the two phases have completely separated. Centrifugation can be used to accelerate this process and break up any emulsions.
-
Quantification: Carefully separate the two phases. Determine the concentration of the aminopyridine derivative in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or LC-MS.
-
Calculation: The partition coefficient, P, is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
The following diagram outlines the workflow for the shake-flask method.
Caption: Workflow for the Shake-Flask logP Determination Method.
Reversed-Phase HPLC Method (OECD Guideline 117)
This is a high-throughput, indirect method for estimating logP. It relies on the correlation between a compound's retention time on a nonpolar stationary phase and its known logP value.
Protocol:
-
System Setup: Use an HPLC system with a reversed-phase column (e.g., C18 or C8). The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).
-
Calibration: Prepare a set of reference compounds with accurately known logP values that span the expected range of the test compounds.
-
Standard Injection: Inject the reference compounds onto the column under isocratic conditions (constant mobile phase composition) and record their retention times (tR).
-
Calculate Capacity Factor (k): For each reference compound, calculate the capacity factor (k) using the formula: k = (tR - t₀) / t₀, where t₀ is the column dead time (the retention time of an unretained compound).
-
Generate Calibration Curve: Plot the logarithm of the capacity factor (log k) for the reference compounds against their known logP values. A linear regression of this plot yields a calibration curve.
-
Test Compound Analysis: Inject the test aminopyridine derivative under the identical HPLC conditions and determine its retention time and log k value.
-
logP Estimation: Interpolate the log k value of the test compound onto the calibration curve to estimate its logP.
This method is particularly useful for screening large numbers of compounds in early-stage drug discovery due to its speed and low sample consumption.
Conclusion
The lipophilicity of aminopyridines is a finely tunable parameter that is critical to their success as drug candidates. The position of the amino group establishes a baseline hydrophilicity, which can be systematically modified by the introduction of various substituents. Understanding the predictable effects of these substituents—such as the lipophilicity-increasing nature of alkyl and chloro groups versus the hydrophilicity-enhancing properties of polar groups like cyano—is essential for rational drug design. The robust and validated experimental methods of shake-flask and RP-HPLC provide the necessary tools for researchers to accurately quantify this crucial physicochemical property, thereby guiding the optimization of aminopyridine scaffolds into effective therapeutic agents.
References
-
Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863–875. [Link]
-
OECD. (1995). OECD Guideline for the Testing of Chemicals, No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10439, 2-Aminopyridine. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10009, 3-Aminopyridine. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 1727, 4-Aminopyridine. [Link]
-
Shultz, M. D. (2019). LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 10(10), 1433–1441. [Link]
-
OECD. (2004). OECD Guideline for the Testing of Chemicals, No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Publishing. [Link]
-
Khalid, T., Malik, A., Rasool, N., Kanwal, A., Nawaz, H., & Almas, I. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances, 15(1), 1-20. [Link]
-
Abate, C., et al. (2013). 2-Aminopyridine Derivatives as Potential σ2 Receptor Antagonists. ChemMedChem, 8(2), 268-277. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 3. LogD Contributions of Substituents Commonly Used in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Pyridine Basicity: A Comparative Analysis of Substituent Effects
For researchers, scientists, and professionals in drug development, a nuanced understanding of a molecule's physicochemical properties is paramount. Among these, the basicity of nitrogen-containing heterocycles, such as pyridine and its derivatives, is a critical parameter that dictates everything from reaction kinetics to a drug candidate's pharmacokinetic profile. This guide provides an in-depth comparison of the basicity of various pyridine derivatives, underpinned by experimental data and a detailed exploration of the underlying electronic and steric effects. We will also present standardized protocols for the experimental determination of pKa, ensuring a robust and reproducible approach to this fundamental measurement.
The Fundamental Basicity of Pyridine
Pyridine, a heterocyclic aromatic compound, exhibits basicity due to the lone pair of electrons on its nitrogen atom. Unlike in pyrrole, this lone pair resides in an sp² hybrid orbital, perpendicular to the aromatic π system, and is therefore not delocalized across the ring. This availability of the lone pair for protonation is the source of pyridine's basic character. The basicity of a pyridine derivative is quantified by the acid dissociation constant (pKa) of its conjugate acid, the pyridinium ion. A higher pKa value signifies a stronger base. The pKa of unsubstituted pyridine is approximately 5.2.[1] The introduction of substituents to the pyridine ring can significantly alter the electron density on the nitrogen atom, thereby modulating its basicity.
Experimental Determination of pKa: A Validated Protocol
Accurate pKa determination is the cornerstone of any comparative study of basicity. Potentiometric titration is a widely accepted and reliable method for this purpose.
Experimental Protocol: Potentiometric Titration
This protocol outlines the determination of the pKa of a pyridine derivative in an aqueous solution.
Materials and Reagents:
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette (10 mL or 25 mL, Class A)
-
Beakers (100 mL)
-
Volumetric flasks
-
Pyridine derivative sample
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
Standardized 0.1 M sodium hydroxide (NaOH) solution
-
Potassium chloride (KCl)
-
Deionized water (CO₂-free)
Step-by-Step Methodology:
-
Solution Preparation:
-
Prepare a 0.01 M solution of the pyridine derivative in a volumetric flask.
-
Prepare a 0.15 M KCl solution to maintain a constant ionic strength during the titration.[2]
-
Ensure all aqueous solutions are prepared with CO₂-free deionized water to prevent interference from carbonic acid.
-
-
Titration Setup:
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).[2]
-
Place a known volume (e.g., 50 mL) of the pyridine derivative solution into a beaker with a magnetic stir bar.
-
Add a sufficient amount of the 0.15 M KCl solution to the beaker.
-
Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but not in the path of the stir bar.
-
Begin gentle stirring.
-
-
Titration Procedure:
-
Record the initial pH of the solution.
-
Add the standardized 0.1 M HCl titrant in small, precise increments (e.g., 0.1-0.2 mL) from the burette.
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
Continue the titration until the pH has dropped significantly, well past the equivalence point.
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve.
-
The pKa is equal to the pH at the half-equivalence point (the volume of titrant added is half of that required to reach the equivalence point).
-
Diagram of the Potentiometric Titration Workflow:
Caption: Workflow for pKa determination by potentiometric titration.
A similar protocol can be employed using UV-Vis spectrophotometry, where changes in the absorbance spectrum of the pyridine derivative at different pH values are used to determine the pKa.[3] This method is particularly useful for very small sample quantities.[4]
Comparative Analysis of Pyridine Derivative Basicity
The basicity of a substituted pyridine is a delicate interplay of electronic and steric effects. The position of the substituent (ortho, meta, or para to the nitrogen) is also crucial in determining its overall impact.
| Substituent | Position | pKa |
| -H | - | 5.2 |
| -NH₂ | 2 | 6.86 |
| 3 | 5.98 | |
| 4 | 9.17 | |
| -OCH₃ | 2 | 3.28 |
| 3 | 4.88 | |
| 4 | 6.62 | |
| -Cl | 2 | 0.72 |
| 3 | 2.84 | |
| 4 | 3.84 | |
| -CN | 2 | -0.26 |
| 3 | 1.45 | |
| 4 | 1.90 | |
| -NO₂ | 2 | -2.5 |
| 3 | 0.81 | |
| 4 | 1.61 |
Note: pKa values are approximate and can vary slightly with experimental conditions. Data compiled from various sources.
Electronic Effects of Substituents
Electronic effects can be broadly categorized into inductive effects and resonance effects.
-
Electron-Donating Groups (EDGs): Substituents like amino (-NH₂) and methoxy (-OCH₃) groups increase the basicity of pyridine.[5]
-
Inductive Effect (+I): Alkyl groups, for instance, are weakly electron-donating through the sigma bonds, pushing electron density towards the ring and the nitrogen atom, thus increasing basicity.
-
Resonance Effect (+M): The amino and methoxy groups have lone pairs of electrons that can be delocalized into the pyridine ring through resonance. This effect is most pronounced when the substituent is at the 2- or 4-position, as the negative charge can be delocalized directly onto the nitrogen atom in one of the resonance structures. This increased electron density on the nitrogen makes it a stronger proton acceptor. 4-aminopyridine, with a pKa of 9.17, is a significantly stronger base than pyridine, showcasing the powerful +M effect.
-
-
Electron-Withdrawing Groups (EWGs): Substituents such as chloro (-Cl), cyano (-CN), and nitro (-NO₂) decrease the basicity of pyridine.
-
Inductive Effect (-I): Halogens and the nitro group are highly electronegative and pull electron density away from the ring through the sigma bonds.[1] This inductive withdrawal reduces the electron density on the nitrogen, making the lone pair less available for protonation and thus weakening the base.
-
Resonance Effect (-M): The cyano and nitro groups can withdraw electron density from the ring via resonance, especially when located at the 2- and 4-positions. This delocalization of the ring's electrons onto the substituent further decreases the electron density at the nitrogen, leading to a significant reduction in basicity. For example, 4-nitropyridine has a pKa of 1.61, a substantial decrease from pyridine's 5.2.
-
Caption: Influence of substituent electronic effects on pyridine basicity.
Steric Effects
Steric hindrance plays a significant role, particularly with bulky substituents at the 2-position (ortho to the nitrogen). A large group in this position can physically obstruct the nitrogen's lone pair, making it more difficult for a proton to approach and form a bond. This steric inhibition of protonation can lead to a decrease in basicity, even if the substituent is electronically donating.
Conclusion
The basicity of pyridine derivatives is a multifaceted property governed by a combination of electronic and steric factors. Electron-donating groups generally increase basicity, while electron-withdrawing groups decrease it, with the magnitude of the effect being highly dependent on the substituent's nature and its position on the ring. A thorough understanding of these principles, coupled with precise experimental determination of pKa values, is indispensable for the rational design of molecules with tailored properties in drug discovery and other chemical sciences.
References
-
Pharmaguideline. (n.d.). Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts. Retrieved from [Link]
- Saieed, M. S., & Najim, Z. A. (2012). Effect of Atomic Charge and Some Physical Properties on pKa of Substituted Pyridines. Journal of Al-Nahrain University, 15(1), 25-34.
-
Ríos-Martínez, C., & Dardonville, C. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(6), 463–467. [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
Scribd. (n.d.). Effect of Substituents On Basicity of Pyridine. Retrieved from [Link]
-
Quora. (2016, December 6). Among 2-aminopyridine and 4-aminopyridine which is more basic? Retrieved from [Link]
-
Pharmaguideline. (n.d.). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Retrieved from [Link]
-
University of Babylon. (n.d.). Heterocyclic Chemistry. Retrieved from [Link]
-
Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Retrieved from [Link]
-
PubChem. (n.d.). 3-Cyanopyridine. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Chloropyridine. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloropyridine. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloropyridine. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Basicity and Effect of Substituent on Basicity | Pharmaguideline [pharmaguideline.com]
- 3. chemagine.co.uk [chemagine.co.uk]
- 4. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts | Pharmaguideline [pharmaguideline.com]
A Senior Application Scientist's Guide to the Efficacy of 5-Chloro-2-methylpyridin-4-amine as a Synthetic Building Block
Authored for Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast number of FDA-approved drugs and biologically active compounds.[1][2] Its ability to engage in hydrogen bonding, act as a bioisostere for a phenyl ring, and provide a scaffold for diverse functionalization makes it indispensable.[3][4][5] Within the extensive family of pyridine derivatives, substituted aminopyridines are particularly crucial for their roles in modulating interactions with biological targets, such as kinases and G-protein coupled receptors.[6][7]
This guide provides an in-depth evaluation of 5-Chloro-2-methylpyridin-4-amine (CAS: 97944-44-0), a versatile building block for chemical synthesis.[8] We will objectively compare its performance and physicochemical properties against common alternatives, supported by experimental data and detailed synthetic protocols, to empower researchers in making informed decisions during the design and execution of synthetic routes for novel therapeutics.
Physicochemical Profile and Reactivity Analysis
The synthetic utility of a building block is fundamentally dictated by its electronic and steric properties. This compound possesses a unique substitution pattern that offers distinct advantages. The 4-amino group acts as a strong electron-donating group, while the 2-methyl group provides a moderate electron-donating effect. Conversely, the 5-chloro substituent serves as an electron-withdrawing group via induction, while also presenting a potential site for metabolic blocking.
These features collectively influence the molecule's basicity (pKa), lipophilicity (logP), and the reactivity of its functional groups. The pyridine nitrogen's basicity is a critical parameter, as it can influence off-target activity and pharmacokinetic properties.[9][10] The presence of both electron-donating (amino, methyl) and electron-withdrawing (chloro) groups results in a nuanced electronic profile that must be carefully considered.
dot digraph "Reactivity_Profile" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=none, margin=0];
} dot Caption: Key reactive sites and electronic influences of this compound.
Comparative Analysis with Alternative Building Blocks
The selection of a building block is a critical decision point in drug discovery, often involving a trade-off between desired potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Below is a comparison of this compound with other structurally related aminopyridine and aminopyrimidine building blocks.
Table 1: Physicochemical and Reactivity Comparison of Aminopyridine Scaffolds
| Compound | Structure | pKa (Predicted) | clogP (Predicted) | Key Features & Rationale for Use |
| This compound | ~6.5 - 7.5 | ~1.7 | Balances moderate basicity with lipophilicity. Chloro group can serve as a metabolic blocker.[11][12] | |
| 2-Chloro-5-methylpyridin-4-amine [13][14][15] | ~7.0 - 8.0 | ~1.6 | Isomeric alternative. Chloro at C2 is a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[16] | |
| 4-Aminopyridine [17][18] | 9.17 | 0.3 | High basicity, can lead to off-target effects. Lower lipophilicity. Used when H-bond donation is key and substitution is not required.[19] | |
| 2-Chloro-5-methylpyrimidin-4-amine [20] | ~4.0 - 5.0 | ~1.2 | Pyrimidine core significantly reduces basicity, which can be crucial for kinase selectivity and avoiding off-target effects.[21] | |
| 2-Amino-4-methylpyridine | ~7.5 | ~0.9 | More basic and less lipophilic than the chloro-substituted analogue. Lacks a halogen handle for cross-coupling or metabolic blocking. |
Note: pKa and clogP values are estimations from chemical software (e.g., ChemDraw, ACD/Labs) and can vary. Experimental validation is recommended.
Expert Insights on Selection: The choice between these scaffolds is a strategic one.
-
To Reduce Basicity: Switching from a pyridine to a pyrimidine core (e.g., 2-Chloro-5-methylpyrimidin-4-amine) is a common and effective strategy to mitigate potential off-target effects at aminergic receptors and improve selectivity.[21]
-
To Introduce a Synthetic Handle: The isomeric 2-Chloro-5-methylpyridin-4-amine is often chosen when the primary goal is to use the chloro substituent as a leaving group in palladium-catalyzed cross-coupling reactions.[13][14][15]
-
To Modulate Lipophilicity and Metabolism: The 5-chloro position in the title compound is less reactive towards nucleophilic substitution but is strategically placed to block potential sites of metabolism by cytochrome P450 enzymes. Halogenation is a well-established method for improving metabolic stability.[22][23]
Key Synthetic Applications & Protocols
While the 5-chloro position is not typically used for cross-coupling, the other functional groups on this compound make it a versatile reagent. The 4-amino group can be readily acylated or used as a directing group. However, for demonstrating the utility of this class of compounds, we will provide protocols for the widely used 2-chloro isomer, which highlights the power of halogenated aminopyridines in modern synthesis.
A. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerhouse for C-C bond formation, enabling the synthesis of biaryl structures common in kinase inhibitors.[24][25][26][27][28] This protocol describes the coupling of the isomeric 2-Bromo-5-methylpyridin-4-amine (a common surrogate for the 2-chloro analogue) with an arylboronic acid. The principles are directly applicable to the 2-chloro compound, though reaction conditions may require optimization.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Rationale: This protocol uses a standard Pd(PPh₃)₄ catalyst, which is robust and effective for many aryl bromide couplings.[26] The K₂CO₃ base is crucial for activating the boronic acid for transmetalation.[28] A dioxane/water solvent system is often used to ensure solubility of both organic and inorganic reagents.
-
Materials:
-
2-Bromo-5-methylpyridin-4-amine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
K₂CO₃ (2.0 eq)
-
1,4-Dioxane/H₂O (4:1 mixture, degassed)
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
To a flame-dried Schlenk flask, add 2-bromo-5-methylpyridin-4-amine, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate the flask and backfill with an inert atmosphere (N₂ or Ar). Repeat this cycle three times to ensure an oxygen-free environment.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-5-methylpyridin-4-amine.
-
B. Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile method for C-N bond formation under relatively mild conditions.[29][30][31][32] This is particularly useful for constructing the core of many bioactive molecules.
Experimental Protocol: Buchwald-Hartwig Amination
-
Rationale: This protocol utilizes a modern catalyst system. The choice of a bulky, electron-rich phosphine ligand (like XPhos or RuPhos) is critical for promoting the challenging oxidative addition of the aryl chloride and the subsequent reductive elimination.[32] A strong, non-nucleophilic base like NaOt-Bu is required to deprotonate the amine coupling partner.
-
Materials:
-
2-Chloro-5-methylpyridin-4-amine (1.0 eq)
-
Secondary amine (e.g., morpholine) (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
RuPhos (0.08 eq)
-
NaOt-Bu (1.4 eq)
-
Toluene (degassed)
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, RuPhos, and NaOt-Bu to a dry reaction vessel.
-
Add the degassed toluene, followed by 2-chloro-5-methylpyridin-4-amine and the secondary amine.
-
Seal the vessel and heat the mixture to 100-110 °C for 12-24 hours, with vigorous stirring.
-
Monitor the reaction by LC-MS for the disappearance of the starting material.
-
After cooling to room temperature, quench the reaction by carefully adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the residue by column chromatography to afford the desired N-aryl amine product.
-
Conclusion
This compound is a valuable and strategic building block in the medicinal chemist's toolbox. While its 5-chloro substituent is less suited for direct cross-coupling compared to a halogen at the 2- or 4-positions, it offers a powerful tool for modulating the electronic properties, lipophilicity, and, most importantly, the metabolic stability of a lead compound.
The comparative analysis shows that no single building block is universally superior. The optimal choice depends entirely on the specific goals of the synthetic campaign.
-
For metabolic stability , this compound is an excellent choice.
-
For direct C-C or C-N bond formation , an isomer like 2-chloro-5-methylpyridin-4-amine is more appropriate.
-
To drastically reduce basicity , a switch to a pyrimidine core should be considered.
By understanding the distinct reactivity and physicochemical contributions of each scaffold, researchers can more effectively navigate the complex landscape of drug design, leveraging these versatile pyridine building blocks to accelerate the discovery of next-generation therapeutics.
References
-
Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. PubMed. Available at: [Link]
-
The Role of Halogenated Pyridines in Modern Drug Discovery. Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]
-
Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ResearchGate. Available at: [Link]
-
The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors. National Center for Biotechnology Information. Available at: [Link]
-
Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. Available at: [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Publishing. Available at: [Link]
-
Effect of atomic Charge on pka 's of Substituted pyridines. Iraqi National Journal of Chemistry. Available at: [Link]
-
(PDF) Theoretical pKa calculations of substituted pyridines. ResearchGate. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Comparative mutagenicity of halogenated pyridines in the Salmonella typhimurium/mammalian microsome test. PubMed. Available at: [Link]
-
Pyridine: Uses, Structure & pKa. StudySmarter. Available at: [Link]
-
2-Chloro-5-methylpyridin-4-amine. PubChem. Available at: [Link]
-
Efficient Pd-Catalyzed Amination of Heteroaryl Halides. ACS Publications. Available at: [Link]
-
Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors. PubMed. Available at: [Link]
-
Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. ASM Journals. Available at: [Link]
-
Design, synthesis and evaluation of some new 4-aminopyridine derivatives in learning and memory. PubMed. Available at: [Link]
-
Computational Estimation of the Acidities of Pyrimidines and Related Compounds. National Center for Biotechnology Information. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
4-Aminopyridine. Wikipedia. Available at: [Link]
-
Determination of the pKa values of some pyridine derivatives by computational methods. Bulgarian Chemical Communications. Available at: [Link]
-
Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. National Center for Biotechnology Information. Available at: [Link]
-
Direct regioselective C-3 halogenation of pyridines. ResearchGate. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen. Available at: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]
-
Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. PubMed. Available at: [Link]
-
2-Chloro-5-methylpyrimidin-4-amine. PubChem. Available at: [Link]
-
4-Aminopyridine. PubChem. Available at: [Link]
-
Suzuki reaction. Wikipedia. Available at: [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. National Center for Biotechnology Information. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
2-chloro-5-methylpyridin-4-amine. Chemsrc. Available at: [Link]
-
Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. National Academic Digital Library of Ethiopia. Available at: [Link]
-
Advanced Chemical Building Blocks. Otava Chemicals. Available at: [Link]
Sources
- 1. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 2. lifechemicals.com [lifechemicals.com]
- 3. The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 6. Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and evaluation of some new 4-aminopyridine derivatives in learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. all-chemistry.com [all-chemistry.com]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. studysmarter.co.uk [studysmarter.co.uk]
- 11. journals.asm.org [journals.asm.org]
- 12. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-Chloro-5-methylpyridin-4-amine | 79055-62-2 [sigmaaldrich.com]
- 14. 2-Chloro-5-methylpyridin-4-amine | C6H7ClN2 | CID 12643706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 2-Chloro-5-methylpyridin-4-amine | CymitQuimica [cymitquimica.com]
- 16. 2-chloro-5-methylpyridin-4-amine | 79055-62-2 [chemicalbook.com]
- 17. 4-Aminopyridine - Wikipedia [en.wikipedia.org]
- 18. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 2-Chloro-5-methylpyrimidin-4-amine | C5H6ClN3 | CID 4302175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. nbinno.com [nbinno.com]
- 23. Comparative mutagenicity of halogenated pyridines in the Salmonella typhimurium/mammalian microsome test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. Suzuki Coupling [organic-chemistry.org]
- 29. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 30. chem.libretexts.org [chem.libretexts.org]
- 31. research.rug.nl [research.rug.nl]
- 32. youtube.com [youtube.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Chloro-2-methylpyridin-4-amine
Introduction: In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, heterocyclic compounds like 5-Chloro-2-methylpyridin-4-amine are invaluable building blocks. However, their utility is matched by the critical importance of their responsible handling and disposal. Improper disposal not only poses significant environmental and health risks but can also result in severe regulatory non-compliance. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory standards. Our objective is to empower researchers with the knowledge to manage this chemical waste stream confidently and safely, ensuring a secure laboratory environment.
Part 1: Hazard Profile and Risk Assessment
Before any disposal procedure can be initiated, a thorough understanding of the chemical's hazard profile is paramount. This foundational knowledge informs every subsequent step, from the selection of personal protective equipment to the final disposal methodology. This compound, like many chlorinated aminopyridines, presents a multi-faceted risk profile.
Inherent Hazards: The primary hazards associated with this compound are its toxicity and irritant properties. Safety Data Sheets (SDS) for structurally similar compounds consistently highlight these risks.[1][2] Thermal decomposition is another significant concern, as it can release highly toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl) gas.[1][3]
Regulatory Context: Disposal of this chemical falls under stringent federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) guidelines under 40 CFR Part 261 for the identification and listing of hazardous waste are the primary federal standard.[2] Due to its toxic characteristics, this compound must be treated as a hazardous waste.[4] Aminopyridines are classified for transport under UN 2671 as a Class 6.1 toxic substance, underscoring the need for specialized handling.[4][5]
Hazard Summary Table: The following table summarizes the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications for this chemical and its analogues.
| Hazard Classification | Category | Description | Source(s) |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed. | [1][2] |
| Acute Dermal Toxicity | Category 4 | Harmful in contact with skin. | [1] |
| Acute Inhalation Toxicity | Category 4 | Harmful if inhaled. | [1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | [1][2] |
| Serious Eye Damage/Irritation | Category 1 / 2A | Causes serious eye damage or irritation. | [1][2][6] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation. | [1] |
Part 2: Pre-Disposal Operations: Safety and Segregation
Proper disposal begins long before the waste container leaves the laboratory. It starts with meticulous preparation and unwavering adherence to safety protocols.
Mandatory Personal Protective Equipment (PPE)
Direct contact with this compound must be avoided. The causality is clear: the compound is harmful upon skin contact and can cause serious eye damage.[1][6] Therefore, the following PPE is non-negotiable:
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) that have been tested against pyridine derivatives.
-
Eye and Face Protection: Use chemical safety goggles and/or a face shield that comply with OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[1][3]
-
Skin and Body Protection: A laboratory coat is standard. For larger quantities or in case of a spill, wear impervious clothing to prevent skin exposure.[7][8]
-
Respiratory Protection: All handling of the solid material or its solutions should be conducted within a certified chemical fume hood to prevent inhalation.[9] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH/MSHA-approved respirator with an appropriate particulate filter is required.[1][8]
Waste Segregation and Containerization
Cross-contamination of waste streams is a frequent and dangerous error. This compound waste must be segregated at the point of generation.
Protocol:
-
Designate a Waste Container: Use a dedicated, clearly labeled, and chemically compatible container for all this compound waste. The container must have a secure, tight-fitting lid.
-
Labeling: The label must, at a minimum, include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Irritant")
-
The date accumulation started.
-
-
Incompatible Materials: Do not mix this waste with incompatible materials such as strong oxidizing agents or strong acids, as this can lead to vigorous and potentially dangerous reactions.[2][10]
Part 3: Disposal Workflow and Spill Management
The following diagram and protocols outline the decision-making process and step-by-step procedures for routine disposal and emergency spill cleanup.
Disposal Decision Workflow
Caption: Decision workflow for handling and disposing of this compound.
Standard Disposal Protocol (Non-Spill)
This procedure applies to waste generated from routine laboratory operations, including unreacted material, contaminated consumables (e.g., weighing paper, gloves), and solutions.
-
Collection: Carefully transfer all waste material into the designated hazardous waste container located in a satellite accumulation area within the lab.
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.[10]
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.[2] Ensure it is within a secondary containment system to mitigate leaks.
-
Disposal: Do not dispose of this material down the drain or in regular trash.[2][10] The primary and accepted method of disposal is through a licensed environmental waste management company. This often involves high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the hazardous combustion products like HCl.[2]
Spill Cleanup Protocol
Accidental spills require an immediate and systematic response to mitigate exposure and environmental contamination.
For Small Spills (<100g solid or <100mL of solution):
-
Alert & Secure: Alert personnel in the immediate area and restrict access.
-
PPE: Don the full mandatory PPE as described in Part 2.1.
-
Contain & Absorb: Do not use water. Cover the spill with an inert absorbent material such as sand, clay, or vermiculite, taking care not to create dust.[2][4]
-
Collect: Carefully sweep the absorbed material into a suitable, labeled container for hazardous waste disposal.[2][3]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste. Some protocols for aminopyridines suggest neutralizing the residue with a dilute solution of acetic acid, but this should only be done with caution and after the bulk material is removed.[11]
-
Report: Report the incident to your laboratory supervisor or Environmental Health & Safety (EH&S) department.
For Large Spills (>100g solid or >100mL of solution):
-
EVACUATE: Immediately evacuate the area.[10]
-
ALERT: Alert all nearby personnel and activate any local emergency alarms.
-
CALL FOR HELP: Contact your institution's EH&S department or local emergency services immediately.[10] Do not attempt to clean up a large spill without specialized training and equipment.
Conclusion
The proper disposal of this compound is not merely a procedural task but a fundamental aspect of responsible scientific practice. By understanding its hazards, implementing rigorous safety and segregation protocols, and adhering to established disposal and spill-management workflows, researchers can effectively mitigate the risks associated with this compound. This commitment ensures the safety of laboratory personnel, protects the environment, and maintains the integrity of the research institution.
References
- 1. fishersci.com [fishersci.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. fishersci.com [fishersci.com]
- 4. lobachemie.com [lobachemie.com]
- 5. alkalimetals.com [alkalimetals.com]
- 6. 2-Chloro-5-methylpyridin-4-amine | C6H7ClN2 | CID 12643706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. geneseo.edu [geneseo.edu]
- 8. fishersci.com [fishersci.com]
- 9. 2-chloro-5-methylpyridin-4-amine | CAS#:79055-62-2 | Chemsrc [chemsrc.com]
- 10. ehs.washington.edu [ehs.washington.edu]
- 11. oxfordlabfinechem.com [oxfordlabfinechem.com]
Navigating the Safe Handling of 5-Chloro-2-methylpyridin-4-amine: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the ability to handle chemical reagents with precision and safety is paramount. This guide provides essential, immediate safety and logistical information for the proficient handling of 5-Chloro-2-methylpyridin-4-amine, a key building block in many synthetic pathways. Beyond a mere checklist, this document delves into the rationale behind each safety protocol, empowering you to work with confidence and mitigate risks effectively.
Understanding the Hazard Profile
Before any laboratory work commences, a thorough understanding of the inherent hazards of this compound is crucial. This compound is classified as hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200)[1]. The primary health risks associated with this chemical are:
-
Acute Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled[1][2].
-
Skin Corrosion/Irritation: It is known to cause skin irritation[1][2][3].
-
Serious Eye Damage/Irritation: This compound can cause serious eye irritation[1][2][3].
-
Specific Target Organ Toxicity (Single Exposure): It may cause respiratory irritation[1][2].
These hazards necessitate a stringent adherence to the safety protocols outlined in this guide to prevent accidental exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) is the most critical step in mitigating the risks associated with handling this compound. The following table summarizes the required PPE, with detailed explanations for each component.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact, which can cause irritation and dermal toxicity[1][4][5]. |
| Eye and Face Protection | Chemical safety goggles or a face shield | To protect against splashes that can cause serious eye irritation[1][3][4]. |
| Skin and Body Protection | Laboratory coat or chemical-resistant clothing | To prevent contamination of personal clothing and minimize skin exposure[4][6]. |
| Respiratory Protection | NIOSH/MSHA approved respirator | Required when working outside of a chemical fume hood or if dusts/aerosols are generated, to prevent respiratory tract irritation[1][4]. |
Expert Insight: The choice of glove material is critical. While nitrile gloves are generally recommended, it is always best practice to consult the glove manufacturer's compatibility charts for specific chemical resistance data.
Safe Handling and Operational Plan
Adherence to a well-defined operational plan is essential for minimizing exposure and preventing accidents.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing and transferring, should be conducted within a certified chemical fume hood to control airborne concentrations[4].
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood[1].
-
Eyewash Stations and Safety Showers: These must be readily accessible and in close proximity to the workstation[1][7].
Step-by-Step Handling Procedure
-
Preparation: Before starting, ensure all necessary PPE is donned correctly. Clear the work area of any unnecessary equipment or chemicals.
-
Weighing and Transfer:
-
Perform these operations in a fume hood.
-
Use a disposable weighing boat to prevent cross-contamination.
-
Handle the solid material carefully to avoid generating dust.
-
-
In Use:
-
Post-Handling:
Emergency Procedures: Spill and Exposure Response
In the event of an accidental release or exposure, a swift and correct response is critical.
Spill Response Workflow
The following diagram outlines the procedural flow for managing a spill of this compound.
Caption: Workflow for a chemical spill of this compound.
First Aid Measures
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists[4][8].
-
In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][8].
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention[1][4].
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[1][3][4].
Disposal Plan
Proper disposal of this compound and its containers is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Characterization: The waste generated from this chemical must be treated as hazardous waste.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal Protocol: Dispose of the contents and container in accordance with all applicable local, regional, national, and international regulations. Do not allow the material to enter drains or water courses[1][3][4]. Consult with your institution's environmental health and safety (EHS) department for specific guidance.
By integrating these safety protocols and operational plans into your laboratory workflow, you can handle this compound with the high degree of care it requires, ensuring both your personal safety and the integrity of your research.
References
-
Chemsrc. (2025, August 22). 2-chloro-5-methylpyridin-4-amine | CAS#:79055-62-2. Retrieved from [Link]
-
CHEMM. Personal Protective Equipment (PPE). Retrieved from [Link]
-
PubChem. 2-Chloro-5-methylpyridin-4-amine. Retrieved from [Link]
-
Cole-Parmer. Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. 2-Chloro-5-methylpyridin-4-amine | C6H7ClN2 | CID 12643706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. 2-chloro-5-methylpyridin-4-amine | CAS#:79055-62-2 | Chemsrc [chemsrc.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

